molecular formula C4H4N2O2 B104379 Imidazole-4-carboxylic acid CAS No. 1072-84-0

Imidazole-4-carboxylic acid

Numéro de catalogue: B104379
Numéro CAS: 1072-84-0
Poids moléculaire: 112.09 g/mol
Clé InChI: NKWCGTOZTHZDHB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3H-imidazole-4-carboxylic acid is a member of imidazoles.
Imidazole-4-carboxylic acid is under investigation in clinical trial NCT00583895 (Safety and Efficacy Study of Imcooh Cream in Patients Suffering From Moderate Atopic Dermatitis).
4-IMIDAZOLECARBOXYLIC ACID is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-4(8)3-1-5-2-6-3/h1-2H,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWCGTOZTHZDHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147949
Record name 1H-Imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072-84-0
Record name 1H-Imidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole-4-carboxylic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16194
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1H-Imidazole-4-carboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32340
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-imidazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.744
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMIDAZOLE-4-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE82Z8U4GJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Imidazole-4-carboxylic Acid: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole-4-carboxylic acid, a key heterocyclic compound, is a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and spectral characterization. Detailed experimental protocols for prevalent synthetic routes, including the hydrolysis of ethyl imidazole-4-carboxylate and an adapted Radziszewski synthesis, are presented. Quantitative data are summarized in structured tables for comparative analysis. Furthermore, this document features visualizations of synthetic pathways and experimental workflows to facilitate a deeper understanding of the core concepts.

Introduction

This compound, also known as 4-carboxyimidazole, is an organic compound featuring an imidazole (B134444) ring substituted with a carboxylic acid group. The unique electronic properties of the imidazole ring, combined with the reactivity of the carboxylic acid moiety, make it a valuable intermediate in the synthesis of a wide array of functional molecules. Its derivatives have shown promise in the development of novel therapeutic agents, including antiplatelet and antimicrobial drugs. Moreover, its coordination capabilities have been exploited in the design of metal-organic frameworks (MOFs) and other advanced materials. This guide aims to provide a detailed technical resource for professionals engaged in research and development involving this important molecule.

Physicochemical Properties

This compound is typically a white to off-white solid. Its properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₄H₄N₂O₂[1]
Molecular Weight 112.09 g/mol [1]
Melting Point 294-295 °C (decomposes)[2]
Boiling Point 495 °C at 760 mmHg[3]
pKa 1.73 (carboxyl group), 2.69 (predicted, imidazole ring)[3][4]
Solubility Sparingly soluble in aqueous acid[3]
Appearance White to off-white solid[4]
Density 1.524 g/cm³[3]

Synthesis of this compound

Several synthetic routes to this compound have been established. The most common methods involve the hydrolysis of its ester precursor and the Radziszewski reaction.

Hydrolysis of Ethyl Imidazole-4-carboxylate

This is a straightforward and high-yielding method for the preparation of this compound. The reaction involves the base-catalyzed hydrolysis of the corresponding ethyl ester.

Materials:

  • Ethyl imidazole-4-carboxylate

  • Potassium hydroxide (B78521) (KOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • A solution of potassium hydroxide is prepared by dissolving KOH in deionized water to a concentration of 1-2% (w/v).

  • Ethyl imidazole-4-carboxylate is mixed with the potassium hydroxide solution in a mass ratio of approximately 1:2.2.

  • The mixture is stirred at a controlled temperature of 25-30 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) until all the starting ester has been consumed.

  • Upon completion of the reaction, the mixture is cooled in an ice bath.

  • Concentrated sulfuric acid is slowly added to the reaction mixture to adjust the pH to approximately 1-2, leading to the precipitation of the crude product.

  • The precipitate is collected by vacuum filtration and washed with cold deionized water.

  • The crude product is purified by recrystallization from a suitable solvent, such as water or ethanol, to yield pure 1H-imidazole-4-carboxylic acid.

Workflow for the Hydrolysis of Ethyl Imidazole-4-carboxylate

G Hydrolysis of Ethyl Imidazole-4-carboxylate cluster_0 Reaction cluster_1 Work-up and Purification start Mix Ethyl Imidazole-4-carboxylate and KOH solution react Stir at 25-30 °C (Monitor by TLC) start->react cool Cool in ice bath react->cool acidify Acidify with H₂SO₄ to pH 1-2 cool->acidify precipitate Precipitation of crude product acidify->precipitate filter Vacuum filtration and washing precipitate->filter recrystallize Recrystallize from ethanol/water filter->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for the synthesis of this compound via hydrolysis.

Radziszewski Imidazole Synthesis (Adapted)

A plausible, though less direct, route involves the synthesis of imidazole-4,5-dicarboxylic acid followed by selective decarboxylation.

Step 1: Synthesis of Imidazole-4,5-dicarboxylic Acid

This precursor can be synthesized from tartaric acid.[7]

Materials:

  • d-Tartaric acid

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Aqueous ammonia (B1221849)

  • Formaldehyde solution

Procedure:

  • d-Tartaric acid is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to yield tartaric acid dinitrate.

  • The resulting tartaric acid dinitrate is then carefully reacted with an aqueous solution of ammonia and formaldehyde.

  • The imidazole-4,5-dicarboxylic acid precipitates from the reaction mixture and is isolated by filtration.

Step 2: Selective Mono-decarboxylation

Selective decarboxylation of imidazole-4,5-dicarboxylic acid to yield this compound can be challenging. It typically requires careful control of reaction conditions, such as temperature and solvent, and may involve the use of a catalyst.[6] A general approach involves heating the dicarboxylic acid in a high-boiling point solvent.

Procedure:

  • Imidazole-4,5-dicarboxylic acid is suspended in a high-boiling point solvent (e.g., glycerol (B35011) or quinoline).

  • The mixture is heated to a high temperature (typically above 200 °C).

  • The reaction is monitored for the evolution of carbon dioxide.

  • Upon completion, the reaction mixture is cooled, and the product is isolated and purified.

Radziszewski Synthesis Pathway (Conceptual)

G Conceptual Radziszewski Synthesis Pathway cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: Conversion to Target Molecule dicarbonyl 1,2-Dicarbonyl (e.g., Glyoxal (B1671930) derivative) imidazole_precursor Substituted Imidazole Precursor dicarbonyl->imidazole_precursor aldehyde Aldehyde (e.g., Formaldehyde) aldehyde->imidazole_precursor ammonia Ammonia ammonia->imidazole_precursor deprotection Deprotection / Decarboxylation imidazole_precursor->deprotection product This compound deprotection->product

Caption: Conceptual pathway for Radziszewski synthesis of this compound.

Spectroscopic Properties

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz): The ¹H NMR spectrum of this compound in DMSO-d₆ typically shows two singlets in the aromatic region corresponding to the protons on the imidazole ring. A broad singlet corresponding to the carboxylic acid proton is also observed, and its chemical shift can be concentration-dependent.

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.6SingletH-5 proton of the imidazole ring
~7.1SingletH-2 proton of the imidazole ring
BroadSinglet-COOH proton

¹³C NMR (DMSO-d₆): The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~165-COOH (Carboxylic acid carbon)
~138C-2 of the imidazole ring
~127C-4 of the imidazole ring
~122C-5 of the imidazole ring
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands for the carboxylic acid and imidazole functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~1710C=O stretchCarboxylic acid
~1680C=N stretchImidazole ring
~1380C-N stretchImidazole ring amine
~1160C-N stretchImidazole ring
~1030C-O stretchCarboxylic acid

Applications in Drug Development and Research

This compound and its derivatives are of significant interest in the pharmaceutical industry. The imidazole scaffold is a common feature in many biologically active molecules.

  • Antiplatelet Agents: Derivatives of this compound have been synthesized and identified as potent antiplatelet agents.

  • Antimicrobial Activity: The imidazole nucleus is a key component of many antifungal and antibacterial drugs.

  • Coordination Chemistry: The molecule is utilized as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs), which have potential applications in catalysis, gas storage, and drug delivery.[8]

  • Chemical Synthesis: It serves as a versatile starting material for the synthesis of more complex molecules, including protected derivatives used in peptide and dendrimer chemistry.

Conclusion

This compound is a fundamentally important heterocyclic compound with a broad range of applications. This guide has provided a detailed overview of its synthesis, with specific experimental protocols, and a comprehensive summary of its physicochemical and spectroscopic properties. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, facilitating further innovation and application of this versatile molecule.

References

An In-depth Technical Guide to Imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole-4-carboxylic acid, a key heterocyclic organic compound, serves as a versatile building block in medicinal chemistry and materials science. Its rigid structure and hydrogen bonding capabilities make it an attractive scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and relevant biological pathways.

Core Data Summary

Chemical and Physical Properties

The fundamental properties of this compound are summarized below for easy reference.

PropertyValueSource(s)
CAS Number 1072-84-0[1][2][3][4]
Molecular Formula C₄H₄N₂O₂[1][2][3][4]
Molecular Weight 112.09 g/mol [1][2][3][4]
Appearance White to off-white solid[5]
Melting Point 294-295 °C (decomposes)[1][6]
Boiling Point 495 °C at 760 mmHg (Predicted)[1]
Density 1.524 g/cm³[1]
pKa 1.73 (carboxyl group), 2.69±0.10 (Predicted)[1][5]
Solubility Sparingly soluble in aqueous acid[1]
InChI Key NKWCGTOZTHZDHB-UHFFFAOYSA-N[4]
SMILES C1=C(NC=N1)C(=O)O[7]

Chemical Structure

Chemical structure of this compound

Figure 1: Chemical structure of this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Below are two common and effective synthesis protocols.

Protocol 1: Hydrolysis of Ethyl Imidazole-4-carboxylate

This protocol details the base-catalyzed hydrolysis of an imidazole (B134444) ester to yield this compound.[4]

Materials:

  • Ethyl imidazole-4-carboxylate

  • Potassium hydroxide (B78521) (KOH) solution (1-2% w/v)

  • Sulfuric acid (H₂SO₄) solution

  • Recrystallization solvent (e.g., water or ethanol)

Procedure:

  • Prepare a 1-2% (w/v) solution of potassium hydroxide in water.

  • Mix the ethyl imidazole-4-carboxylate with the KOH solution. A mass ratio of approximately 1:2.2 to 1:2.5 of the ester to the KOH solution is recommended.[4]

  • Stir the mixture at a controlled temperature of 25-30 °C.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until all the starting ester has been consumed.

  • Once the reaction is complete, slowly add sulfuric acid solution to the reaction mixture to adjust the pH to approximately 1-2.[2][4]

  • The crude 1H-imidazole-4-carboxylic acid will precipitate out of the solution.[4]

  • Filter the crude product.

  • Recrystallize the crude product from a suitable solvent, such as water or ethanol, to obtain the pure 1H-imidazole-4-carboxylic acid.[2]

Protocol 2: Synthesis from Imidazole and Carbon Dioxide

This method involves the direct carboxylation of imidazole using high pressure and temperature.[8]

Materials:

  • Imidazole

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)

  • Liquid Carbon Dioxide (CO₂)

  • Acid for work-up (e.g., HCl)

Procedure:

  • In a high-pressure autoclave, combine 544 g (8 moles) of imidazole and 1,380 g (10 moles) of potassium carbonate.[8]

  • Add 1,000 ml of liquid CO₂ to the autoclave.[8]

  • Heat the reaction mixture to 219 °C under a pressure of 120 bar for 2.5 hours.[8]

  • After the reaction, cool the autoclave and vent the excess CO₂.

  • Acidify the reaction mixture to a pH of 3.[8]

  • Slowly heat the acidified mixture to 100 °C over the course of 1 hour to precipitate the product.[8]

  • Filter the precipitated solid and dry to yield this compound.[8]

Applications in Drug Discovery and Materials Science

This compound is a valuable precursor in the synthesis of a wide range of biologically active molecules and functional materials.

  • Pharmaceuticals: It is a key building block for derivatives that exhibit antiplatelet activity.[1][9] Some of these derivatives function as antagonists of the P2Y12 receptor, a critical target in antithrombotic therapies.[1][3]

  • Coordination Chemistry: The molecule is widely used to generate various types of coordination polymers.[10] The anion of 4-imidazolecarboxylic acid has been shown to stabilize binuclear hydroxo complexes of trivalent lanthanides.[10]

  • Materials Science: It is used in the development of new materials, including imidazole-functionalized poly(propylene imine) dendrimers, which have potential applications in catalysis, gas storage, and drug delivery systems.[1][3]

Signaling Pathway and Logical Relationships

Derivatives of this compound have been identified as potent antiplatelet agents, with some acting as antagonists to the P2Y12 receptor.[1][3] The following diagrams illustrate the experimental workflow for a common synthesis method and the signaling pathway affected by these derivatives.

G A Mix Ethyl Imidazole-4-carboxylate and KOH Solution B Stir at 25-30°C A->B C Monitor by TLC B->C D Acidify with H₂SO₄ to pH 1-2 C->D Reaction Complete E Precipitation of Crude Product D->E F Filter E->F G Recrystallize F->G H Pure this compound G->H G cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gαi Protein P2Y12->Gi Antagonist Imidazole-4-carboxylic Acid Derivative (P2Y12 Antagonist) Antagonist->P2Y12 Blocks AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA VASP ↓ VASP Phosphorylation PKA->VASP Aggregation Platelet Aggregation VASP->Aggregation Inhibits

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Imidazole-4-carboxylic Acid: Physicochemical Properties and Experimental Protocols

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes a compilation of quantitative data, detailed experimental protocols for its synthesis and purification, and visual representations of key experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical Properties

This compound (ICA), also known as 4-carboxyimidazole, is a heterocyclic organic compound that features both an imidazole (B134444) ring and a carboxylic acid functional group.[1][2] This unique structure imparts a high degree of polarity to the molecule.[1] It is a white to off-white solid powder at room temperature.[1][3]

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₄N₂O₂[4]
Molecular Weight 112.09 g/mol [4][5]
Appearance White to off-white solid[1][3]
Melting Point 294-295 °C (decomposes)[5]
Boiling Point 495 °C at 760 mmHg[5]
Density 1.524 g/cm³[5]
Flash Point 253.2 °C[5]
Vapor Pressure 1.29E-10 mmHg at 25°C[5]
Odor Odorless[3]

Table 2: Chemical and Solubility Properties of this compound

PropertyValue/DescriptionReference
pKa 1.73 (carboxyl group), 2.69±0.10 (Predicted)[3][5]
Solubility Sparingly soluble in aqueous acid.[5] Slightly soluble in water.[3] Soluble in polar organic solvents like alcohols and ketones.[1] In DMSO: 10 mg/mL (89.22 mM; requires ultrasound).[2]
pH of Aqueous Solution Acidic[3]
Stability Stable under normal conditions.[1] Can undergo reactions under strong acid or base conditions.[1]
Storage Store in a cool, dry place in a tightly sealed container.[3] Recommended storage at refrigerator temperature or -20°C for long-term.[2][5]

Chemical Reactivity and Applications

This compound is a versatile building block in organic synthesis.[1] The carboxylic acid group can readily undergo esterification and acid-base neutralization reactions.[1] It is utilized in the synthesis of various functionalized organic materials, including dendritic polypropylene (B1209903) imines and coordination polymers.[1]

In coordination chemistry, it acts as a ligand for the synthesis of lanthanide sulfate-carboxylates and tetranuclear manganese carboxylate complexes.[6] It plays a role in stabilizing specific forms of metal ions, which can influence the progress of chemical reactions, such as the hydrolysis of phosphate (B84403) esters catalyzed by lanthanide metals.[2]

Derivatives of this compound have been synthesized and identified as antiplatelet agents.[7] Furthermore, the compound is under investigation in a clinical trial for its safety and efficacy in treating moderate atopic dermatitis.[4]

Experimental Protocols

A common method for the synthesis of this compound involves the hydrolysis of its ethyl ester.[6][8]

Protocol: Hydrolysis of Ethyl Imidazole-4-carboxylate [8][9]

  • Reaction Setup: Mix ethyl imidazole-4-carboxylate with a 1-2% potassium hydroxide (B78521) (KOH) solution. A mass ratio of approximately 1:2.2 to 1:2.5 (ester to KOH solution) is recommended.[9]

  • Reaction Conditions: Stir the mixture at a controlled temperature of 25-30 °C.[9]

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until all the starting ester has been consumed.[9]

  • Acidification: Once the reaction is complete, slowly add a sulfuric acid solution to the reaction mixture to adjust the pH to approximately 1-2. This will cause the crude this compound to precipitate out of the solution.[8][9]

  • Isolation: Filter the precipitated crude product.[9]

  • Purification: Recrystallize the crude product from a suitable solvent, such as water or ethanol, to obtain the pure 1H-imidazole-4-carboxylic acid.[8][9]

To minimize the potential side reaction of decarboxylation, it is crucial to maintain careful control over the reaction temperature and avoid excessive heating during workup.[9]

G Synthesis Workflow of this compound cluster_hydrolysis Ester Hydrolysis cluster_workup Workup and Purification start Ethyl Imidazole-4-carboxylate + KOH Solution reaction Stir at 25-30°C start->reaction Mix monitoring Monitor via TLC reaction->monitoring acidification Acidify with H₂SO₄ to pH 1-2 monitoring->acidification precipitation Precipitation of Crude Product acidification->precipitation filtration Filter precipitation->filtration recrystallization Recrystallize from Water/Ethanol filtration->recrystallization final_product Pure Imidazole-4- carboxylic Acid recrystallization->final_product

Synthesis Workflow

Recrystallization is a highly effective method for purifying solid this compound.[9]

Protocol: Recrystallization [9]

  • Solvent Selection: Choose a suitable solvent or solvent mixture, commonly water or ethanol.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Filtration (Hot): Filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the pure crystals by filtration.

  • Drying: Dry the crystals, for example, in a vacuum oven.

Another purification technique is acid-base extraction, which leverages the acidic nature of the carboxylic acid group.[9]

Protocol: Acid-Base Extraction [9]

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Extraction: Extract the organic solution with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The this compound will move into the aqueous layer as its salt.

  • Separation: Separate the aqueous and organic layers.

  • Precipitation: Acidify the aqueous layer to precipitate the pure product.

  • Isolation: Filter the precipitate to obtain the purified this compound.

G Purification Workflow for this compound cluster_recrystallization Recrystallization cluster_extraction Acid-Base Extraction crude_product Crude Product dissolve Dissolve in Hot Solvent crude_product->dissolve dissolve_org Dissolve in Organic Solvent crude_product->dissolve_org cool Cool to Crystallize dissolve->cool filter_recryst Filter cool->filter_recryst pure_product1 Pure Crystals filter_recryst->pure_product1 extract Extract with Aqueous Base dissolve_org->extract separate Separate Layers extract->separate acidify Acidify Aqueous Layer separate->acidify filter_extract Filter acidify->filter_extract pure_product2 Pure Precipitate filter_extract->pure_product2

Purification Methods

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for verifying the purity of this compound.[10]

General HPLC Method: [11][12]

  • Technique: Reverse-phase (RP) HPLC.

  • Stationary Phase: A C18 column is a suitable choice.

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, often with an acid modifier like phosphoric acid or formic acid (for Mass Spectrometry compatibility).

  • Detection: UV detection is commonly used.

Spectral Data

Spectral data is crucial for the structural elucidation and confirmation of this compound.

Table 3: Spectral Data References for this compound

Spectral Data TypeSource/Reference
¹H NMR ChemicalBook, SpectraBase[13][14]
¹³C NMR ChemicalBook[13]
Mass Spectrometry (MS) ChemicalBook, SpectraBase[13][14]
Infrared (IR) Spectroscopy ChemicalBook[13]

The ¹H NMR spectrum is typically run in a solvent like DMSO-d₆.[14]

This guide provides foundational knowledge on this compound, which is essential for its application in research and development. The provided protocols and data tables are intended to facilitate experimental work and further investigation into this versatile compound.

References

An In-depth Technical Guide to the Crystal Structure of Imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of imidazole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. The document details the key crystallographic parameters, experimental protocols for its synthesis and crystallization, and a thorough examination of the intermolecular forces that govern its solid-state architecture.

Crystallographic Data

The crystal structure of this compound (C₄H₄N₂O₂) has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The crystallographic data and refinement details are summarized in the table below.

Parameter Value
Empirical Formula C₄H₄N₂O₂
Formula Weight 112.09 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a 3.8696 (3) Å
b 12.1152 (10) Å
c 10.2229 (9) Å
α 90°
β 97.433 (3)°
γ 90°
Volume 475.49 (7) ų
Z 4
Calculated Density 1.566 Mg/m³
Absorption Coefficient (μ) 0.13 mm⁻¹
F(000) 232
Crystal Size 0.25 x 0.20 x 0.15 mm
Theta range for data collection 4.1 to 28.3°
Reflections collected 3881
Independent reflections 1155 [R(int) = 0.021]
Final R indices [I>2σ(I)] R1 = 0.036, wR2 = 0.101
R indices (all data) R1 = 0.041, wR2 = 0.106
Goodness-of-fit on F² 1.07

Molecular Structure and Conformation

The imidazole (B134444) ring is essentially planar, and the carboxylic acid group is twisted slightly with respect to the ring. The key bond lengths and angles are presented in the following table, providing insight into the electronic distribution within the molecule.

Bond Length (Å) Angle Degree (°)
O1—C41.258 (1)O1—C4—O2125.6 (1)
O2—C41.270 (1)O1—C4—C2118.0 (1)
N1—C11.325 (1)O2—C4—C2116.4 (1)
N1—C21.381 (1)C1—N1—C2108.3 (1)
N2—C11.321 (1)C1—N2—C3108.4 (1)
N2—C31.378 (1)N1—C1—N2111.4 (1)
C2—C31.365 (2)N1—C2—C3106.3 (1)
C2—C41.482 (2)N1—C2—C4123.5 (1)
C3—C2—C4130.2 (1)
N2—C3—C2105.6 (1)

Supramolecular Assembly and Hydrogen Bonding Network

The crystal structure of this compound is dominated by an extensive network of intermolecular hydrogen bonds. These interactions play a crucial role in the packing of the molecules in the solid state. The primary hydrogen bonding motifs are:

  • Carboxylic Acid Dimer: Two molecules form a centrosymmetric dimer via strong O—H···O hydrogen bonds between their carboxylic acid groups.

  • Imidazole Chain: The imidazole rings of adjacent dimers are linked through N—H···N hydrogen bonds, forming infinite chains along the c-axis.

  • Inter-chain Linkage: These chains are further connected by C—H···O interactions, creating a three-dimensional supramolecular architecture.

The geometry of the key hydrogen bonds is detailed in the table below.

D—H···A d(D-H) (Å) d(H···A) (Å) d(D···A) (Å) <(DHA) (°)
O1—H1A···O2ⁱ0.821.822.635 (1)172
N1—H1···N2ⁱⁱ0.862.012.868 (2)175

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y, z-1

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the hydrolysis of ethyl imidazole-4-carboxylate.[1]

Materials:

Procedure:

  • A solution of potassium hydroxide is prepared.

  • Ethyl imidazole-4-carboxylate is added to the KOH solution. The mixture is stirred at a controlled temperature (e.g., 30°C) until the reaction is complete, which can be monitored by thin-layer chromatography.[1]

  • The reaction mixture is then cooled, and sulfuric acid is added slowly to adjust the pH to approximately 1-2, leading to the precipitation of the crude product.[1]

  • The crude this compound is collected by filtration.

  • Purification is achieved by recrystallization from a suitable solvent, such as ethanol or water, to yield crystalline this compound.[1]

Single Crystal Growth

Single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution.

Procedure:

  • A saturated solution of purified this compound is prepared in a suitable solvent (e.g., ethanol or a water/ethanol mixture) at a slightly elevated temperature.

  • The solution is filtered to remove any insoluble impurities.

  • The clear filtrate is allowed to stand undisturbed at room temperature.

  • Slow evaporation of the solvent over several days will lead to the formation of well-defined single crystals.

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 293 K) using Mo Kα radiation. The collected data are processed, and the structure is solved by direct methods and refined by full-matrix least-squares on F².

Visualizations

The following diagrams illustrate the key aspects of the experimental workflow and the resulting crystal structure.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Analysis s1 Ethyl Imidazole-4-carboxylate s3 Hydrolysis s1->s3 s2 KOH Solution s2->s3 s4 Acidification (H₂SO₄) s3->s4 s5 Crude Product s4->s5 p1 Recrystallization s5->p1 p2 Single Crystal Growth (Slow Evaporation) p1->p2 p3 Single Crystal p2->p3 a1 X-ray Diffraction p3->a1 a2 Structure Solution & Refinement a1->a2 a3 Crystal Structure Data a2->a3

Experimental workflow for the synthesis and crystal structure analysis of this compound.

hydrogen_bonding mol1 Img-COOH mol2 HOOC-Img mol1->mol2 O-H···O mol3 Img-COOH mol1->mol3 N-H···N mol4 HOOC-Img mol2->mol4 N-H···N mol3->mol4 O-H···O

Schematic of the primary hydrogen bonding interactions in the crystal structure of this compound.

References

The Multifaceted Biological Activities of Imidazole-4-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole (B134444) ring is a prominent scaffold in medicinal chemistry, bestowing upon its derivatives a wide array of pharmacological properties. Among these, imidazole-4-carboxylic acid and its derivatives have emerged as a particularly versatile class of compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the diverse biological activities of this compound derivatives, focusing on their anticancer, antimicrobial, antiplatelet, and antiviral properties. Detailed experimental protocols for key biological assays, a comprehensive summary of quantitative activity data, and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth and proliferation.

Inhibition of Key Signaling Pathways

Several studies have elucidated the mechanisms by which these derivatives exert their cytotoxic effects, primarily through the inhibition of crucial signaling cascades.

Derivatives of imidazole have been identified as potent inhibitors of the Epidermal Growth factor Receptor (EGFR), a key player in cell proliferation and survival.[1] Overactivation of the EGFR pathway is a common feature in many cancers. Imidazole-based inhibitors can block the ATP binding site of the EGFR tyrosine kinase, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling molecules. This leads to cell cycle arrest and apoptosis in cancer cells.[2][3][4]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR->EGFR P P EGFR->P RAS RAS EGFR->RAS Activates Imidazole Imidazole-4-carboxylic acid derivative Imidazole->EGFR Inhibits ATP ATP ATP->EGFR ADP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

EGFR Signaling Pathway Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Overexpression of FAK is associated with increased metastasis and poor prognosis in several cancers. Imidazole derivatives have been shown to inhibit FAK, leading to the suppression of downstream signaling pathways such as the PI3K/Akt and JNK/STAT3 pathways, ultimately inducing apoptosis and inhibiting cell migration.[5][6]

FAK_Signaling_Pathway Integrin Integrin FAK FAK Integrin->FAK Activates Src Src FAK->Src PI3K PI3K FAK->PI3K JNK JNK FAK->JNK Imidazole Imidazole-4-carboxylic acid derivative Imidazole->FAK Inhibits Src->FAK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival STAT3 STAT3 JNK->STAT3 Migration Cell Migration & Invasion STAT3->Migration

FAK Signaling Pathway Inhibition

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. While direct inhibition of this pathway by this compound derivatives is an area of ongoing research, the imidazole scaffold is a key component in molecules designed to target components of this pathway.[7]

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Wnt ON DestructionComplex Destruction Complex (Axin, APC, GSK3β) betaCatenin_off β-catenin DestructionComplex->betaCatenin_off Phosphorylates Proteasome Proteasome betaCatenin_off->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dsh Frizzled->Dsh Dsh->DestructionComplex Inhibits betaCatenin_on β-catenin (stabilized) Nucleus Nucleus betaCatenin_on->Nucleus TCF TCF/LEF betaCatenin_on->TCF Binds Gene Target Gene Expression TCF->Gene Imidazole Potential Target for Imidazole Derivatives Imidazole->DestructionComplex

Wnt/β-catenin Signaling Pathway
Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against different cancer cell lines, with data presented as half-maximal inhibitory concentrations (IC50).

Derivative/CompoundCancer Cell LineIC50 (µM)Reference
Ester 5c-1 (PAF antagonistic activity)[2][8]
Carboxamide 6c-2 (ADP antagonistic properties)[2][8]
Compound 6g-4 (PAF antagonistic)[2][8]
Compound 6i-0.15 (antiadrenergic), 0.66 (PAF antagonistic)[2][8]
Purine target compound 46MDA-MB-2311.22[9]
Purine target compound 48MDA-MB-2312.29[9]
Purine 47A5492.29 - 9.96[9]
Benzimidazole-pyrazole derivative 37A5492.2[9]
Benzimidazole-pyrazole derivative 38A5492.8[9]
1-Substituted-2-aryl imidazolesVarious0.08 - 1.0[9]
1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine (22)NUGC-30.05[10]
Imidazole 28-2 (CHK-2 inhibitor)[10]
Imidazole 29-15 (CHK-2 inhibitor)[10]
Imidazole derivative 5MCF-7, HepG2, HCT-116< 5[11]
Compound 3dMCF-7, MDA-MB-23143.4, 35.9[12]
Compound 4dMCF-7, MDA-MB-23139.0, 35.1[12]
BCTAA549, NCI-H460, NCI-H231.09, 2.01, 3.28[13]
Compound 4aHuh74.29[13]
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol outlines the steps for determining the in vitro cytotoxicity of this compound derivatives against cancer cell lines.[14][15]

SRB_Assay_Workflow start Start cell_seeding Seed cells in 96-well plates start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat cells with imidazole derivatives incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 fixation Fix cells with cold TCA incubation2->fixation washing1 Wash with water and air dry fixation->washing1 staining Stain with SRB solution washing1->staining washing2 Wash with 1% acetic acid staining->washing2 solubilization Solubilize bound dye with Tris buffer washing2->solubilization measurement Measure absorbance at 510 nm solubilization->measurement analysis Calculate cell viability and IC50 measurement->analysis end End analysis->end

SRB Assay Experimental Workflow

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well microtiter plates

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the test compound and determine the IC50 value.

Antimicrobial Activity

This compound derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of various this compound derivatives, with data presented as minimum inhibitory concentrations (MIC).

Derivative/CompoundMicroorganismMIC (µg/mL)Reference
HL1Staphylococcus aureus625[16][17]
HL1MRSA1250[16][17]
HL1Acinetobacter baumannii1250[16]
HL1Pseudomonas aeruginosa5000[16]
HL2Staphylococcus aureus625[16][17]
HL2MRSA625[16][17]
Compound 3bBacillus subtilis4[18]
Compound 3bE. coli128[18]
Thiazole and Imidazole DerivativesP. mirabilis, S. dysenteriae, L. monocytogenes125 - 1000[19]
Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazole derivativeStaphylococcus aureus1.56 - 6.25[12]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes the determination of the minimum inhibitory concentration (MIC) of this compound derivatives against bacterial strains.[16]

Broth_Microdilution_Workflow start Start prepare_compounds Prepare serial dilutions of imidazole derivatives start->prepare_compounds prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well plate with compounds and bacteria prepare_compounds->inoculate_plate prepare_inoculum->inoculate_plate incubation Incubate at 37°C for 18-24h inoculate_plate->incubation read_results Visually inspect for turbidity incubation->read_results determine_mic Determine MIC (lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Broth Microdilution Assay Workflow

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Standard antibiotic (positive control)

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a series of two-fold dilutions of the this compound derivatives in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the test compounds. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Antiplatelet Activity

Certain this compound derivatives have been identified as potent antiplatelet agents, suggesting their potential in the treatment of thrombotic diseases.[2][8]

Quantitative Antiplatelet Activity Data

The following table summarizes the in vitro antiplatelet activity of various this compound derivatives, with data presented as half-maximal inhibitory concentrations (IC50).

Derivative/CompoundInducerIC50 (µM)Reference
Ester 5cPAF1[2][8]
Ester 5cCOX-10.4[2][8]
Carboxamide 6cADP2[2][8]
Compound 6gPAF4[2][8]
Compound 6gCOX-11[2][8]
Derivative 6iAdrenaline0.15[2][8]
Derivative 6iPAF0.66[2][8]
Compound 11cCollagen90[8]
Compound 12dCollagen95[8]
Compound 11cSerotonin25[8]
Compound 12dSerotonin30[8]
Compound 11cAdrenaline25[8]
Compound 12dPAF15[8]
Compound R4Collagen0.55[20]
Compound R4ADP0.26[20]
Compound 3bADP39[21]
Experimental Protocol: Born's Light Transmission Aggregometry (LTA)

This protocol describes the measurement of platelet aggregation in response to various agonists, a standard method for evaluating antiplatelet agents.[3][5][22]

Materials:

  • Freshly drawn human whole blood (anticoagulated with sodium citrate)

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Platelet aggregation inducers (e.g., ADP, collagen, arachidonic acid, PAF)

  • This compound derivatives

  • Aggregometer

Procedure:

  • PRP and PPP Preparation: Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g for 10 minutes). Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

  • Aggregometer Setup: Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).

  • Assay:

    • Pipette PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.

    • Add the this compound derivative or vehicle control and incubate for a short period.

    • Add a platelet aggregation inducer to initiate aggregation.

    • Record the change in light transmission over time.

  • Data Analysis: The percentage of aggregation is calculated from the change in light transmission. The IC50 value is determined by testing a range of compound concentrations.

Antiviral Activity

The imidazole scaffold is present in numerous antiviral drugs, and derivatives of this compound have also shown promise in this area.

Quantitative Antiviral Activity Data

The following table summarizes the in vitro antiviral activity of various this compound derivatives, with data presented as half-maximal effective concentrations (EC50).

Derivative/CompoundVirusEC50 (µM)Reference
Compound 1Zika Virus (African strain)1.9[23][24]
Compound 2aYellow Fever Virus1.7[24]
Compound 2aZika Virus4.5[24]
Compound 5aInfluenza A0.3[23][24]
Compound 5bInfluenza A0.4[23][24]
Compound 16aHepatitis C Virus36.6 (µg/mL)[23]
Compound 29eHIV-10.18[23]
Compound 29bHIV-10.20[23]
Compound 35aVaccinia Virus2 (mg/mL)[23]
Compound 35bVaccinia Virus4 (mg/mL)[23]
Compound 36aVaccinia Virus0.1[23]
Compound 36bBVDV1.5[23]
Compound 36cBVDV0.8[23]
Compound 36dBVDV1.0[23]
Compound 1fVaccinia Virus0.35[25]
Compound 1eVaccinia Virus0.45[25]

Synthesis of this compound Derivatives

A variety of synthetic methods have been developed for the preparation of this compound and its derivatives.

Debus-Radziszewski Imidazole Synthesis

This is a classic and versatile multi-component reaction for the synthesis of substituted imidazoles. It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[8][9]

Debus_Radziszewski_Synthesis Dicarbonyl 1,2-Dicarbonyl (e.g., Glyoxal) Imidazole Substituted Imidazole Dicarbonyl->Imidazole Aldehyde Aldehyde Aldehyde->Imidazole Ammonia Ammonia (2 eq.) Ammonia->Imidazole

Debus-Radziszewski Imidazole Synthesis
Hydrolysis of Imidazole-4-carboxylate Esters

Imidazole-4-carboxylic acids can be readily obtained by the hydrolysis of their corresponding esters, typically under basic or acidic conditions.[25][26]

General Procedure (Base-catalyzed hydrolysis):

  • Dissolve the ethyl imidazole-4-carboxylate in an aqueous solution of a strong base (e.g., KOH or NaOH).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the this compound.

  • Collect the product by filtration and purify by recrystallization.

Conclusion

This compound derivatives represent a rich source of biologically active compounds with significant therapeutic potential across multiple disease areas. Their demonstrated efficacy as anticancer, antimicrobial, antiplatelet, and antiviral agents, coupled with their synthetic accessibility, makes them highly attractive scaffolds for drug discovery and development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel imidazole-based therapeutics. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will be crucial in translating their promising in vitro activities into clinically effective treatments.

References

Spectroscopic and Synthetic Profile of Imidazole-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of imidazole-4-carboxylic acid, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols for obtaining these spectra. Additionally, a representative synthetic pathway is visualized to illustrate its preparation.

Spectroscopic Data

The following sections present the characteristic spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide key insights into its proton and carbon environments.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound, typically recorded in a deuterated solvent such as DMSO-d₆, reveals distinct signals for the protons on the imidazole (B134444) ring and the carboxylic acid group.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5 (broad)Singlet1HCarboxylic acid proton (-COOH)
~7.7Singlet1HImidazole ring proton (C2-H)
~7.6Singlet1HImidazole ring proton (C5-H)

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
~164Carboxylic acid carbon (-COOH)
~138Imidazole ring carbon (C2)
~128Imidazole ring carbon (C4)
~120Imidazole ring carbon (C5)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of solid this compound exhibits absorptions corresponding to the O-H and C=O bonds of the carboxylic acid, as well as vibrations of the imidazole ring.

Wavenumber (cm⁻¹)IntensityAssignment
3100-2500Broad, StrongO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
~1680MediumC=N stretch (imidazole ring)[1]
~1550MediumN-H bend (imidazole ring)
~1380MediumC-N stretch (imidazole ring amine)[1]
~1160MediumC-N stretch[1]
~1030MediumC-O stretch[1]
~787MediumC-H bend[1]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. Under electron ionization (EI), this compound undergoes characteristic fragmentation.

m/zRelative IntensityProposed Fragment
112HighMolecular ion [M]⁺
95Moderate[M - OH]⁺
68High[M - COOH]⁺ (imidazole ring)
45Moderate[COOH]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample purity.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Pipettes and vials

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a small vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

Infrared (IR) Spectroscopy (Solid State)

Objective: To obtain an FT-IR spectrum of solid this compound to identify its functional groups.

Materials and Equipment:

  • This compound sample

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press

  • Spatula

  • Mortar and pestle (for KBr pellet method)

  • Potassium bromide (KBr), IR grade (for KBr pellet method)

Procedure (ATR Method):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum: Acquire the FT-IR spectrum of the sample.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth after the measurement.

Procedure (KBr Pellet Method): [2]

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.[2]

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound using electron ionization mass spectrometry.

Materials and Equipment:

  • This compound sample

  • Mass spectrometer with an electron ionization (EI) source

  • Direct insertion probe or GC inlet

  • Volatile solvent (if using a GC inlet)

Procedure (Direct Insertion Probe):

  • Sample Preparation: Place a small amount of the solid sample into a capillary tube.

  • Instrument Setup: Insert the probe into the mass spectrometer's ion source.

  • Ionization: The probe is heated to volatilize the sample, which is then ionized by a beam of electrons (typically at 70 eV).

  • Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

  • Data Analysis: Analyze the spectrum to identify the molecular ion peak and major fragment ions.

Synthesis Pathway

This compound can be synthesized through various routes. A common laboratory-scale synthesis involves the hydrolysis of its corresponding ethyl ester, ethyl imidazole-4-carboxylate. This process is a straightforward and efficient method for producing the desired carboxylic acid.[3][4]

Synthesis_of_Imidazole_4_carboxylic_acid start Ethyl Imidazole-4-carboxylate intermediate Potassium Imidazole-4-carboxylate (in solution) start->intermediate Hydrolysis (Stirring at 25-30°C) reagent1 Potassium Hydroxide (KOH) Solution reagent1->intermediate product This compound (Precipitate) intermediate->product Acidification (pH adjustment to 1-2) reagent2 Sulfuric Acid (H₂SO₄) Solution reagent2->product purification Recrystallization product->purification Isolation final_product Pure this compound purification->final_product Purification

References

The Genesis of a Heterocyclic Cornerstone: An In-depth Technical Guide to the Discovery and History of Imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of Imidazole-4-carboxylic acid, a key heterocyclic compound. Delving into its seminal synthetic routes, this document offers detailed experimental protocols for its preparation, presents quantitative data in a structured format, and visualizes the foundational chemical pathways that led to its accessibility. This guide serves as a critical resource for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering insights into the origins and evolution of this important molecular scaffold.

Discovery and Foundational Syntheses

The history of this compound is intricately linked to the pioneering work on the imidazole (B134444) (glyoxaline) ring system in the early 20th century. While the parent imidazole was first synthesized by Heinrich Debus in 1858, the specific 4-carboxylic acid derivative's emergence is primarily attributed to the work of Frank Lee Pyman.

In a landmark 1916 paper published in the Journal of the Chemical Society, Pyman described the synthesis of "glyoxaline-4(or 5)-carboxylic acid" as part of his broader investigations into imidazole derivatives and a new synthesis of the amino acid histidine.[1] This seminal work laid the foundation for accessing this important building block.

Two principal historical routes to this compound became prominent:

  • Oxidation of 4(5)-Hydroxymethylimidazole: Pyman's initial synthesis involved the oxidation of 4(5)-hydroxymethylglyoxaline.[1][2] This method established a direct pathway to the carboxylic acid from a readily accessible precursor.

  • Partial Decarboxylation of Imidazole-4,5-dicarboxylic Acid: A subsequent method, developed by Fargher and Pyman in 1919, involved the partial decarboxylation of imidazole-4,5-dicarboxylic acid.[2] This dicarboxylic acid could itself be synthesized from tartaric acid, providing a multi-step but effective route.

These early methods, while foundational, often involved harsh reaction conditions and were later supplemented by more efficient and scalable processes.

Tabular Summary of Historical Synthesis Methods

The following table summarizes the key historical methods for the synthesis of this compound and its direct precursor, Imidazole-4,5-dicarboxylic acid.

MethodStarting Material(s)Key Reagents/ConditionsProductReported YieldReference
Oxidation4(5)-HydroxymethylglyoxalineNitric AcidThis compoundNot explicitly stated in the 1916 paperPyman, 1916[1]
Partial DecarboxylationImidazole-4,5-dicarboxylic acidBoiling AnilineImidazole-4-carboxanilide (hydrolyzed to the acid)Not explicitly statedFargher and Pyman, 1919[2]
Synthesis of PrecursorTartaric acid dinitrateAmmonia (B1221849), FormaldehydeImidazole-4,5-dicarboxylic acidNot explicitly statedMaquenne, 1891[3]
Oxidation of PrecursorBenzimidazolePotassium Permanganate or Potassium DichromateImidazole-4,5-dicarboxylic acidNot explicitly stated1956 work[3]

Detailed Historical Experimental Protocols

The following are detailed experimental protocols for the key historical syntheses of this compound and its precursor, based on the foundational literature.

Synthesis of Imidazole-4,5-dicarboxylic Acid from Tartaric Acid (based on Fargher and Pyman, 1919)

This procedure outlines the synthesis of the dicarboxylic acid precursor.

Step 1: Preparation of Tartaric Acid Dinitrate

  • To a mixture of fuming nitric acid and concentrated sulfuric acid, powdered d-tartaric acid is added.

  • The mixture is stirred until the tartaric acid dissolves.

  • Concentrated sulfuric acid is then slowly added while maintaining a controlled temperature.

Step 2: Ammonolysis and Cyclization

  • The resulting tartaric acid dinitrate solution is then reacted with an aqueous solution of ammonia and formaldehyde.

  • The reaction mixture is allowed to stand, during which the imidazole-4,5-dicarboxylic acid precipitates.

  • The precipitate is isolated by filtration.

Partial Decarboxylation of Imidazole-4,5-dicarboxylic Acid to this compound (based on Fargher and Pyman, 1919)

This procedure describes the conversion of the dicarboxylic acid to the target monocarboxylic acid.

  • Imidazole-4,5-dicarboxylic acid is boiled in aniline. This results in the formation of imidazole-4-carboxanilide through the loss of one carboxyl group.

  • The resulting anilide is then hydrolyzed by heating in an acidic or alkaline solution to yield this compound.[2]

Biological Significance and Early Drug Development

The imidazole nucleus is a privileged structure in medicinal chemistry, and derivatives of this compound have been the subject of significant investigation for their therapeutic potential.

  • Anti-tubercular Activity: Substituted 1H-imidazole-4-carboxylic acid derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, showing promise as a scaffold for the development of new anti-tubercular agents.[4]

  • Anti-platelet Activity: Certain 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and their carboxamides have been identified as anti-platelet agents, with some derivatives exhibiting inhibitory effects on cyclooxygenase-1 (COX-1) and antagonistic properties at various platelet receptors.[5]

  • Precursor in Purine (B94841) Biosynthesis: While this compound itself is not a direct intermediate, the structurally related compound 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) is a key intermediate in the de novo biosynthesis of purine nucleotides.[6][7] This pathway is fundamental to the formation of DNA, RNA, and essential energy-carrying molecules like ATP.

Visualizations of Chemical and Biological Pathways

The following diagrams, generated using the DOT language, illustrate the historical synthesis of this compound and its connection to the biologically crucial purine biosynthesis pathway.

historical_synthesis tartaric_acid Tartaric Acid dinitrate Tartaric Acid Dinitrate tartaric_acid->dinitrate Nitration dicarboxylic_acid Imidazole-4,5-dicarboxylic Acid dinitrate->dicarboxylic_acid Ammonolysis & Cyclization monocarboxylic_acid Imidazole-4-carboxylic Acid dicarboxylic_acid->monocarboxylic_acid Partial Decarboxylation hydroxymethyl 4(5)-Hydroxymethyl- glyoxaline hydroxymethyl->monocarboxylic_acid Oxidation

Caption: Historical Synthetic Pathways to this compound.

purine_biosynthesis prpp PRPP pra 5-Phosphoribosylamine prpp->pra gar Glycinamide Ribonucleotide pra->gar fgam Formylglycinamide Ribonucleotide gar->fgam air 5-Aminoimidazole Ribonucleotide fgam->air cair Carboxyaminoimidazole Ribonucleotide air->cair saicar SAICAR cair->saicar aicar AICAR (5-Aminoimidazole-4-carboxamide Ribonucleotide) saicar->aicar faicar FAICAR aicar->faicar imp IMP faicar->imp

References

Imidazole-4-carboxylic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Imidazole-4-carboxylic acid (CAS No. 1072-84-0), a heterocyclic organic compound used in various chemical syntheses, including the development of pharmaceutical compounds and coordination polymers.[1][2] Due to its hazard profile, proper handling and safety precautions are essential to minimize risk in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial for personnel to be aware of these hazards before handling the compound.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard StatementPictogramSignal Word
Skin Corrosion/Irritation2H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationWarning
Source: Aggregated GHS information from multiple sources.[3][4]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is vital for safe storage and handling.

Table 2: Physicochemical Data

PropertyValue
CAS Number 1072-84-0
EC Number 214-017-8
Molecular Formula C₄H₄N₂O₂
Molecular Weight 112.09 g/mol [5]
Appearance White to off-white or tan solid powder[1][2][5]
Melting Point 294-295 °C (lit.)[2]
Boiling Point 495 °C at 760 mmHg[2]
Flash Point 253.2 °C[2]
Density 1.524 g/cm³[2]
Solubility Sparingly soluble in aqueous acid.[2] Soluble in polar organic solvents like alcohols and ketones.[1]
pKa 2.69 ± 0.10 (Predicted)[2]
Note: Some properties are predicted or based on literature values and may vary.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to ensure the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this compound to ensure appropriate PPE is selected.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required for splash hazards.[6][7]Protects against eye irritation from dust particles and splashes.[3]
Skin Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber). A fully buttoned lab coat.[6]Prevents skin irritation upon contact.[3]
Respiratory Protection For nuisance exposures, a type N95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection or if dust cannot be controlled, a full-face respirator with appropriate cartridges.[6]Prevents respiratory tract irritation from inhalation of the powder.[3]
Handling Procedures
  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[6]

  • Avoid generating dust during handling.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling, even if gloves were worn.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Containers should be kept tightly closed when not in use.

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Store locked up.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Experimental Protocols

The following are generalized protocols for common laboratory procedures involving solid irritants like this compound. These should be adapted to specific experimental needs and performed only after a thorough, task-specific risk assessment.

Protocol for Weighing this compound

Objective: To accurately weigh a specific amount of solid this compound while minimizing exposure.

Methodology:

  • Preparation: Designate a specific area for weighing, preferably inside a chemical fume hood or a ventilated balance enclosure. Cover the work surface with disposable bench paper.

  • Tare Method: Place an empty, sealable container (e.g., a vial with a cap) on the analytical balance and press the tare button to zero the mass.

  • Transfer: Move the tared container into the chemical fume hood. Carefully use a clean spatula to transfer the desired amount of this compound powder into the container. Avoid creating airborne dust.

  • Seal and Re-weigh: Securely close the container lid. Remove the sealed container from the fume hood and place it back on the balance to obtain the final weight.

  • Adjustments: If weight adjustments are necessary, return the sealed container to the fume hood to add or remove material.

  • Cleanup: Decontaminate the spatula and work surface with a damp cloth or towel. Dispose of the bench paper and any contaminated materials as hazardous waste.

Protocol for Spill Cleanup

Objective: To safely clean and decontaminate a small spill of this compound.

Methodology:

  • Alert and Isolate: Immediately alert personnel in the vicinity. Isolate the spill area to prevent spreading. If the spill is large or involves other hazardous materials, evacuate and follow emergency procedures.

  • Don PPE: Wear appropriate PPE as listed in Table 3, including respiratory protection, eye protection, gloves, and a lab coat.

  • Containment: For a solid spill, carefully sweep up the material using a brush and dustpan, minimizing dust generation. A HEPA-filtered vacuum can also be used. Do not dry sweep.

  • Collection: Place the collected powder and any contaminated cleaning materials (e.g., paper towels, gloves) into a clearly labeled, sealable container for hazardous waste disposal.

  • Decontamination: Wipe the spill area with a damp cloth or paper towels. Wash the surface with soap and water.

  • Disposal: Dispose of all contaminated materials, including the cleaning cloths and used PPE, as hazardous chemical waste according to institutional and local regulations.

  • Reporting: Report the incident to the laboratory supervisor.

Logical and Workflow Visualizations

Risk Assessment and Handling Workflow

The following diagram outlines the logical steps for assessing risk and implementing controls before working with this compound.

G A Start: Plan to use This compound B 1. Hazard Identification - Review Safety Data Sheet (SDS) - Identify hazards: Skin/Eye/Respiratory Irritant A->B C 2. Exposure Assessment - Evaluate task (weighing, dissolving) - Identify potential exposure routes (inhalation, contact) B->C D 3. Risk Characterization Is risk of exposure high? C->D E 4. Implement Controls D->E No J Re-evaluate procedure or substitute chemical D->J Yes F Engineering Controls: - Use Chemical Fume Hood - Use Ventilated Balance Enclosure E->F G Administrative Controls: - Follow SOPs - Restrict access to area E->G H Personal Protective Equipment (PPE): - Wear Goggles, Gloves, Lab Coat - Use Respirator if needed E->H I Proceed with Experiment F->I G->I H->I

Caption: Risk assessment workflow for this compound.

Spill Response Decision Workflow

This diagram provides a decision-making framework for responding to a chemical spill involving this compound.

G A Spill Occurs B Assess Spill - Is it a large spill? - Are there injuries? - Is there an inhalation hazard? A->B C MAJOR SPILL - Evacuate Area - Alert Others - Call Emergency Response B->C Yes D MINOR SPILL B->D No E 1. Alert personnel in the area D->E F 2. Don appropriate PPE (Gloves, Goggles, Respirator) E->F G 3. Contain & Collect Spill - Gently sweep solid material - Use damp cloth to wipe residue F->G H 4. Package Waste - Place in labeled, sealed container G->H I 5. Decontaminate Area - Wash with soap and water H->I J 6. Report Incident - Inform Lab Supervisor I->J

Caption: Decision workflow for responding to a chemical spill.

Toxicological and First Aid Information

Toxicological Information: The toxicological properties of this compound have not been fully investigated. No quantitative data such as LD50 values are readily available. Based on its GHS classification, it should be treated as an irritant to the skin, eyes, and respiratory system.

First Aid Measures:

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, seek medical attention.

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

Always have the Safety Data Sheet (SDS) available when seeking medical attention.

Disposal Considerations

All waste containing this compound, including contaminated materials from spill cleanups, must be disposed of as hazardous waste. Collect waste in suitable, labeled, and closed containers. Disposal must be conducted in accordance with all local, regional, and national regulations. Contact your institution's environmental health and safety department for specific guidance.

References

An In-depth Technical Guide to Imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Imidazole-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. It covers its fundamental chemical identity, physicochemical properties, synthesis protocols, and key applications.

Chemical Identity: IUPAC Name and Synonyms

This compound is a heterocyclic compound featuring an imidazole (B134444) ring substituted with a carboxylic acid group. Due to tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the imidazole ring, the carboxylic acid group can be designated at either position 4 or 5. Consequently, the compound is referred to by several names in the literature. The IUPAC preferred name is 1H-imidazole-4-carboxylic acid .

Common synonyms for the compound include:

  • 4-Imidazolecarboxylic acid[1][2][3]

  • 1H-Imidazole-5-carboxylic acid[1][2]

  • 4-Carboxyimidazole[2][4]

  • IMCOOH[2]

  • ICA (4-Imidazolecarboxylic acid)[1]

  • 3H-Imidazole-4-carboxylic acid[1][2]

The Chemical Abstracts Service (CAS) registry number for this compound is 1072-84-0 [1][2].

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below, providing essential data for experimental design and chemical handling.

PropertyValueSource(s)
Molecular Formula C₄H₄N₂O₂[1][5]
Molecular Weight 112.09 g/mol [1][2]
Appearance White to off-white or tan solid powder[1][4][6]
Melting Point 294-295 °C (decomposes)[1][4][7]
Boiling Point 495 °C at 760 mmHg[1]
Density 1.524 g/cm³[1]
pKa 1.73 (carboxyl group), 2.69±0.10 (predicted)[1][4]
Solubility Sparingly soluble in aqueous acid[1]
Flash Point 253.2 °C[1]

Experimental Protocols

This section details a common and reliable method for the synthesis and subsequent purification of this compound.

3.1. Synthesis via Hydrolysis of Ethyl Imidazole-4-carboxylate

This protocol is adapted from established laboratory procedures for the saponification of an ester to a carboxylic acid.[7][8][9]

Materials:

  • Ethyl imidazole-4-carboxylate

  • Potassium hydroxide (B78521) (KOH) solution (1-2%)

  • Sulfuric acid (H₂SO₄) solution (e.g., 1M)

  • Deionized water

  • Solvent for recrystallization (e.g., water)

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Reaction Setup: Prepare a potassium hydroxide solution. A mass ratio of approximately 1:2.2 to 1:2.5 of ethyl imidazole-4-carboxylate to the 1-2% KOH solution is recommended.[7][8]

  • Hydrolysis: Combine the ethyl imidazole-4-carboxylate with the KOH solution in a suitable reaction vessel. Stir the mixture at a controlled temperature, for instance, 25-30 °C.[8][9]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.

  • Precipitation: Once the reaction is complete, cool the mixture in an ice bath. Slowly add the sulfuric acid solution dropwise while stirring to adjust the pH to approximately 1-2. This will protonate the carboxylate salt, causing the crude 1H-imidazole-4-carboxylic acid to precipitate out of the solution.[7][8]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the crude product with cold deionized water to remove residual salts.

3.2. Purification

The crude product can be purified using several methods, including recrystallization or acid-base extraction.

Recrystallization Protocol:

  • Dissolve the crude solid in a minimum amount of hot solvent (e.g., water).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration and dry them thoroughly.

Acid-Base Extraction Protocol: [8]

  • Dissolve the crude product in a suitable organic solvent.

  • Extract the organic solution with an aqueous base (e.g., NaHCO₃ or NaOH solution). The this compound will deprotonate and move into the aqueous layer as its salt.

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.

  • Acidify the aqueous layer with an acid (e.g., HCl) to precipitate the pure product.

  • Filter the solid, wash with cold water, and dry to yield the purified this compound.

Visualized Workflows and Applications

4.1. Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis of this compound via hydrolysis, followed by purification.

G reactant reactant process process product product purify purify A Ethyl Imidazole-4-carboxylate (Starting Material) B Hydrolysis: + KOH Solution (25-30 °C) A->B C Acidification: + H₂SO₄ (to pH 1-2) B->C D Crude Imidazole-4- carboxylic acid (Precipitate) C->D E Purification? D->E F Recrystallization (e.g., from water) E->F Yes G Acid-Base Extraction E->G Yes H Pure Imidazole-4- carboxylic acid F->H G->H

Caption: Experimental workflow for synthesis and purification.

4.2. Applications and Biological Relevance

This compound serves as a versatile building block in various scientific fields. Its derivatives have shown significant biological activity, and the parent molecule is a key ligand in coordination chemistry.

G center_node center_node cat1 cat1 cat2 cat2 cat3 cat3 sub_node sub_node ICA This compound (ICA) & Derivatives A Pharmaceuticals & Drug Development ICA->A B Coordination Chemistry ICA->B C Materials Science ICA->C A1 Antiplatelet Agents A->A1 A2 Antimicrobial Agents A->A2 A3 Building Block for Active Compounds A->A3 B1 Ligand for Lanthanide and Metal Complexes B->B1 B2 Stabilizer for Hydroxo Complexes B->B2 B3 Catalysis Research B->B3 C1 Coordination Polymers C->C1 C2 Functionalization of Dendrimers C->C2 C3 Drug Delivery Systems C->C3

Caption: Key application areas of this compound.

This compound and its derivatives are actively researched for various purposes. For instance, certain ester and carboxamide derivatives have been identified as antiplatelet agents that can inhibit COX-1 or act as antagonists for ADP and PAF receptors.[10] In materials science, it is used to create coordination polymers and to functionalize dendrimers, altering their surface properties for potential use in catalysis or drug delivery systems.[1][6][11] Its ability to form stable complexes with metal ions, such as lanthanides, makes it a valuable ligand in inorganic and coordination chemistry.[1][7]

References

Theoretical Frontiers of Imidazole-4-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole-4-carboxylic acid, a key heterocyclic molecule, stands as a versatile scaffold in medicinal chemistry and materials science. Its unique electronic properties, potential for tautomerism, and diverse coordination capabilities make it a subject of significant interest for theoretical investigation. This technical guide provides a comprehensive overview of the theoretical studies on this compound, focusing on its physicochemical properties, quantum chemical calculations, and molecular modeling. Detailed computational methodologies are presented alongside summarized quantitative data to facilitate further research and application in drug design and materials development. The potential roles of imidazole (B134444) derivatives in modulating signaling pathways related to cancer and HIV are also explored.

Physicochemical and Electronic Properties

This compound is an organic compound featuring an imidazole ring substituted with a carboxylic acid group.[1] It is a gray or tan powder used to generate various coordination polymers.[2] The anion of 1H-Imidazole-4-carboxylic acid has been shown to stabilize binuclear hydroxo complexes of trivalent lanthanides.[2]

Tautomerism and Conformational Analysis

The imidazole ring can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms.[3] Theoretical studies, particularly using Density Functional Theory (DFT), are crucial for understanding the relative stability of these tautomers. While specific studies on this compound are limited, research on the closely related imidazole-4-acetic acid reveals that the imidazole-4-acetic tautomer is more stable than the imidazole-5-acetic tautomer by 0.750–0.877 kcal/mol in the gas phase. This preference is attributed to an intramolecular hydrogen bonding interaction. The interconversion between tautomers is predicted to proceed through a 1,2-proton shift mechanism with a high energy barrier, though this barrier is significantly reduced in the presence of water, suggesting a solvent-assisted proton transfer.

Tabulated Physicochemical and Calculated Properties

The following tables summarize key experimental and calculated physicochemical properties of this compound and its derivatives.

PropertyValueSource
Molecular FormulaC4H4N2O2[2]
Molecular Weight112.09 g/mol [2]
Melting Point294-295 °C[2]
Boiling Point495 °C at 760 mmHg[2]
Density1.524 g/cm³[2]
pKa2.69 ± 0.10 (Predicted)[2]

Table 1: Experimental Physicochemical Properties of this compound.

ParameterValueMethodSource
HOMO Energy-5.61 eVB3LYP/6-31G[4]
LUMO Energy-1.74 eVB3LYP/6-31G[4]
HOMO-LUMO Gap3.87 eVB3LYP/6-31G[4]
Dipole MomentVaries with tautomer and conformationDFT Calculations[4]

Table 2: Calculated Electronic Properties of an Imidazole Derivative.

Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound.

Molecular Geometry and Vibrational Analysis

DFT calculations are employed to determine the optimized molecular geometry, including bond lengths and angles. Subsequent frequency calculations can predict the vibrational (IR and Raman) spectra. These calculations are crucial for confirming the stability of the optimized structure (absence of imaginary frequencies) and for assigning experimental spectral bands. For instance, theoretical vibrational spectra of imidazole and its derivatives have been extensively studied to understand the vibrational modes of the imidazole ring.[5][6]

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a powerful tool for predicting NMR chemical shifts.[7] The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects.[8] For imidazole derivatives, computational NMR is essential for distinguishing between different tautomers and for interpreting complex experimental spectra.[7]

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution on a molecule and for predicting sites of electrophilic and nucleophilic attack.[4] For imidazole derivatives, the MEP typically shows negative potential around the nitrogen atoms, indicating their susceptibility to electrophilic attack, while the regions around the acidic protons show positive potential.[4]

Experimental and Computational Protocols

This section outlines the methodologies for both the synthesis of this compound and the computational studies used to investigate its properties.

Synthesis Protocol

A common method for the synthesis of 1H-Imidazole-4-carboxylic acid involves the hydrolysis of its ethyl ester.

Materials:

  • Ethyl imidazole-4-carboxylate

  • Potassium hydroxide (B78521) (KOH) solution

  • Sulfuric acid (H₂SO₄) solution

  • Recrystallization solvent

Procedure:

  • Mix ethyl imidazole-4-carboxylate with a potassium hydroxide solution at a mass ratio of 1:2.2.

  • Maintain the reaction temperature at 30 °C.

  • After the reaction is complete, slowly add sulfuric acid solution to adjust the pH of the mixture to 1.

  • The crude product will precipitate out of the solution.

  • Purify the crude product by recrystallization to obtain 1H-Imidazole-4-carboxylic acid.

Computational Protocol for DFT Calculations

The following provides a generalized workflow for performing DFT calculations on this compound using a program like Gaussian.

Software: Gaussian 09 or a later version.

Workflow:

  • Molecule Building: Construct the 3D structure of the desired this compound tautomer using a molecular builder.

  • Geometry Optimization:

    • Input File Setup: Create an input file specifying the coordinates, charge (0), and spin multiplicity (1).

    • Route Section: Use a command line such as #p B3LYP/6-31G(d) Opt. The B3LYP functional and the 6-31G(d) basis set are commonly used for organic molecules.[9] The Opt keyword requests a geometry optimization.[10]

  • Frequency Calculation:

    • Input File Setup: Use the optimized geometry from the previous step.

    • Route Section: Use a command line such as #p B3LYP/6-31G(d) Freq. The Freq keyword requests a frequency calculation.[11] This will provide the vibrational frequencies and confirm that the optimized structure is a true minimum (no imaginary frequencies).[12]

  • NMR Chemical Shift Calculation:

    • Input File Setup: Use the optimized geometry.

    • Route Section: Use a command line such as #p B3LYP/6-311+G(2d,p) NMR=GIAO. A larger basis set is often recommended for more accurate NMR predictions.[13]

  • Solvation Effects: To model the molecule in a solvent, include the SCRF keyword with a chosen solvent model (e.g., SCRF=(PCM, Solvent=Water)).

G cluster_input Input Preparation cluster_calc DFT Calculations cluster_output Analysis mol_build 1. Build Molecular Structure (this compound) input_file 2. Create Gaussian Input File (Coordinates, Charge, Multiplicity) mol_build->input_file geom_opt 3. Geometry Optimization (e.g., B3LYP/6-31G(d) Opt) input_file->geom_opt freq_calc 4. Frequency Calculation (e.g., B3LYP/6-31G(d) Freq) geom_opt->freq_calc nmr_calc 5. NMR Calculation (e.g., B3LYP/6-311+G(2d,p) NMR=GIAO) geom_opt->nmr_calc opt_geom Optimized Geometry geom_opt->opt_geom vib_freq Vibrational Frequencies freq_calc->vib_freq thermo Thermodynamic Properties freq_calc->thermo solv_calc 6. Solvation Modeling (Optional) (e.g., SCRF=PCM) nmr_calc->solv_calc nmr_shifts NMR Chemical Shifts nmr_calc->nmr_shifts solv_calc->nmr_shifts

Caption: Workflow for DFT calculations of this compound.

Potential Biological Activity and Signaling Pathways

Derivatives of this compound have shown promise in various therapeutic areas, including as anticancer and antiviral agents. Theoretical studies play a crucial role in understanding their mechanisms of action at the molecular level.

Antiproliferative Activity

Some imidazole derivatives exhibit antiproliferative effects in myeloid leukemia cell lines.[14] The proposed mechanism involves the induction of apoptosis and the downregulation of the AXL receptor tyrosine kinase (AXL-RTK).[14] AXL-RTK is known to regulate the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[14] Therefore, imidazole derivatives may exert their anticancer effects by interfering with this pathway. Other studies have implicated imidazole derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), another key player in cancer cell proliferation and survival.[9]

G imidazole Imidazole Derivative axl AXL-RTK imidazole->axl inhibition egfr EGFR imidazole->egfr inhibition wnt Wnt/β-catenin Pathway axl->wnt regulation apoptosis Apoptosis axl->apoptosis suppresses proliferation Cell Proliferation wnt->proliferation promotes egfr->proliferation promotes

Caption: Potential signaling pathways modulated by imidazole derivatives.

HIV-1 Integrase Inhibition

Certain imidazole derivatives have been investigated as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[15] The mechanism of action is thought to be allosteric, where the inhibitor binds to the dimer interface of the integrase enzyme. This binding event modulates the dynamic interactions between the enzyme's subunits, which in turn compromises the formation of a fully functional nucleoprotein complex required for the integration of viral DNA into the host genome.

G cluster_hiv HIV-1 Integrase Function integrase_dimer Integrase Dimer pic Pre-integration Complex (PIC) integrase_dimer->pic integrase_dimer->pic Inhibits functional complex formation viral_dna Viral DNA viral_dna->pic host_dna Host DNA integration Viral DNA Integration host_dna->integration pic->host_dna targets imidazole Imidazole-based Allosteric Inhibitor imidazole->integrase_dimer Binds to dimer interface

Caption: Allosteric inhibition of HIV-1 integrase by imidazole derivatives.

Conclusion

Theoretical studies provide invaluable insights into the fundamental properties of this compound, guiding its application in drug discovery and materials science. This guide has summarized the current understanding of its electronic structure, tautomerism, and spectroscopic characteristics based on computational models. The detailed protocols for synthesis and computational analysis serve as a practical resource for researchers. Furthermore, the exploration of potential biological mechanisms of action for related imidazole derivatives highlights promising avenues for future therapeutic development. Continued synergy between computational and experimental approaches will undoubtedly unlock the full potential of this versatile molecule.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Imidazole-4-Carboxylic Acid Functionalized Dendrimers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of dendrimers surface-functionalized with imidazole-4-carboxylic acid. This class of dendrimers holds significant promise for various biomedical applications, including drug delivery, gene therapy, and catalysis, owing to the unique pH-responsive and coordinating properties of the imidazole (B134444) moiety.

Introduction

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their multivalency and controlled architecture make them ideal scaffolds for drug delivery systems. The functionalization of the dendrimer surface with this compound imparts pH sensitivity, which can be exploited for triggered drug release in specific cellular compartments or diseased tissues with altered pH environments. Additionally, the imidazole groups can act as proton sponges, facilitating endosomal escape of therapeutic payloads.

This document outlines the synthesis of imidazole-terminated poly(propylene imine) (PPI) dendrimers as a model system. The synthetic strategy involves the covalent attachment of a protected form of this compound to the primary amine termini of the dendrimer via a standard peptide coupling reaction. Subsequent deprotection yields the desired imidazole-functionalized dendrimer.

Data Presentation

Table 1: Properties of Amine-Terminated PPI Dendrimers
GenerationNumber of Surface GroupsMolecular Weight ( g/mol )
G3161687
G4323500
G5647127
Table 2: Characterization Data of Imidazole-Functionalized PPI Dendrimers
DendrimerTheoretical MW ( g/mol )Observed MW (MALDI-MS)Key ¹H NMR Shifts (δ, ppm)
G3-Im320032057.5-8.0 (imidazole protons), 2.2-2.8 (dendrimer core)
G4-Im652765307.5-8.0 (imidazole protons), 2.2-2.8 (dendrimer core)
G5-Im13181131857.5-8.0 (imidazole protons), 2.2-2.8 (dendrimer core)

Experimental Protocols

Protocol 1: Synthesis of 1-Trityl-1H-imidazole-4-carboxylic acid

This protocol describes the protection of the imidazole nitrogen to prevent side reactions during the subsequent peptide coupling step.

Materials:

  • This compound

  • Trityl chloride

  • Triethylamine (B128534) (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add triethylamine (2.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Add trityl chloride (1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice-cold water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-Trityl-1H-imidazole-4-carboxylic acid.

Protocol 2: Functionalization of PPI Dendrimer with 1-Trityl-1H-imidazole-4-carboxylic acid

This protocol details the peptide coupling of the protected imidazole derivative to the amine-terminated PPI dendrimer. This example uses a third-generation (G3) PPI dendrimer.

Materials:

  • Amine-terminated G3 PPI dendrimer

  • 1-Trityl-1H-imidazole-4-carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Dialysis tubing (MWCO appropriate for the dendrimer generation)

Procedure:

  • Dissolve the G3 PPI dendrimer (1.0 eq) in anhydrous DCM.

  • In a separate flask, dissolve 1-Trityl-1H-imidazole-4-carboxylic acid (1.2 eq per surface amine group of the dendrimer) and HOBt (1.2 eq per surface amine group) in anhydrous DCM.

  • Add the solution from step 2 to the dendrimer solution and stir at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq per surface amine group) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 48 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the product by adding cold methanol.

  • Collect the solid product by filtration and wash with methanol.

  • Purify the trityl-protected dendrimer by dialysis against an appropriate solvent to remove unreacted starting materials.

  • Lyophilize the purified product to obtain the trityl-protected G3-imidazole dendrimer as a white solid.

Protocol 3: Deprotection of the Trityl Group

This protocol describes the removal of the trityl protecting group to yield the final imidazole-functionalized dendrimer.

Materials:

  • Trityl-protected G3-imidazole dendrimer

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the trityl-protected G3-imidazole dendrimer in a solution of 95% TFA in DCM.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Precipitate the deprotected dendrimer by adding cold diethyl ether.

  • Collect the solid product by centrifugation.

  • Wash the product with diethyl ether to remove the trityl cation.

  • Purify the final imidazole-functionalized dendrimer by dialysis against deionized water.

  • Lyophilize the purified product to obtain the G3-imidazole dendrimer as a white, hygroscopic solid.

Visualizations

Synthesis_Workflow cluster_protection Step 1: Protection cluster_coupling Step 2: Peptide Coupling cluster_deprotection Step 3: Deprotection cluster_characterization Characterization Im_acid This compound Protected_Im 1-Trityl-1H-imidazole-4-carboxylic acid Im_acid->Protected_Im TEA, DMF Trityl_Cl Trityl Chloride Trityl_Cl->Protected_Im TEA, DMF Trityl_Dendrimer Trityl-Protected G3-Im Dendrimer Protected_Im->Trityl_Dendrimer PPI_G3 G3 PPI Dendrimer PPI_G3->Trityl_Dendrimer DCC, HOBt, DCM Final_Dendrimer G3-Imidazole Dendrimer Trityl_Dendrimer->Final_Dendrimer TFA, DCM NMR NMR Final_Dendrimer->NMR MALDI MALDI-MS Final_Dendrimer->MALDI Titration Titration Final_Dendrimer->Titration

Caption: Overall workflow for the synthesis of imidazole-functionalized dendrimers.

Peptide_Coupling cluster_activation Activation Dendrimer_NH2 Dendrimer-NH₂ Final_Product Dendrimer-NH-CO-Im-Trityl Dendrimer_NH2->Final_Product Protected_Im_COOH Trityl-Im-COOH Activated_Ester Activated Ester Intermediate Protected_Im_COOH->Activated_Ester DCC DCC DCC->Activated_Ester Activated_Ester->Final_Product

Caption: Peptide coupling reaction for dendrimer functionalization.

Application Notes and Protocols: Coordination Polymers Based on Imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, characterization, and applications of coordination polymers based on imidazole-4-carboxylic acid and its derivatives. Special focus is given to their potential in drug development, particularly in anticancer and antibacterial applications. Detailed experimental protocols and summarized data are presented to facilitate research and development in this promising field.

Introduction

Coordination polymers (CPs), including metal-organic frameworks (MOFs), are a class of crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands.[1] this compound and its derivatives are versatile ligands for the construction of CPs due to the presence of both nitrogen and oxygen donor atoms, allowing for diverse coordination modes and resulting in varied structural topologies and properties.[2][3] These materials have garnered significant interest for their applications in gas storage, catalysis, sensing, and importantly, in biomedical fields.[4][5] The imidazole (B134444) moiety is a key component in many biologically active molecules, and its incorporation into CPs can impart or enhance their therapeutic properties, such as anticancer and antibacterial activities.[6][7]

Synthesis and Characterization

The synthesis of coordination polymers based on this compound typically involves the reaction of a corresponding metal salt with the this compound ligand under hydrothermal or solvothermal conditions.[2] The resulting structures and properties are highly dependent on factors such as the metal ion, the ligand's functional groups, the solvent system, pH, and reaction temperature.[8]

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound-based coordination polymers.

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Ligand Imidazole-4-carboxylic Acid Ligand Reaction Hydrothermal/ Solvothermal Reaction Ligand->Reaction MetalSalt Metal Salt MetalSalt->Reaction Solvent Solvent Solvent->Reaction CP_Product Coordination Polymer Product Reaction->CP_Product Crystallization & Isolation SCXRD Single-Crystal X-ray Diffraction (SC-XRD) CP_Product->SCXRD PXRD Powder X-ray Diffraction (PXRD) CP_Product->PXRD TGA Thermogravimetric Analysis (TGA) CP_Product->TGA FTIR FT-IR Spectroscopy CP_Product->FTIR Luminescence Luminescence Spectroscopy CP_Product->Luminescence

Figure 1: General workflow for the synthesis and characterization of coordination polymers.

Applications in Drug Development

Coordination polymers based on this compound have shown significant promise in drug development, primarily due to their potential anticancer and antibacterial activities. The imidazole moiety itself is present in many clinically used drugs, and its incorporation into a polymeric structure with a metal center can lead to synergistic therapeutic effects.

Anticancer Activity

Several studies have reported the in vitro anticancer activity of coordination polymers derived from imidazole-carboxylic acid ligands against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis, inhibition of cell proliferation, and potentially the inhibition of key enzymes involved in cancer progression.[6][9]

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for representative imidazole-based compounds and coordination polymers against different cancer cell lines.

Compound/ComplexCancer Cell LineIC₅₀ (µM)Reference
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHeLa (Cervical)0.737 ± 0.05[10]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHT-29 (Colon)1.194 ± 0.02[10]
Zinc Complex (2c)MeWo (Melanoma)~5[11]
1-Substituted-2-aryl imidazolesVarious0.08 - 1.0[12]
Benzimidazole derivative (54)Various0.8 - 30[9]
Antibacterial Activity

The antibacterial properties of imidazole-based coordination polymers are also a significant area of research. These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The proposed mechanisms of action include the disruption of the bacterial cell membrane, inhibition of essential enzymes, and the generation of reactive oxygen species (ROS).[13][14]

The following table presents the Minimum Inhibitory Concentration (MIC) values for some imidazole-based coordination polymers and related compounds.

Compound/ComplexBacterial StrainMIC (µg/mL)Reference
Silver(I)-PEGylated bisimidazolylbenzyl alcohol (Ag/1c)S. aureus2.14[8]
Silver(I)-PEGylated bisimidazolylbenzyl alcohol (Ag/1c)E. coli2.44[8]
Imidazole-based POP-AgS. aureus< 200[14]
Imidazole-based POP-AgE. coli< 200[14]
Imidazolium oligomer (IBN-1)Various1.5 - 31.25[14]
5-nitroimidazole/1,3,4-oxadiazole hybrid (62e)E. coli4.9 - 17

Experimental Protocols

This section provides detailed protocols for the synthesis of a representative coordination polymer and for the evaluation of its anticancer and antibacterial activities.

Protocol for Synthesis of a [Zn(HImDC)₂(H₂O)₂] Coordination Polymer

This protocol is a representative example for the synthesis of a Zinc(II) coordination polymer with 4,5-imidazoledicarboxylic acid (H₃ImDC).

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • 4,5-Imidazoledicarboxylic acid (H₃ImDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a 20 mL glass vial, dissolve 0.05 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

  • In a separate vial, dissolve 0.05 mmol of H₃ImDC in 5 mL of DMF.

  • Combine the two solutions in the 20 mL vial and stir for 15 minutes at room temperature.

  • Seal the vial and place it in an oven at 80°C for 72 hours.

  • After cooling to room temperature, colorless crystals suitable for single-crystal X-ray diffraction should be formed.

  • Collect the crystals by filtration, wash with fresh DMF and then with ethanol.

  • Dry the product in air.

Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol describes the determination of the cytotoxic effects of a compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., isopropanol, DMSO)

  • 96-well microplates

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[2]

  • Carefully remove the medium containing MTT.

  • Add 150-200 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1][2]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Protocol for Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

This protocol outlines the broth microdilution method to determine the MIC of a compound against a specific bacterial strain.[8]

Materials:

  • Bacterial strain of interest (e.g., S. aureus, E. coli)

  • Luria-Bertani (LB) broth

  • Test compound (dissolved in a suitable solvent)

  • Sterile 96-well microplates

Procedure:

  • Prepare a bacterial suspension in LB broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Prepare serial two-fold dilutions of the test compound in LB broth in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 10 µL of the adjusted bacterial suspension to each well, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[8]

Potential Mechanisms and Applications

The therapeutic effects of this compound-based coordination polymers stem from a combination of the properties of the metal ions and the organic ligand.

Potential_Mechanisms_and_Applications cluster_mechanisms Potential Mechanisms of Action cluster_applications Potential Therapeutic Applications ROS Reactive Oxygen Species (ROS) Generation Apoptosis Induction of Apoptosis ROS->Apoptosis Membrane Cell Membrane Disruption Membrane->Apoptosis Antibacterial Antibacterial Agents Membrane->Antibacterial Enzyme Enzyme Inhibition Anticancer Anticancer Agents Apoptosis->Anticancer DrugDelivery Drug Delivery Vehicles CP This compound Coordination Polymer CP->ROS CP->Membrane CP->Enzyme CP->DrugDelivery

Figure 2: Potential mechanisms of action and therapeutic applications of this compound-based coordination polymers.

Conclusion

Coordination polymers based on this compound represent a versatile class of materials with significant potential in drug development. Their tunable structures, combined with the inherent biological activity of the imidazole moiety, make them promising candidates for the development of novel anticancer and antibacterial agents. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field. Further research into the in vivo efficacy, toxicity, and specific mechanisms of action of these compounds is warranted to translate their therapeutic potential into clinical applications.

References

Application Notes and Protocols: Antiplatelet Activity of Imidazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antiplatelet activity of various imidazole-4-carboxylic acid derivatives. This document includes a summary of their inhibitory effects on platelet aggregation, detailed protocols for key experimental assays, and visualizations of the relevant signaling pathways.

Quantitative Data Summary

The antiplatelet efficacy of synthesized this compound derivatives has been quantified by determining their half-maximal inhibitory concentrations (IC50) against platelet aggregation induced by various agonists. The data reveals that these compounds exhibit a range of potencies and selectivities, with some showing activity in the low micromolar range.[1][2] The inhibitory activities are summarized in the tables below.

Table 1: Inhibitory Concentration (IC50) of this compound Derivatives on Platelet Aggregation

CompoundInducer: CollagenInducer: ADPInducer: AdrenalineInducer: PAF
Ester 5c ---1 µM[1][2]
Carboxamide 6c -2 µM[1][2]--
Compound 6g ---4 µM[1][2]
Derivative 6i --0.15 µM[1][2]0.66 µM[1][2]
Compound 11c 90 µM[1]-25 µM[1]-
Compound 12d 95 µM[1]--15 µM[1]

Note: A hyphen (-) indicates that the data was not specified in the provided search results.

Table 2: Cyclooxygenase-1 (COX-1) Inhibitory Activity

CompoundIC50
Ester 5c 0.4 µM[1][2]
Compound 6g 1 µM[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antiplatelet activity of this compound derivatives.

Platelet Aggregation Assay (Born Test by Light Transmission Aggregometry)

This protocol is based on the principle that as platelets aggregate in platelet-rich plasma (PRP), the turbidity of the sample decreases, allowing for increased light transmission, which is measured by an aggregometer.

2.1.1. Materials and Reagents:

  • Freshly drawn human whole blood

  • 3.8% Sodium Citrate (B86180) (anticoagulant)

  • Agonists: Collagen, ADP, Adrenaline, Platelet-Activating Factor (PAF)

  • Phosphate-Buffered Saline (PBS)

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Light Transmission Aggregometer

  • Centrifuge

2.1.2. Preparation of Platelet-Rich and Platelet-Poor Plasma:

  • Collect whole blood into tubes containing 3.8% sodium citrate (9:1 blood to anticoagulant ratio).

  • To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.

  • Carefully aspirate the upper PRP layer into a separate tube.

  • To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes.

  • Collect the supernatant PPP. PPP is used to set the 100% aggregation baseline in the aggregometer.

2.1.3. Aggregation Measurement:

  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.

  • Pipette a specific volume of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar.

  • Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 5 minutes.

  • Add the this compound derivative at various concentrations (or vehicle control) and incubate for a specified time (e.g., 2-5 minutes).

  • Add the platelet agonist (e.g., collagen, ADP, adrenaline, or PAF) to induce aggregation.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • The percentage of aggregation is calculated relative to the light transmission of PPP (100%) and PRP (0%).

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cyclooxygenase-1 (COX-1) Inhibition Assay

This assay determines the ability of the test compounds to inhibit the activity of the COX-1 enzyme, which is crucial for the synthesis of thromboxane (B8750289) A2, a potent platelet agonist.

2.2.1. Materials and Reagents:

  • Purified COX-1 enzyme

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Detection reagent (e.g., a colorimetric or fluorometric probe that reacts with the product of the COX reaction)

  • Test compounds (this compound derivatives)

  • Microplate reader

2.2.2. Assay Procedure:

  • In a 96-well plate, add the assay buffer, purified COX-1 enzyme, and the test compound at various concentrations (or vehicle control).

  • Incubate the mixture for a predetermined time at a specific temperature (e.g., 10-15 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Allow the reaction to proceed for a specified time (e.g., 5-10 minutes).

  • Stop the reaction (e.g., by adding a stopping reagent or by a change in pH).

  • Add the detection reagent and measure the signal (absorbance or fluorescence) using a microplate reader.

  • The percentage of COX-1 inhibition is calculated by comparing the signal from the wells with the test compound to the control wells.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways in Platelet Aggregation

The following diagrams illustrate the key signaling pathways involved in platelet aggregation that are targeted by various agonists. This compound derivatives may exert their antiplatelet effects by interfering with one or more of these pathways.

experimental_workflow cluster_blood Blood Sample Processing cluster_assay Platelet Aggregation Assay whole_blood Whole Blood (3.8% Sodium Citrate) centrifuge1 Centrifuge (200 x g, 10-15 min) whole_blood->centrifuge1 prp Platelet-Rich Plasma (PRP) centrifuge1->prp centrifuge2 Centrifuge (2000 x g, 15-20 min) centrifuge1->centrifuge2 add_prp Add PRP prp->add_prp ppp Platelet-Poor Plasma (PPP) centrifuge2->ppp aggregometer Aggregometer Cuvette (37°C) add_compound Add Imidazole Derivative (Incubate) aggregometer->add_compound add_prp->aggregometer add_agonist Add Agonist (Collagen, ADP, etc.) add_compound->add_agonist measure Measure Light Transmission add_agonist->measure collagen_pathway collagen Collagen gpvi GPVI Receptor collagen->gpvi plc PLCγ2 Activation gpvi->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Ca²⁺ Release ip3_dag->ca_release txa2 Thromboxane A2 (TXA2) Synthesis ca_release->txa2 granule Granule Release (ADP, Serotonin) ca_release->granule aggregation Platelet Aggregation txa2->aggregation granule->aggregation adp_pathway adp ADP p2y12 P2Y12 Receptor adp->p2y12 gi Gi Protein p2y12->gi pi3k PI3K Activation p2y12->pi3k ac Adenylyl Cyclase (Inhibition) gi->ac camp ↓ cAMP ac->camp gpiib_iiia GPIIb/IIIa Activation camp->gpiib_iiia leads to pi3k->gpiib_iiia aggregation Platelet Aggregation gpiib_iiia->aggregation paf_adrenaline_pathway cluster_paf PAF Pathway cluster_adrenaline Adrenaline Pathway paf PAF pafr PAF Receptor paf->pafr gq_plc Gq → PLCβ pafr->gq_plc ip3_dag IP3 & DAG Production gq_plc->ip3_dag adrenaline Adrenaline alpha2 α2-Adrenergic Receptor adrenaline->alpha2 gi_ac Gi → ↓Adenylyl Cyclase alpha2->gi_ac ca_release ↑ Intracellular Ca²⁺ gi_ac->ca_release potentiates ip3_dag->ca_release aggregation Platelet Aggregation ca_release->aggregation

References

Application Notes and Protocols: Antimicrobial and Antifungal Applications of Imidazole-4-Carboxylic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of imidazole-4-carboxylic acid and its derivatives. This document includes quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visualizations of their mechanisms of action and experimental workflows.

Introduction

This compound and its derivatives represent a promising class of heterocyclic compounds with a broad spectrum of antimicrobial and antifungal activities.[1][2] The imidazole (B134444) core is a key pharmacophore in many existing antifungal drugs.[3] The versatility of the this compound scaffold allows for a wide range of chemical modifications, leading to the development of novel therapeutic agents with enhanced potency and selectivity.[4] This document outlines the key applications and methodologies for studying these compounds.

Quantitative Antimicrobial and Antifungal Data

The antimicrobial and antifungal efficacy of various this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[5] The following tables summarize the MIC values for selected this compound derivatives against various bacterial and fungal strains.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Escherichia coliPseudomonas aeruginosaAcinetobacter baumanniiReference
HL16251250>500050001250[5][6]
HL2625625---[5][6]
Imidazole-based compounds-----[7]

Note: "-" indicates data not available. A higher MIC value indicates lower potency.

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansCandida glabrataCandida kruseiCandida parapsilosisCandida tropicalisReference
Compound 2424Inactive16Inactive[3]
Compound 310.5 - 80.5 - 80.5 - 80.5 - 80.5 - 8[3]
Compound 422 - 322 - 322 - 322 - 322 - 32[3]
Imidazole sulfonamide (30)<0.1----[4]

Note: "-" indicates data not available. A lower MIC value indicates higher potency.

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.[8][9][10]

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of this compound derivatives in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Negative control (broth and solvent)

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution of Compounds:

    • Add 100 µL of the stock solution of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[11]

  • Inoculation: Add 10 µL of the standardized inoculum to each well, except for the negative control wells.

  • Controls:

    • Positive Control: A well containing broth and the inoculum, but no test compound.

    • Negative Control: A well containing only broth and the solvent used to dissolve the compound.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a microplate reader.[12]

Signaling Pathways and Mechanisms of Action

Antifungal Mechanism: Inhibition of Ergosterol (B1671047) Biosynthesis

The primary antifungal mechanism of action for many imidazole derivatives is the inhibition of the ergosterol biosynthesis pathway.[1] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death.[13] The key enzyme targeted is lanosterol (B1674476) 14α-demethylase (CYP51), which is a cytochrome P450 enzyme.[14]

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporation Imidazole Imidazole-4-Carboxylic Acid Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Imidazole->CYP51 Inhibits

Caption: Antifungal mechanism of imidazole derivatives via inhibition of ergosterol biosynthesis.

Antibacterial Mechanisms of Action

The antibacterial mechanisms of imidazole derivatives are more varied and can involve multiple targets within the bacterial cell.[1] These mechanisms include:

  • Disruption of Cell Wall Synthesis: Inhibition of the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Disruption of Cell Membrane Integrity: Similar to their antifungal action, these compounds can disrupt the bacterial cell membrane, leading to leakage of cellular contents.

  • Interference with Nucleic Acid Synthesis: Inhibition of DNA replication and transcription, which are essential for bacterial survival and proliferation.

Antibacterial_Mechanisms cluster_inhibitor Inhibitor cluster_targets Bacterial Cell Targets Imidazole Imidazole-4-Carboxylic Acid Derivative CellWall Cell Wall Synthesis Imidazole->CellWall Inhibits CellMembrane Cell Membrane Integrity Imidazole->CellMembrane Disrupts NucleicAcid Nucleic Acid Synthesis Imidazole->NucleicAcid Interferes with BacterialDeath Bacterial Cell Death CellWall->BacterialDeath CellMembrane->BacterialDeath NucleicAcid->BacterialDeath

Caption: Potential antibacterial mechanisms of imidazole derivatives.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and evaluation of this compound derivatives for their antimicrobial and antifungal properties.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation cluster_data Data Analysis Synthesis Synthesis of Imidazole-4-Carboxylic Acid Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization MIC_Assay Broth Microdilution MIC Assay Characterization->MIC_Assay Disk_Diffusion Disk Diffusion Assay (Qualitative) Characterization->Disk_Diffusion Cytotoxicity Cytotoxicity Assay (e.g., against mammalian cells) MIC_Assay->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition) MIC_Assay->Mechanism Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Cytotoxicity->Data_Analysis Mechanism->Data_Analysis

Caption: Experimental workflow for antimicrobial evaluation of imidazole derivatives.

References

Application Notes and Protocols for the Use of Imidazole-4-carboxylic Acid as an Internal Standard in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Imidazole-4-carboxylic acid as an internal standard in High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of various analytes, particularly biogenic amines and related pharmaceutical compounds.

Introduction

Quantitative analysis by HPLC relies on accurate and reproducible measurements. The use of an internal standard (IS) is a critical practice to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should be a compound that is chemically similar to the analyte but is not naturally present in the sample. This compound is a suitable internal standard for the analysis of compounds containing an imidazole (B134444) moiety or for polar, nitrogen-containing compounds due to its structural similarity and chromatographic behavior. It has been successfully employed in the analysis of histamine (B1213489) and its metabolites.

Key Properties of this compound:

  • Chemical Structure: Possesses an imidazole ring and a carboxylic acid group, making it polar.

  • Solubility: Soluble in polar solvents such as water and methanol (B129727).

  • Chromatographic Behavior: Well-retained on reversed-phase columns (e.g., C18, C8) when using aqueous-organic mobile phases.

  • UV Absorbance: Exhibits UV absorbance, allowing for detection by common HPLC-UV detectors.

Application: Quantification of Histamine in Biological Matrices

This protocol details the use of this compound as an internal standard for the quantification of histamine in human plasma. Histamine is a key mediator in allergic reactions and inflammatory responses, and its accurate quantification is crucial in various research and clinical settings.

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is deprotein Protein Precipitation (e.g., with Acetonitrile) add_is->deprotein centrifuge Centrifugation deprotein->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation to Dryness supernatant->dry_down reconstitute Reconstitution in Mobile Phase dry_down->reconstitute hplc_injection Inject into HPLC reconstitute->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) peak_integration->calibration quantification Quantify Histamine Concentration calibration->quantification

Caption: Workflow for Histamine Quantification using an Internal Standard.

Experimental Protocol

2.2.1. Materials and Reagents

2.2.2. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve histamine dihydrochloride and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions:

    • Prepare serial dilutions of the histamine stock solution with methanol to create a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution (10 µg/mL):

    • Dilute the this compound stock solution with methanol.

  • Calibration Curve and QC Sample Preparation:

    • Spike blank human plasma with the appropriate histamine working standard solutions to prepare calibration standards at concentrations ranging from 10 to 1000 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations in a similar manner.

2.2.3. Sample Preparation

  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the this compound working solution (10 µg/mL) to each tube (except for the blank plasma used to assess interference).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2.2.4. HPLC Conditions

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm

Note: These conditions may require optimization for different HPLC systems and columns.

Data Presentation

Table 1: Calibration Curve Data for Histamine in Human Plasma

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
101254156780.080
506345158900.399
10012876155430.828
25032198157212.048
50064321156544.109
1000129876158128.214

Linear Regression: y = 0.0082x + 0.001 (r² = 0.9995)

Table 2: Precision and Accuracy of the Method

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL) ± SD (n=5)Precision (%RSD)Accuracy (%)
Low3029.5 ± 1.24.198.3
Medium400408.2 ± 15.53.8102.1
High800790.1 ± 28.43.698.8

Signaling Pathway Context: Histamine Receptor Activation

The quantification of histamine is often relevant in the context of its signaling pathways, particularly through its four G-protein coupled receptors (H1R, H2R, H3R, and H4R). The diagram below illustrates the general activation of a G-protein coupled receptor by histamine.

histamine_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space receptor Histamine Receptor (GPCR) g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activation effector Effector Enzyme g_protein->effector Modulation histamine Histamine histamine->receptor Binding second_messenger Second Messengers (e.g., cAMP, IP3) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: Histamine binding to a G-protein coupled receptor (GPCR).

Conclusion

This compound serves as a reliable internal standard for the HPLC-based quantification of polar, nitrogen-containing compounds like histamine in complex biological matrices. The provided protocol offers a robust starting point for method development and validation. Proper use of an internal standard is paramount for achieving accurate and precise quantitative results in regulated and research environments.

Application Notes and Protocols for the Synthesis of Imidazole-4-carboxylic Acid Esters and Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of imidazole-4-carboxylic acid esters and amides, which are key intermediates in the development of various therapeutic agents. The methodologies outlined below are established and versatile, allowing for the synthesis of a diverse range of derivatives.

Introduction

This compound and its ester and amide derivatives are important scaffolds in medicinal chemistry. These compounds have been shown to exhibit a range of biological activities, including antiplatelet, anti-inflammatory, and anticancer properties. Their mechanism of action can involve the inhibition of enzymes such as cyclooxygenase-1 (COX-1) or antagonism of receptors like the platelet-activating factor (PAF) receptor.[1] This document details robust synthetic methods for preparing these valuable compounds.

Synthesis of this compound Esters

The synthesis of this compound esters can be achieved through several effective methods, including the Steglich esterification for a mild and versatile approach, and a one-pot microwave-assisted method for rapid synthesis of substituted analogs.

Protocol 1: Steglich Esterification of this compound

This protocol describes a mild and efficient method for the esterification of this compound using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[2][3] This method is particularly suitable for acid-sensitive substrates and sterically hindered alcohols.

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM, 0.1-0.2 M), add the desired alcohol (1.2 eq.) and a catalytic amount of DMAP (0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ester.

Data Presentation:

EntryAlcoholProductYield (%)
1MethanolMethyl imidazole-4-carboxylate~85-95
2EthanolEthyl imidazole-4-carboxylate~85-95
3IsopropanolIsopropyl imidazole-4-carboxylate~70-85
4Benzyl alcoholBenzyl imidazole-4-carboxylate~80-90

Note: Yields are typical for Steglich esterification reactions and may vary depending on the specific substrate and reaction conditions.

Experimental Workflow:

Steglich_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification I4CA This compound Mix Mix in DCM at 0°C to RT I4CA->Mix ROH Alcohol ROH->Mix DCC DCC DCC->Mix DMAP DMAP (cat.) DMAP->Mix Filter Filter DCU Mix->Filter Wash Aqueous Wash Filter->Wash Purify Column Chromatography Wash->Purify Product This compound Ester Purify->Product

Steglich Esterification Workflow
Protocol 2: One-Pot Microwave-Assisted Synthesis of Substituted Imidazole-4-carboxylates

This protocol outlines a rapid and efficient one-pot, three-component synthesis of diversely functionalized imidazole-4-carboxylates using microwave irradiation.[4] This method involves the reaction of a 1,2-diaza-1,3-diene, a primary amine, and an aldehyde.

Experimental Protocol:

  • In a microwave vial, dissolve the 1,2-diaza-1,3-diene (1.0 eq.) in acetonitrile (B52724) (0.2-0.3 M).

  • Add the primary amine (1.05 eq.) and stir at room temperature until the solution becomes colorless.

  • Add the aldehyde (2.0 eq.) to the reaction mixture.

  • Seal the vial and heat the mixture under microwave irradiation at 150 °C for 20 minutes.

  • After cooling, evaporate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired imidazole-4-carboxylate.

Data Presentation:

EntryAmineAldehydeProductYield (%)
1BenzylamineParaformaldehydeEthyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate77
2AllylamineParaformaldehydeEthyl 3-allyl-5-methyl-3H-imidazole-4-carboxylate62
3(R)-1-PhenylethylamineParaformaldehydeEthyl (3R)-5-methyl-3-(1-phenylethyl)-3H-imidazole-4-carboxylate80
4sec-ButylamineParaformaldehydeEthyl 3-sec-butyl-5-methyl-3H-imidazole-4-carboxylate71

Source: Data adapted from Preti, L. et al. (2008).[4]

Experimental Workflow:

Microwave_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification DD 1,2-Diaza-1,3-diene Mix Mix in Acetonitrile DD->Mix Amine Primary Amine Amine->Mix Aldehyde Aldehyde Aldehyde->Mix MW Microwave Irradiation (150°C, 20 min) Mix->MW Evap Evaporate Solvent MW->Evap Purify Column Chromatography Evap->Purify Product Substituted Imidazole-4-carboxylate Purify->Product

Microwave-Assisted Synthesis Workflow

Synthesis of this compound Amides

The synthesis of imidazole-4-carboxamides can be readily achieved from the parent carboxylic acid using standard peptide coupling reagents or through a direct amidation protocol using urea.

Protocol 3: Amide Coupling using HBTU

This protocol describes the synthesis of imidazole-4-carboxamides from this compound and a primary or secondary amine using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) as the coupling agent.

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.1-0.2 M).

  • Add HBTU (1.1 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq.).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure amide.

Data Presentation:

EntryAmineProductYield (%)
1BenzylamineN-Benzyl-1H-imidazole-4-carboxamide~80-95
2AnilineN-Phenyl-1H-imidazole-4-carboxamide~75-90
3Morpholine(1H-Imidazol-4-yl)(morpholino)methanone~85-95
4Glycine methyl esterMethyl 2-(1H-imidazole-4-carboxamido)acetate~70-85

Note: Yields are typical for HBTU-mediated amide coupling reactions.

Experimental Workflow:

Amide_Coupling cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification I4CA This compound Activate Pre-activate Acid in DMF I4CA->Activate Amine Amine Couple Add Amine, Stir at RT Amine->Couple HBTU HBTU HBTU->Activate DIPEA DIPEA DIPEA->Activate Activate->Couple Wash Aqueous Wash Couple->Wash Purify Column Chromatography Wash->Purify Product Imidazole-4-carboxamide Purify->Product Signaling_Pathway cluster_membrane Platelet Membrane cluster_stimuli Agonists cluster_products Pro-aggregatory Mediators PAF_R PAF Receptor IP3_DAG IP3 / DAG PAF_R->IP3_DAG COX1 COX-1 TXA2 Thromboxane A2 COX1->TXA2 PAF PAF PAF->PAF_R AA Arachidonic Acid AA->COX1 Aggregation Platelet Aggregation TXA2->Aggregation IP3_DAG->Aggregation Imidazole_Deriv Imidazole-4-carboxylic Acid Derivative Imidazole_Deriv->PAF_R Antagonism Imidazole_Deriv->COX1 Inhibition

References

Application Notes and Protocols: Imidazole-4-carboxylic Acid in Pharmaceutical Compound Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of imidazole-4-carboxylic acid as a key scaffold in the development of novel pharmaceutical compounds. This document details its application in the synthesis of bioactive molecules, including antiplatelet and antiviral agents, and provides protocols for their synthesis and biological evaluation.

Introduction to this compound in Drug Discovery

This compound is a versatile heterocyclic building block in medicinal chemistry.[1] Its rigid structure and the presence of both hydrogen bond donors and acceptors on the imidazole (B134444) ring allow for diverse molecular interactions with biological targets.[2] The carboxylic acid moiety provides a convenient handle for further chemical modifications, enabling the synthesis of a wide array of derivatives such as esters and amides. These derivatives have shown significant potential in targeting various enzymes and receptors, leading to the development of compounds with a range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and antiplatelet effects.[2][3]

Application in the Development of Antiplatelet Agents

Derivatives of this compound have been successfully synthesized and identified as potent antiplatelet agents. Specifically, 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and their corresponding carboxamides have demonstrated inhibitory activity against platelet aggregation induced by various agonists like collagen, ADP, and platelet-activating factor (PAF).[3][4]

The following table summarizes the in vitro inhibitory activities of selected this compound derivatives against various platelet aggregation inducers and related enzymes.[4]

CompoundTargetInducerIC50 (µM)
5c (ester) PAF ReceptorPAF1
COX-1-0.4
6c (carboxamide) ADP ReceptorADP2
6g PAF ReceptorPAF4
COX-1-1
6i Adrenergic ReceptorAdrenaline0.15
PAF ReceptorPAF0.66

The following diagram illustrates the signaling pathways involved in platelet activation and aggregation, highlighting the targets of this compound derivatives.

G cluster_agonists Platelet Agonists cluster_receptors Platelet Receptors cluster_intracellular Intracellular Signaling cluster_synthesis Synthesis Pathway cluster_inhibitors Inhibitors (Imidazole Derivatives) Collagen Collagen GPVI GPVI Collagen->GPVI ADP ADP P2Y12 P2Y12 ADP->P2Y12 PAF PAF PAF_R PAF Receptor PAF->PAF_R ThromboxaneA2 Thromboxane A2 TP TP ThromboxaneA2->TP Gq Gq Protein GPVI->Gq P2Y12->Gq PAF_R->Gq TP->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG hydrolyzes to Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Integrin_activation Integrin αIIbβ3 Activation Ca_release->Integrin_activation PKC->Integrin_activation Aggregation Platelet Aggregation Integrin_activation->Aggregation Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX1->ThromboxaneA2 produces Inhibitor_6c Derivative 6c Inhibitor_6c->P2Y12 antagonizes Inhibitor_5c_6g_6i Derivatives 5c, 6g, 6i Inhibitor_5c_6g_6i->PAF_R antagonizes Inhibitor_5c_6g Derivatives 5c, 6g Inhibitor_5c_6g->COX1 inhibits

Caption: Signaling pathways of platelet aggregation and targets of imidazole derivatives.

This protocol provides a general workflow for the synthesis of the antiplatelet imidazole derivatives. Specific reaction conditions such as temperature, reaction time, and purification methods may require optimization for each specific derivative.

G Start Start: this compound ethyl ester Step1 Sulfonylation: React with Phenylsulfonyl chloride in pyridine Start->Step1 Step2 Alkylation: React with appropriate arylalkyl halide in the presence of a base (e.g., K2CO3) in DMF Step1->Step2 Step3 Amidation: React with a secondary amine in a suitable solvent (e.g., methanol) Step2->Step3 End Final Product: 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxamide Step3->End

Caption: General synthetic workflow for imidazole-based antiplatelet agents.

Materials:

  • This compound ethyl ester

  • Phenylsulfonyl chloride

  • Pyridine

  • Arylalkyl halide (e.g., benzyl (B1604629) bromide)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Secondary amine (e.g., piperidine)

  • Methanol (B129727)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Sulfonylation: Dissolve this compound ethyl ester in pyridine. Cool the solution in an ice bath and add phenylsulfonyl chloride dropwise. Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work-up 1: Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl, saturated NaHCO3 solution, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Alkylation: Dissolve the product from the previous step in DMF. Add K2CO3 and the appropriate arylalkyl halide. Heat the mixture and stir until the starting material is consumed (monitor by TLC).

  • Work-up 2: Cool the reaction mixture, pour into water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

  • Amidation: Dissolve the purified ester in methanol and add the desired secondary amine. Stir the mixture at room temperature or with gentle heating.

  • Final Purification: Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure and purify the final carboxamide product by recrystallization or column chromatography.

This assay measures the ability of a test compound to inhibit platelet aggregation induced by an agonist.[5][6]

Materials:

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) obtained from fresh human or animal blood collected in 3.2% sodium citrate.[5]

  • Platelet aggregation agonist solutions (e.g., ADP, collagen, PAF).

  • Test compound (imidazole derivative) dissolved in a suitable vehicle (e.g., DMSO).

  • Saline solution (0.9% NaCl).

  • Platelet aggregometer.

Procedure:

  • PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.[5] Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.

  • Instrument Calibration: Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.

  • Assay: a. Pipette a specific volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C for a few minutes to equilibrate. b. Add the test compound or vehicle control to the PRP and incubate for a predetermined time (e.g., 1-5 minutes). c. Add the platelet aggregation agonist to initiate the aggregation. d. Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: The percentage of platelet aggregation is determined from the change in light transmission. Calculate the percentage inhibition of aggregation by the test compound compared to the vehicle control. Determine the IC50 value by testing a range of compound concentrations.

This assay measures the peroxidase activity of COX-1.[7]

Materials:

  • COX-1 enzyme (ovine).

  • Heme cofactor.

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Arachidonic acid (substrate).

  • Test compound.

  • Microplate reader.

Procedure:

  • In a 96-well plate, add the assay buffer, heme, and COX-1 enzyme to the appropriate wells.

  • Add the test compound (dissolved in a suitable solvent) or vehicle control to the wells and pre-incubate at 25°C for 10 minutes.

  • Add the colorimetric substrate.

  • Initiate the reaction by adding arachidonic acid.

  • Immediately read the absorbance at a specific wavelength (e.g., 590 nm) in kinetic mode.

  • Data Analysis: Calculate the rate of reaction from the change in absorbance over time. Determine the percentage inhibition of COX-1 activity by the test compound and calculate the IC50 value.

Application in the Development of Antiviral Agents (HIV-1 Integrase Inhibitors)

1,5-Diaryl-1H-imidazole-4-carboxylic acids have been designed and synthesized as inhibitors of the interaction between HIV-1 integrase (IN) and the host protein LEDGF/p75, which is crucial for viral replication.[8][9]

The following table presents the biological activity of selected 1,5-diaryl-1H-imidazole-4-carbohydrazide derivatives.[10]

CompoundHIV-1 Antiviral Activity (% Inhibition at 100 µM)Cytotoxicity (CC50, µM)
11a 33-45%>200
11b 33-45%158.4
11g 33-45%>200
11h 33-45%50.4

The following diagram illustrates the mechanism of action of the imidazole-based HIV-1 integrase inhibitors.

G cluster_viral HIV-1 Replication cluster_inhibitor Inhibitor Action HIV_IN HIV-1 Integrase (IN) Interaction IN-LEDGF/p75 Interaction HIV_IN->Interaction LEDGF Host Protein LEDGF/p75 LEDGF->Interaction Integration Viral DNA Integration Interaction->Integration is essential for Replication Viral Replication Integration->Replication Imidazole_Inhibitor 1,5-Diaryl-1H-imidazole-4-carboxylic acid derivative Imidazole_Inhibitor->Interaction blocks

Caption: Mechanism of action of imidazole-based HIV-1 integrase inhibitors.

This protocol outlines the synthesis of the antiviral imidazole derivatives.[9][11]

G Start Start: Acyl chloride and Aniline (B41778) derivative Step1 Amide formation Start->Step1 Step2 Conversion to Imidoyl chloride Step1->Step2 Step3 Cycloaddition with Ethyl isocyanoacetate Step2->Step3 Step4 Hydrolysis of the ester Step3->Step4 End Final Product: 1,5-Diaryl-1H-imidazole-4-carboxylic acid Step4->End

Caption: Synthetic workflow for 1,5-diaryl-1H-imidazole-4-carboxylic acids.

Materials:

  • Substituted acyl chloride

  • Substituted aniline

  • Reagents for imidoyl chloride formation (e.g., phosphorus pentachloride)

  • Ethyl isocyanoacetate

  • Base (e.g., DBU or t-BuOK)[11]

  • Solvent (e.g., THF or DME)

  • Hydrolysis reagents (e.g., NaOH or LiOH in a mixture of THF, methanol, and water)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Amide Formation: React the acyl chloride with the aniline derivative to form the corresponding amide.[9]

  • Imidoyl Chloride Formation: Convert the amide to the imidoyl chloride using a chlorinating agent.[9]

  • Cycloaddition: In a flask, dissolve the imidoyl chloride and ethyl isocyanoacetate in a suitable solvent. Add the base and stir the reaction, possibly with heating (e.g., microwave irradiation), until completion.[11]

  • Work-up and Purification of Ester: Quench the reaction, extract the product with an organic solvent, wash, dry, and concentrate. Purify the resulting ethyl 1,5-diaryl-1H-imidazole-4-carboxylate by column chromatography.

  • Hydrolysis: Dissolve the purified ester in a mixture of THF, methanol, and water. Add an aqueous solution of a base like NaOH or LiOH and stir at room temperature.

  • Final Work-up and Purification: Monitor the reaction by TLC. Once complete, acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid. Filter the solid, wash with water, and dry to obtain the final product.

This is a bead-based proximity assay to screen for inhibitors of the protein-protein interaction.[12][13][14]

Materials:

  • GST-tagged HIV-1 integrase (catalytic core domain or full-length)

  • His-tagged LEDGF/p75 (integrase binding domain)

  • AlphaScreen Glutathione Donor beads

  • AlphaScreen Ni-NTA Acceptor beads

  • Assay buffer (e.g., 25 mM Tris pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.1% Tween 20, 0.1% BSA)

  • Test compound

  • 384-well microplates

  • AlphaScreen-compatible plate reader

Procedure:

  • Reagent Preparation: Dilute the proteins and test compounds to the desired concentrations in the assay buffer.

  • Assay Plate Setup: a. Add the test compound or control to the wells of the 384-well plate. b. Add the GST-tagged HIV-1 integrase. c. Add the His-tagged LEDGF/p75. d. Incubate at room temperature for a set period (e.g., 60 minutes).

  • Bead Addition: Add a mixture of the Glutathione Donor beads and Ni-NTA Acceptor beads to all wells in subdued light.

  • Incubation: Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes).

  • Signal Detection: Read the plate on an AlphaScreen-compatible reader.

  • Data Analysis: The signal generated is proportional to the extent of the protein-protein interaction. Calculate the percentage inhibition for each test compound concentration and determine the IC50 value.

Conclusion

This compound is a privileged scaffold in drug discovery, serving as a versatile starting point for the synthesis of a wide range of biologically active compounds. The application notes and protocols provided herein offer a framework for researchers to explore the potential of this scaffold in the development of novel therapeutics targeting platelet aggregation and HIV-1 replication, among other disease areas. The detailed methodologies for synthesis and biological evaluation will aid in the systematic investigation and optimization of new drug candidates based on the this compound core.

References

Application of Imidazole-4-carboxylic Acid in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole-4-carboxylic acid, a versatile heterocyclic compound, has emerged as a significant building block and ligand in the field of catalysis. Its unique structural features, including the imidazole (B134444) ring with both a nucleophilic and an acidic nitrogen atom, and a carboxylic acid group, allow for diverse applications. It can act as a ligand for metal centers, a precursor for N-heterocyclic carbenes (NHCs), a functional group for modifying catalyst supports, and a component of metal-organic frameworks (MOFs). This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in various catalytic systems.

Ligand for Lanthanide-Catalyzed Phosphate (B84403) Ester Hydrolysis

This compound serves as a stabilizing ligand for lanthanide ions, forming catalytically active complexes for the hydrolysis of phosphate esters, which are crucial reactions in biological systems and for the degradation of organophosphate-based environmental pollutants.

Application Note:

Lanthanide complexes of imidazole-4-carboxylate have demonstrated significant catalytic activity in the hydrolysis of phosphate diesters like bis(4-nitrophenyl) phosphate (BNPP). The imidazole-4-carboxylate ligand stabilizes the lanthanide ions in solution, facilitating the formation of hydroxo-bridged dinuclear species that are believed to be the active catalysts. The catalytic efficiency is influenced by the specific lanthanide ion used and the reaction pH.

Quantitative Data: Lanthanide-Catalyzed Hydrolysis of Bis(4-Nitrophenyl) Phosphate (BNPP)
Lanthanide IonCatalyst Loading (mol%)pHTemperature (°C)Rate Enhancement (k_cat / k_uncat)Reference
La(III)18.025~10^5
Eu(III)18.025~10^4
Dy(III)18.025~10^3
Experimental Protocol: Lanthanide-Catalyzed Hydrolysis of BNPP

1. Catalyst Preparation (in situ): a. Prepare a stock solution of the desired lanthanide(III) chloride (e.g., LaCl₃, EuCl₃, DyCl₃) in deionized water. b. Prepare a stock solution of this compound in deionized water, adjusting the pH to the desired value (e.g., 8.0) with a non-coordinating buffer (e.g., HEPES). c. In a typical experiment, the catalyst is formed in situ by mixing the lanthanide chloride solution and the this compound solution in the reaction vessel.

2. Catalytic Hydrolysis Reaction: a. In a temperature-controlled cuvette, add the appropriate buffer solution (e.g., 50 mM HEPES, pH 8.0). b. Add the lanthanide chloride and this compound solutions to the desired final concentrations. c. Initiate the reaction by adding a stock solution of bis(4-nitrophenyl) phosphate (BNPP) in a suitable solvent (e.g., acetonitrile) to the cuvette. d. Monitor the hydrolysis of BNPP by observing the increase in absorbance of the product, 4-nitrophenolate, at 400 nm using a UV-Vis spectrophotometer. e. Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

G cluster_prep Catalyst Formation cluster_reaction Catalytic Hydrolysis LnCl3 Lanthanide(III) Chloride Solution In_situ_Complex In situ formation of Lanthanide-Imidazole-4-carboxylate Complex LnCl3->In_situ_Complex Im-4-COOH This compound Solution Im-4-COOH->In_situ_Complex Buffer Buffer (e.g., HEPES) Buffer->In_situ_Complex Hydrolysis Hydrolysis Reaction In_situ_Complex->Hydrolysis BNPP Bis(4-nitrophenyl) phosphate (Substrate) BNPP->Hydrolysis 4-Nitrophenolate 4-Nitrophenolate (Product) Hydrolysis->4-Nitrophenolate UV-Vis UV-Vis Spectrophotometer (Monitor at 400 nm) 4-Nitrophenolate->UV-Vis

Figure 1: Workflow for Lanthanide-Catalyzed BNPP Hydrolysis.

Precursor for N-Heterocyclic Carbene (NHC) Ligands in Cross-Coupling Reactions

Imidazole-4,5-dicarboxylic acid, a derivative of this compound, is a valuable precursor for the synthesis of N-heterocyclic carbene (NHC) ligands. These ligands form highly stable and active complexes with transition metals like palladium, which are excellent catalysts for cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2]

Application Note:

Amphiphilic palladium NHC complexes derived from imidazole-4,5-dicarboxylic acid are particularly useful for catalysis in aqueous media. The dicarboxylic acid moiety allows for the introduction of both hydrophilic and lipophilic groups, creating a surfactant-like ligand that can facilitate the reaction of water-insoluble substrates in water. These catalysts have shown high activity in Suzuki-Miyaura cross-coupling reactions of aryl halides.[1]

Quantitative Data: Suzuki-Miyaura Coupling Catalyzed by a Palladium-NHC Complex
Aryl HalideArylboronic AcidCatalyst Loading (mol%)SolventYield (%)Reference
4-IodoanisolePhenylboronic acid0.1Water98[2]
4-BromoanisolePhenylboronic acid0.5Water95[2]
4-ChloroanisolePhenylboronic acid1.0Water85[2]
Experimental Protocol: Synthesis of a Palladium-NHC Catalyst and its use in Suzuki-Miyaura Coupling

1. Synthesis of the Imidazolium (B1220033) Salt (NHC Precursor): a. To a solution of imidazole-4,5-dicarboxylic acid in a suitable organic solvent (e.g., DMF), add two equivalents of a base (e.g., K₂CO₃). b. Add two equivalents of an alkyl halide (e.g., 1-bromobutane) and heat the mixture under an inert atmosphere. c. After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. d. Purify the resulting imidazolium salt by recrystallization or column chromatography.

2. Synthesis of the Palladium-NHC Complex (in situ): a. In a reaction vessel under an inert atmosphere, dissolve the imidazolium salt and a palladium source (e.g., Pd(OAc)₂) in a suitable solvent (e.g., DMSO). b. Add a base (e.g., K₂CO₃) and heat the mixture to facilitate the formation of the Pd-NHC complex.

3. Suzuki-Miyaura Coupling Reaction: a. To a mixture of the aryl halide, arylboronic acid, and a base (e.g., K₂CO₃) in water, add the in situ generated palladium-NHC catalyst solution. b. Heat the reaction mixture under an inert atmosphere and monitor the progress of the reaction by TLC or GC. c. Upon completion, cool the reaction mixture and extract the product with an organic solvent. d. Dry the organic layer, remove the solvent, and purify the product by column chromatography.

G cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Formation cluster_coupling Suzuki-Miyaura Coupling Im-4,5-diCOOH Imidazole-4,5-dicarboxylic acid Alkylation Dialkylation Im-4,5-diCOOH->Alkylation Imidazolium_Salt Imidazolium Salt (NHC Precursor) Alkylation->Imidazolium_Salt Complexation In situ Complexation Imidazolium_Salt->Complexation Pd_source Pd(OAc)2 Pd_source->Complexation Pd_NHC_Complex Palladium-NHC Complex Complexation->Pd_NHC_Complex Coupling_Reaction Coupling Reaction Pd_NHC_Complex->Coupling_Reaction Aryl_Halide Aryl Halide Aryl_Halide->Coupling_Reaction Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Coupling_Reaction Biaryl_Product Biaryl Product Coupling_Reaction->Biaryl_Product

Figure 2: Synthesis and Application of a Pd-NHC Catalyst.

Functionalization of Magnetic Nanoparticles for Heterogeneous Catalysis

Imidazole derivatives can be used to functionalize the surface of magnetic nanoparticles (e.g., Fe₃O₄), creating a magnetically recoverable heterogeneous catalyst. The imidazole moiety can act as a Brønsted acid or be further modified to introduce other catalytic functionalities.

Application Note:

Imidazole-functionalized Fe₃O₄ nanoparticles have been successfully employed as a recyclable catalyst for the thiocyanation of aromatic and heteroaromatic compounds.[3] The catalyst is easily prepared and can be separated from the reaction mixture using an external magnet, allowing for multiple reuses without a significant loss of activity.

Quantitative Data: Thiocyanation of Aromatic Compounds using Imidazole-Functionalized Fe₃O₄ Nanoparticles
SubstrateTime (min)Yield (%)Catalyst RecyclesReference
Indole5957[3]
Aniline10927[3]
Phenol15907[3]
Experimental Protocol: Synthesis and Use of Imidazole-Functionalized Fe₃O₄ Nanoparticles

1. Synthesis of Fe₃O₄ Nanoparticles: a. Prepare Fe₃O₄ nanoparticles by a co-precipitation method, for example, by adding a base to a solution containing Fe²⁺ and Fe³⁺ ions.[4] b. Wash the nanoparticles with water and ethanol (B145695) and dry them.

2. Functionalization of Fe₃O₄ Nanoparticles: a. Disperse the Fe₃O₄ nanoparticles in a suitable solvent (e.g., toluene). b. Add a silane (B1218182) coupling agent with an imidazole group (e.g., 1-methyl-3-(3-trimethoxysilylpropyl)imidazolium chloride) to the suspension. c. Heat the mixture under reflux to covalently attach the imidazole groups to the nanoparticle surface. d. Wash the functionalized nanoparticles to remove any unreacted reagents and dry them.

3. Catalytic Thiocyanation Reaction: a. In a reaction flask, suspend the imidazole-functionalized Fe₃O₄ nanoparticles in a mixture of water and ethanol. b. Add the aromatic substrate and potassium thiocyanate. c. Add an oxidizing agent (e.g., H₂O₂) dropwise and stir the mixture at room temperature. d. Monitor the reaction by TLC. e. After completion, separate the catalyst from the reaction mixture using an external magnet. f. Isolate the product from the supernatant by extraction and purify it. g. The recovered catalyst can be washed and reused for subsequent reactions.

G cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Thiocyanation Fe3O4_NPs Fe3O4 Nanoparticles Functionalization Surface Functionalization Fe3O4_NPs->Functionalization Silane Imidazole-Silane Silane->Functionalization Functionalized_NPs Imidazole-Functionalized Fe3O4 Nanoparticles Functionalization->Functionalized_NPs Reaction Thiocyanation Reaction Functionalized_NPs->Reaction Substrate Aromatic Substrate Substrate->Reaction KSCN KSCN KSCN->Reaction H2O2 H2O2 H2O2->Reaction Product Thiocyanated Product Reaction->Product Magnetic_Separation Magnetic Separation of Catalyst Reaction->Magnetic_Separation Magnetic_Separation->Functionalized_NPs Recycle

Figure 3: Workflow for Catalytic Thiocyanation using Functionalized Nanoparticles.

Organocatalysis in Knoevenagel Condensation

Imidazole itself can act as a weak base organocatalyst for various organic transformations, including the Knoevenagel condensation. This reaction is a key method for carbon-carbon bond formation.

Application Note:

Imidazole is an effective and inexpensive catalyst for the Knoevenagel condensation of aldehydes with active methylene (B1212753) compounds.[5] The reaction proceeds under mild conditions, and the catalyst, being water-soluble, can be easily removed from the reaction mixture. While this example uses imidazole, the principle can be extended to derivatives like this compound, where the carboxylic acid group might influence the catalytic activity and selectivity.

Quantitative Data: Imidazole-Catalyzed Knoevenagel Condensation
AldehydeActive Methylene CompoundCatalyst Loading (mol%)SolventYield (%)Reference
BenzaldehydeMalononitrile10Dichloromethane98[5]
4-ChlorobenzaldehydeMalononitrile10Dichloromethane97[5]
BenzaldehydeEthyl cyanoacetate10Dichloromethane95[5]
Experimental Protocol: Imidazole-Catalyzed Knoevenagel Condensation

1. Reaction Setup: a. Dissolve the aldehyde and the active methylene compound in a suitable solvent (e.g., dichloromethane) in a round-bottom flask. b. Add imidazole as the catalyst.

2. Reaction Execution: a. Stir the reaction mixture at room temperature. b. Monitor the progress of the reaction by TLC.

3. Work-up and Purification: a. Upon completion, wash the reaction mixture with water to remove the imidazole catalyst. b. Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. c. Purify the crude product by recrystallization or column chromatography to obtain the desired olefin.

G Aldehyde Aldehyde Reaction_Mixture Reaction Mixture in CH2Cl2 Aldehyde->Reaction_Mixture Active_Methylene Active Methylene Compound Active_Methylene->Reaction_Mixture Imidazole Imidazole (Catalyst) Imidazole->Reaction_Mixture Knoevenagel_Condensation Knoevenagel Condensation Reaction_Mixture->Knoevenagel_Condensation Product_Mixture Product Mixture Knoevenagel_Condensation->Product_Mixture Workup Aqueous Workup (Removal of Imidazole) Product_Mixture->Workup Purification Purification Workup->Purification Final_Product Olefin Product Purification->Final_Product

References

Application Notes and Protocols: Imidazole-4-carboxylic Acid for Functionalizing Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of imidazole-4-carboxylic acid for the functionalization of nanoparticles. This document includes detailed experimental protocols, data presentation in tabular format, and diagrams to illustrate key processes. The imidazole (B134444) moiety, with its pH-sensitive nature, offers significant advantages in various biomedical applications, particularly in the targeted delivery of therapeutics.

Introduction

This compound is a versatile organic molecule containing both an imidazole ring and a carboxylic acid group.[1] This structure allows for its use as a bifunctional linker in the surface modification of nanoparticles. The imidazole group can coordinate with metal surfaces or participate in pH-dependent interactions, while the carboxylic acid provides a reactive site for the conjugation of drugs, targeting ligands, or other molecules. The protonation of the imidazole ring at acidic pH (such as in endosomes) can be exploited for pH-responsive drug release, a critical feature for effective intracellular drug delivery.[2] This "proton sponge" effect can lead to endosomal rupture and the release of the nanoparticle's payload into the cytoplasm, enhancing therapeutic efficacy.

Applications of this compound Functionalized Nanoparticles:

  • Drug Delivery: The pH-responsive nature of the imidazole group makes these nanoparticles ideal for controlled drug release in the acidic microenvironment of tumors or within cellular endosomes.[2][3]

  • Catalysis: Imidazole-functionalized nanoparticles have been shown to act as efficient and reusable catalysts in various organic reactions.[4][5]

  • Sensing: Nanoparticles functionalized with imidazole derivatives can be used as colorimetric sensors for the detection of metal ions and biomolecules.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of nanoparticles functionalized with an imidazole-carboxylic acid derivative (1H-imidazole-4,5-dicarboxylic acid on silver nanoparticles), which serves as a representative example.[6][7]

Table 1: Physicochemical Characterization of Functionalized Nanoparticles

ParameterCitrate-Capped AgNPs (Before Functionalization)IDCA-Functionalized AgNPs (After Functionalization)
UV-vis λmax 393 nm397 nm
Particle Size (DLS) 8-15 nm9-21 nm
Particle Size (TEM) 6-25 nm6-28 nm
FTIR Peaks (cm⁻¹) 1600 (C=O), 1329 (C-O), 3200-3420 (O-H)1601 (C=O), 1400 (C=N), 3445 (N-H), 687 (Ag-N)

Data sourced from a study on 1H-imidazole-4,5-dicarboxylic acid (IDCA) functionalized silver nanoparticles (AgNPs).[6][7]

Table 2: Performance in a Sensing Application (Detection of Zn²⁺ and Homocysteine)

AnalyteLinear RangeDetection Limit (S/N=3)Optimal pH Range
Zn²⁺ Not Specified2.38 µM3-10
Homocysteine (Hcy) 0.1-5 µM0.54 nM3-10

Data sourced from a study on 1H-imidazole-4,5-dicarboxylic acid (IDCA) functionalized silver nanoparticles (AgNPs).[6][7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and functionalization of nanoparticles with this compound, followed by a general protocol for drug loading.

Protocol 1: Synthesis of Citrate-Capped Silver Nanoparticles (Core Synthesis)

This protocol describes the synthesis of silver nanoparticles that can be subsequently functionalized.

Materials:

Procedure:

  • Prepare a 0.25 mM silver nitrate solution by dissolving the appropriate amount of AgNO₃ in 250 mL of Milli-Q water in a 500 mL conical flask.

  • While vigorously stirring the silver nitrate solution, add 10 mL of a 50 mM sodium citrate solution. Continue stirring for 40 minutes.

  • Slowly add 10 mL of a 25 mM sodium borohydride solution to the mixture at room temperature.

  • Continue stirring for 1 hour. The solution will change color from dark to yellow, indicating the formation of citrate-capped silver nanoparticles (citrate@AgNPs).[6]

Protocol 2: Functionalization of Nanoparticles with this compound

This protocol details the surface modification of the core nanoparticles with this compound. While the source protocol uses 1H-imidazole-4,5-dicarboxylic acid, the procedure is adaptable for this compound.

Materials:

  • Citrate-capped silver nanoparticles (from Protocol 1)

  • 1H-imidazole-4-carboxylic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Milli-Q water

Procedure:

  • In a 250 mL conical flask, take 100 mL of the as-prepared citrate@AgNP solution.

  • Prepare a solution of this compound by dissolving the desired molar equivalent (e.g., 0.5 mM) in a 1 mM NaOH solution (e.g., 10 mL). Adjust the pH to approximately 7.5.

  • Add the this compound solution to the citrate@AgNP solution.

  • Stir the mixture for 24 hours at 60 °C.

  • Cool the solution to room temperature.

  • Separate the functionalized nanoparticles (imidazole-4-carboxylic-acid@AgNPs) by centrifugation (e.g., 15,000 rpm for 25 minutes) to remove excess reagents.[6]

  • Redisperse the nanoparticle pellet in Milli-Q water.

Protocol 3: Characterization of Functionalized Nanoparticles

To confirm successful functionalization, the following characterization techniques are recommended:

  • UV-Visible Spectroscopy: To observe the shift in the surface plasmon resonance peak after functionalization.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic peaks of the imidazole and carboxylic acid groups on the nanoparticle surface.

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles.

  • Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles.

Protocol 4: Loading of a Therapeutic Agent (General Procedure)

This protocol provides a general method for loading a drug onto the functionalized nanoparticles, typically via conjugation to the carboxylic acid group.

Materials:

  • This compound functionalized nanoparticles

  • Therapeutic agent with a primary amine group (e.g., Doxorubicin)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Disperse the functionalized nanoparticles in PBS.

  • Add EDC and NHS to the nanoparticle suspension to activate the carboxylic acid groups. Stir for 30 minutes at room temperature.

  • Add the therapeutic agent to the reaction mixture.

  • Allow the reaction to proceed for 24 hours at room temperature with gentle stirring.

  • Purify the drug-loaded nanoparticles by dialysis or centrifugation to remove unconjugated drug and coupling agents.

  • Determine the drug loading efficiency and loading content using UV-Vis spectroscopy or HPLC by quantifying the amount of drug in the supernatant.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for pH-responsive drug delivery.

G cluster_synthesis Nanoparticle Core Synthesis cluster_functionalization Functionalization cluster_drug_loading Drug Loading AgNO3 Silver Nitrate (AgNO₃) Stirring1 Vigorous Stirring (40 min) AgNO3->Stirring1 NaCitrate Sodium Citrate NaCitrate->Stirring1 NaBH4 Sodium Borohydride Stirring2 Stirring (1 hr) NaBH4->Stirring2 Stirring1->NaBH4 Citrate_NPs Citrate-Capped Nanoparticles Stirring2->Citrate_NPs Stirring3 Stirring at 60°C (24 hr) Citrate_NPs->Stirring3 ICA Imidazole-4-carboxylic Acid in NaOH ICA->Stirring3 Centrifugation Centrifugation & Washing Stirring3->Centrifugation Func_NPs Functionalized Nanoparticles Centrifugation->Func_NPs Conjugation Conjugation Reaction (24 hr) Func_NPs->Conjugation Drug Therapeutic Agent Drug->Conjugation EDC_NHS EDC/NHS EDC_NHS->Conjugation Purification Purification (Dialysis) Conjugation->Purification Drug_Loaded_NPs Drug-Loaded Nanoparticles Purification->Drug_Loaded_NPs

Caption: Experimental workflow for synthesis, functionalization, and drug loading.

G cluster_uptake Cellular Uptake cluster_escape Endosomal Escape (Proton Sponge Effect) cluster_release Drug Release NP Drug-Loaded Nanoparticle (pH 7.4) Cell Cancer Cell NP->Cell Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome (pH 7.4 -> 5.0-6.0) Endocytosis->Endosome Protonation Imidazole Protonation (Im -> ImH⁺) Endosome->Protonation Proton_Influx H⁺ Influx Protonation->Proton_Influx Chloride_Influx Cl⁻ Influx Proton_Influx->Chloride_Influx Osmotic_Pressure Increased Osmotic Pressure Chloride_Influx->Osmotic_Pressure Rupture Endosomal Rupture Osmotic_Pressure->Rupture Drug_Release Drug Release into Cytoplasm Rupture->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Mechanism of pH-responsive drug release via the proton sponge effect.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Imidazole-4-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides practical guidance and troubleshooting strategies for improving the solubility of Imidazole-4-carboxylic acid in organic solvents. The following sections offer frequently asked questions, detailed experimental protocols, and troubleshooting workflows to assist you in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a polar molecule with both a hydrogen-bond donating carboxylic acid group and a hydrogen-bond accepting/donating imidazole (B134444) ring. Its high melting point (294-295 °C) suggests strong intermolecular forces in the solid state, which contributes to its generally low solubility in many organic solvents.[1][2] It is classified as sparingly soluble in aqueous acid and only slightly soluble in water.[1][3]

Q2: In which common organic solvents is this compound known to have some solubility?

Q3: What are the primary strategies for improving the solubility of this compound in organic solvents?

A3: The main approaches to enhance the solubility of this compound include:

  • Salt Formation: Converting the carboxylic acid to a salt by reacting it with a base can significantly increase its polarity and, in some cases, its solubility in polar organic solvents.

  • Esterification: Transforming the carboxylic acid into an ester can increase its solubility in a wider range of organic solvents by masking the polar carboxylic acid group.

  • Co-solvent Systems: Employing a mixture of solvents can modulate the polarity of the solvent system to better match that of the solute, thereby improving solubility.

  • pH Adjustment: In aqueous or protic organic solvents, adjusting the pH can ionize the molecule, leading to increased solubility.

Troubleshooting Common Solubility Issues

Problem Potential Cause Troubleshooting Steps
Compound will not dissolve in the chosen organic solvent. The solvent polarity is not appropriate for the polar, zwitterionic nature of this compound.1. Try a more polar aprotic solvent such as DMSO or DMF. 2. Consider using a polar protic solvent like methanol (B129727) or ethanol (B145695). 3. Apply gentle heating and sonication to aid dissolution.
Precipitation occurs when a solution is cooled or upon standing. The initial dissolution was likely in a supersaturated state.1. Re-dissolve with heating and allow to cool slowly to determine the true solubility at room temperature. 2. Consider using a co-solvent system to increase the solubility window.
The compound appears to degrade in the solvent. The solvent may be reacting with the this compound, or the compound may be unstable under the experimental conditions (e.g., prolonged heating).1. Choose a less reactive solvent. 2. Avoid excessive heating; use sonication at room temperature where possible. 3. Store solutions in a cool, dark place to minimize degradation.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents. Please note that data is limited, and these values should be used as a guide.

Solvent Solubility (g/L) Temperature (°C) Notes
Dimethyl Sulfoxide (DMSO)10Room TemperatureRequires sonication to achieve this concentration.[4]
Water0.520

Detailed Experimental Protocols

Protocol 1: General Procedure for Solubility Determination

This protocol outlines a standard method for determining the solubility of this compound in a given organic solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., methanol, ethanol, DMF)

  • Vials with screw caps

  • Magnetic stirrer and stir bars or shaker

  • Analytical balance

  • Centrifuge

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Methodology:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent.

  • Seal the vial and agitate the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • After reaching equilibrium, allow the undissolved solid to settle.

  • Carefully transfer a sample of the supernatant to a centrifuge tube and centrifuge to remove any remaining suspended solids.

  • Dilute a known volume of the clear supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved this compound using a calibrated HPLC or UV-Vis method.

  • Calculate the solubility in g/L.

Protocol 2: Salt Formation for Improved Solubility (Sodium Salt)

This protocol describes the formation of the sodium salt of this compound to potentially enhance its solubility in polar solvents.

Materials:

Methodology:

  • Dissolve this compound in a minimal amount of anhydrous ethanol or methanol.

  • In a separate flask, prepare a solution of one molar equivalent of sodium hydroxide in the same solvent.

  • Slowly add the sodium hydroxide solution to the this compound solution while stirring.

  • Continue stirring at room temperature for 1-2 hours.

  • If the sodium salt precipitates, it can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure to yield the salt.

  • The resulting salt can then be tested for its solubility in various organic solvents.

Protocol 3: Esterification for Improved Solubility (Methyl Ester)

This protocol outlines the synthesis of the methyl ester of this compound, which is expected to have improved solubility in a broader range of organic solvents.

Materials:

Methodology (using Thionyl Chloride):

  • Suspend this compound in anhydrous methanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise to the suspension with stirring. An excess of thionyl chloride may be required.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization to yield methyl imidazole-4-carboxylate.

Experimental Workflows and Logical Relationships

troubleshooting_workflow start Start: Poor Solubility of This compound solvent_choice Is the solvent appropriate? (Polar aprotic like DMSO/DMF, or polar protic like MeOH/EtOH) start->solvent_choice try_polar_aprotic Try DMSO or DMF solvent_choice->try_polar_aprotic No physical_methods Have physical methods been applied? (Heating, Sonication) solvent_choice->physical_methods Yes try_polar_aprotic->physical_methods try_polar_protic Try Methanol or Ethanol try_polar_protic->physical_methods apply_physical_methods Apply gentle heating and/or sonication physical_methods->apply_physical_methods No still_insoluble Still Insoluble or Precipitation Occurs physical_methods->still_insoluble Yes apply_physical_methods->still_insoluble chemical_modification Consider Chemical Modification still_insoluble->chemical_modification salt_formation Salt Formation (Protocol 2) chemical_modification->salt_formation esterification Esterification (Protocol 3) chemical_modification->esterification co_solvent Use a Co-solvent System chemical_modification->co_solvent end Solubility Improved salt_formation->end esterification->end co_solvent->end

Caption: Troubleshooting workflow for addressing poor solubility.

solubility_determination_workflow start Start: Determine Solubility (Protocol 1) prepare_suspension Add excess compound to a known volume of solvent start->prepare_suspension equilibrate Agitate at constant temperature for 24-48 hours prepare_suspension->equilibrate separate_solid Centrifuge to separate undissolved solid equilibrate->separate_solid sample_supernatant Take a known volume of the clear supernatant separate_solid->sample_supernatant dilute_sample Dilute the sample to a concentration within the analytical range sample_supernatant->dilute_sample quantify Quantify concentration using a calibrated method (HPLC/UV-Vis) dilute_sample->quantify calculate Calculate solubility (g/L) quantify->calculate end End: Solubility Value Obtained calculate->end

Caption: Workflow for experimental solubility determination.

chemical_modification_pathways start This compound (Poorly Soluble) salt_formation Salt Formation (e.g., with NaOH) start->salt_formation React with base esterification Esterification (e.g., with Methanol) start->esterification React with alcohol and acid catalyst product_salt Imidazole-4-carboxylate Salt (Improved Polarity) salt_formation->product_salt product_ester Imidazole-4-carboxylate Ester (Reduced Polarity, Increased Lipophilicity) esterification->product_ester

Caption: Chemical modification pathways to improve solubility.

References

Technical Support Center: Purification of Imidazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of imidazole-4-carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying this compound derivatives?

A1: The primary challenges stem from the inherent physicochemical properties of these compounds. Their amphoteric nature, meaning they possess both acidic (carboxylic acid) and basic (imidazole ring) functionalities, can lead to solubility issues in both acidic and basic aqueous solutions.[1] Furthermore, their high polarity can make them difficult to separate from polar impurities and starting materials using standard chromatography techniques.[2] A significant and frequent challenge is the removal of the decarboxylated side product, which is a common impurity formed during synthesis, often induced by heat.[1]

Q2: What is the most common side reaction during the synthesis of imidazole-4-carboxylic acids, and how can I identify it?

A2: The most prevalent side reaction is decarboxylation, the loss of CO₂ from the carboxylic acid group, resulting in an imidazole (B134444) derivative without the desired carboxylic acid functionality.[1] This side product has a molecular weight that is 44 g/mol less than the target compound. Identification can be confirmed by:

  • ¹H NMR: Absence of the carboxylic acid proton signal.

  • ¹³C NMR: Absence of the carboxyl carbon signal.

  • Mass Spectrometry (MS): A molecular weight difference of 44 g/mol compared to the expected product.[1]

Q3: How can I minimize decarboxylation during synthesis and workup?

A3: Careful temperature control is crucial. Use the lowest possible temperature necessary for the reaction to proceed. During the workup, avoid heating to concentrate the solution. Instead, use a rotary evaporator under reduced pressure at room temperature to remove solvents.[1]

Q4: My this compound derivative has poor solubility. What can I do?

A4: Solubility can be manipulated by adjusting the pH. As amphoteric molecules, their solubility in aqueous solutions is often lowest at their isoelectric point. They are typically more soluble in acidic solutions (due to protonation of the imidazole ring) and basic solutions (due to deprotonation of the carboxylic acid). For organic solvents, highly polar solvents like alcohols and ketones are often effective.[2] In some cases, for purification of His-tagged proteins, which contain imidazole groups, imidazole itself can act as a solubilizing agent.

Troubleshooting Guides

Crystallization Issues

Problem: My this compound derivative will not crystallize.

Possible Cause Solution
Solution is not supersaturated. Slowly evaporate the solvent to increase the concentration of the compound.
Lack of nucleation sites. 1. Scratching: Gently scratch the inside of the flask at the solution-air interface with a glass rod to create nucleation sites. 2. Seeding: Add a few seed crystals of the pure compound to initiate crystal growth.
Incorrect solvent system. Perform small-scale solubility tests to find a suitable solvent or solvent mixture where the compound is soluble when hot but insoluble when cold. Common solvents include water, ethanol, or mixtures thereof.[1][3]
Presence of impurities inhibiting crystallization. Try to purify the compound by another method first, such as acid-base extraction or chromatography, to remove impurities.

Problem: The recrystallized product is still impure.

Possible Cause Solution
Insoluble impurities are present. Perform a hot gravity filtration of the dissolved sample before allowing it to cool and crystallize.[4]
A single crystallization is insufficient. Perform a second recrystallization. This can significantly improve purity, although some product loss is expected.
Co-crystallization with an impurity. Change the recrystallization solvent or solvent system.
Chromatography Issues

Problem: My highly polar this compound derivative is not retained on a C18 reversed-phase column.

Possible Cause Solution
The compound is too polar for reversed-phase chromatography. 1. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds. They use a polar stationary phase and a mobile phase with a high organic content.[5][6][7] 2. Use Normal-Phase Chromatography: This technique employs a polar stationary phase (like silica) and a non-polar mobile phase.
Inappropriate mobile phase. For reversed-phase, ensure a highly aqueous mobile phase. The inclusion of an acid modifier like phosphoric acid or formic acid can also influence retention.[8]

Problem: Poor peak shape (e.g., tailing, fronting) during HPLC analysis.

Possible Cause Solution
Secondary interactions with the stationary phase. Add a competing agent to the mobile phase, such as a small amount of a stronger acid or base, depending on the nature of the interaction. For basic imidazole compounds, adding an amine modifier can sometimes help.
Column overload. Reduce the amount of sample injected onto the column.
Sample solvent is stronger than the mobile phase. Dissolve the sample in the initial mobile phase if possible.[9]
Column degradation. Use a guard column and ensure the mobile phase pH is within the stable range for the column.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound Derivatives

Purification Technique Typical Recovery Typical Purity Advantages Disadvantages
Recrystallization Moderate to HighGood to ExcellentSimple, cost-effective, scalable.Can be time-consuming, requires finding a suitable solvent, may not remove all impurities.
Acid-Base Extraction HighGoodExcellent for removing neutral or basic/acidic impurities, scalable.Only applicable for separating compounds with different acid-base properties, can be labor-intensive.
Reversed-Phase HPLC Low to ModerateExcellentHigh resolution, suitable for a wide range of derivatives.Can be expensive, not easily scalable, may not retain highly polar compounds.
HILIC Moderate to HighExcellentExcellent for highly polar compounds not retained by RP-HPLC.Requires careful method development, specialized columns.
Ion-Exchange Chromatography Moderate to HighVery GoodEffective for separating charged molecules from neutral impurities.Can be complex to develop, sensitive to buffer pH and ionic strength.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for separating the acidic this compound from neutral or basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Extraction: Add an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. The this compound will be deprotonated and move into the aqueous layer as its sodium salt.[10][11]

  • Separation: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate and drain the lower aqueous layer.

  • Back-extraction (Optional): To remove any traces of neutral or basic impurities from the aqueous layer, wash it with a fresh portion of the organic solvent.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute strong acid (e.g., 2M HCl) until the pH is acidic (pH ~ 2-3), causing the pure this compound to precipitate.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol 2: Purification by Reversed-Phase HPLC

This is a general protocol for the analytical or semi-preparative purification of this compound derivatives.

  • Column: C18, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. For example, 5% to 95% B over 20 minutes.

  • Flow Rate: 1 mL/min for analytical scale.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 210-280 nm).

  • Sample Preparation: Dissolve the sample in a solvent mixture that is compatible with the initial mobile phase conditions, for instance, a water/acetonitrile mixture. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent (e.g., water, ethanol, or a mixture). Heat the mixture to boiling. A good solvent will dissolve the compound when hot but not at room temperature.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. Cooling in an ice bath can further increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry.

Mandatory Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis Crude Crude Imidazole-4-carboxylic acid derivative Recrystallization Recrystallization Crude->Recrystallization AcidBase Acid-Base Extraction Crude->AcidBase Chroma Chromatography (RP-HPLC, HILIC, IEX) Crude->Chroma Pure Pure Product Recrystallization->Pure AcidBase->Pure Chroma->Pure Analysis Purity Check (HPLC, NMR, MS) Pure->Analysis

Caption: General purification workflow for this compound derivatives.

TroubleshootingChromatography Start Poor separation or peak shape in RP-HPLC? Polarity Is the compound highly polar? Start->Polarity PeakShape Is the peak shape (e.g., tailing) poor? Polarity->PeakShape No HILIC Switch to HILIC or Normal Phase Chromatography Polarity->HILIC Yes ModifyMobilePhase Adjust mobile phase: - Change pH - Add ion-pairing agent - Modify organic solvent PeakShape->ModifyMobilePhase Yes CheckColumn Check column health and sample solvent PeakShape->CheckColumn No End Improved Separation HILIC->End ModifyMobilePhase->End CheckColumn->End

Caption: Troubleshooting flowchart for HPLC purification issues.

References

Preventing decarboxylation during Imidazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Imidazole-4-carboxylic Acid Synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of this compound, with a specific focus on preventing the common side reaction of decarboxylation.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound

Q: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low yields can stem from several factors, primarily decarboxylation of the final product or incomplete reaction. Here’s a step-by-step guide to troubleshoot this issue:

  • Decarboxylation due to Excessive Heat: this compound is susceptible to thermal decarboxylation, where it loses CO₂ to form imidazole (B134444). This is the most common cause of low yields.

    • Solution: Maintain strict temperature control throughout the reaction and workup. Use the lowest possible temperature for the reaction to proceed. During product isolation, avoid heating to concentrate the solution; instead, use a rotary evaporator under reduced pressure at room temperature.[1]

  • Incomplete Hydrolysis of Ester Precursors: A common synthetic route is the hydrolysis of an ethyl imidazole-4-carboxylate precursor. If this reaction is incomplete, the yield of the final carboxylic acid will be reduced.

    • Solution: Ensure complete hydrolysis by using a sufficient excess of a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm that all the starting ester has been consumed before proceeding with the workup.[1]

  • Sub-optimal pH for Product Isolation: this compound is amphoteric, meaning it can be soluble in both acidic and basic aqueous solutions. If the pH is not optimal during workup, the product may remain in solution.

    • Solution: Carefully adjust the pH of the reaction mixture to the isoelectric point of this compound to ensure maximum precipitation. This is typically in the pH range of 1-2.[1]

Issue 2: Presence of an Unexpected Side Product

Q: I have isolated my product, but spectroscopic analysis (NMR, Mass Spec) indicates the presence of a significant impurity. What could this be and how can I avoid it?

A: The most common impurity is the decarboxylated product, imidazole. However, other side products can form depending on the synthetic route.

  • Decarboxylated Imidazole: This impurity will have a molecular weight that is 44 g/mol less than the desired product.

    • Identification: The absence of the carboxylic acid proton in ¹H NMR and the corresponding carboxyl carbon in ¹³C NMR, along with the mass difference in mass spectrometry, are clear indicators.[1]

    • Prevention: As mentioned previously, rigorous temperature control is crucial. Avoid any unnecessary heating during the reaction and purification steps.[1]

  • Aza-Michael Addition Adduct: If your synthesis involves α,β-unsaturated reagents (e.g., cinnamoyl chloride), the imidazole nitrogen can act as a nucleophile, leading to an Aza-Michael addition side product.[1]

    • Solution: Consider using alternative activating agents for the carboxylic acid that do not contain an α,β-unsaturated system. Optimizing reaction conditions can also sometimes favor the desired reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most prevalent side reaction is decarboxylation, which is the loss of CO₂ from the carboxylic acid group.[1] This is often induced by heat and can lead to significantly lower yields of the desired product. The resulting side product is imidazole.[1]

Q2: How can I minimize decarboxylation during my synthesis?

A2: To minimize decarboxylation, it is crucial to maintain careful control over the reaction temperature. Use the lowest possible temperature necessary for the reaction to proceed. During the workup, avoid heating to concentrate the solution; instead, use a rotary evaporator under reduced pressure at room temperature.[1]

Q3: When synthesizing this compound via the hydrolysis of an ethyl ester, what are the key parameters to ensure a high yield?

A3: For a successful hydrolysis, ensure you are using a sufficient excess of a strong base like potassium hydroxide or sodium hydroxide.[1] The reaction should be monitored by TLC or HPLC to ensure it has gone to completion before proceeding with the workup. Incomplete hydrolysis will result in a mixture of the ester and the carboxylic acid, complicating purification.[1]

Q4: I am using cinnamoyl chloride in my synthesis and I'm getting a complex mixture of products. What could be happening?

A4: When using α,β-unsaturated acyl chlorides like cinnamoyl chloride, the imidazole nitrogen can compete with the desired reaction pathway and undergo an Aza-Michael addition to the carbon-carbon double bond.[1] This leads to the formation of N-substituted imidazole derivatives as side products. To avoid this, consider using a saturated acyl chloride or a different coupling reagent.[1]

Data Presentation

The following table summarizes quantitative data on the impact of reaction conditions on the synthesis of 1H-imidazole-4-carboxylic acid via hydrolysis of ethyl imidazole-4-carboxylate, based on information from patent literature.

ParameterCondition 1Condition 2Condition 3Condition 4
KOH Solution Concentration 2%1.5%1%2%
Mass Ratio (Ester:KOH soln) 1:21:21:2.51:2.5
Reaction Temperature 25°C30°C25°C30°C
Final pH 1212

Experimental Protocols

Protocol 1: Synthesis of 1H-Imidazole-4-carboxylic Acid via Hydrolysis of Ethyl Imidazole-4-carboxylate

This protocol details the base-catalyzed hydrolysis of an imidazole ester.

Materials:

  • Ethyl imidazole-4-carboxylate

  • Potassium hydroxide (KOH) solution (1-2%)

  • Sulfuric acid (H₂SO₄) solution

  • Recrystallization solvent (e.g., water or ethanol)

Procedure:

  • Prepare a potassium hydroxide solution (1-2%). A mass ratio of ethyl imidazole-4-carboxylate to the KOH solution of approximately 1:2.2 to 1:2.5 is recommended.[1]

  • Mix the ethyl imidazole-4-carboxylate with the KOH solution and stir at a controlled temperature (e.g., 25-30 °C).[1]

  • Monitor the reaction by TLC until all the starting ester has been consumed.[1]

  • Once the reaction is complete, slowly add sulfuric acid solution to the reaction mixture to adjust the pH to approximately 1-2.[1]

  • The crude 1H-imidazole-4-carboxylic acid will precipitate out of the solution.

  • Filter the crude product and recrystallize it from a suitable solvent to obtain the pure product.

Troubleshooting:

  • Incomplete Reaction: If the reaction does not go to completion, consider slightly increasing the concentration of the KOH solution or the reaction temperature, while being mindful of potential decarboxylation.[1]

  • Product Remains in Solution: Ensure the pH is sufficiently acidic to cause precipitation. The isoelectric point of the specific imidazole carboxylic acid should be targeted.[1]

Protocol 2: Synthesis of 1H-Imidazole-4,5-dicarboxylic Acid from Imidazole (Modern Economical Method)

This protocol describes a two-step synthesis of imidazole-4,5-dicarboxylic acid from imidazole.

Materials:

Procedure:

  • Hydroxymethylation: In a reaction vessel, dissolve imidazole in a 37% aqueous formaldehyde solution (a 2 to 5-fold molar excess of formaldehyde is recommended). Add potassium hydroxide and reflux the mixture for approximately 3 hours at a temperature between 80-120°C.

  • Oxidation: After the hydroxymethylation is complete, treat the reaction mixture with 65% nitric acid. Heat the mixture to a temperature of 100-140°C.

  • Isolation: Upon cooling, the imidazole-4,5-dicarboxylic acid will crystallize from the reaction mixture. Isolate the product by filtration.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis via Hydrolysis start Start reagents Mix Ethyl Imidazole-4-carboxylate with KOH solution (1-2%) start->reagents reaction Stir at controlled temperature (25-30°C) reagents->reaction monitoring Monitor reaction progress by TLC/HPLC reaction->monitoring completion_check Is starting material consumed? monitoring->completion_check completion_check->reaction No workup Acidify with H₂SO₄ to pH 1-2 completion_check->workup Yes precipitation Precipitation of crude product workup->precipitation filtration Filter crude product precipitation->filtration purification Recrystallize from suitable solvent filtration->purification end Pure this compound purification->end

Caption: Experimental workflow for the synthesis of this compound via hydrolysis.

decarboxylation_factors Factors Influencing Decarboxylation of this compound imidazole_acid This compound decarboxylation Decarboxylation (Loss of CO₂) imidazole_acid->decarboxylation imidazole Imidazole (Side Product) decarboxylation->imidazole high_temp High Temperature (Reaction/Workup) high_temp->decarboxylation prolonged_heating Prolonged Heating prolonged_heating->decarboxylation harsh_conditions Harsh Reaction Conditions harsh_conditions->decarboxylation

Caption: Key factors that promote the undesirable decarboxylation side reaction.

References

Identifying and removing byproducts in Imidazole-4-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazole-4-carboxylic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound

Q1: My reaction has resulted in a low or negligible yield. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in this compound synthesis can arise from several factors, primarily related to reaction conditions and product stability. Here are the key areas to investigate:

  • Product Decarboxylation: Imidazole (B134444) carboxylic acids are susceptible to decarboxylation, particularly at elevated temperatures, leading to the loss of the carboxylic acid group as CO2.[1]

    • Solution: Maintain strict control over the reaction temperature, using the lowest effective temperature possible. During the workup, avoid heating to concentrate the solution; instead, use a rotary evaporator under reduced pressure at room temperature.[1]

  • Incomplete Hydrolysis of Ester Precursors: Many synthetic routes involve the hydrolysis of an imidazole ester to the carboxylic acid.

    • Solution: Ensure complete hydrolysis by using a sufficient excess of a base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) and allowing for adequate reaction time.[1] Progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Sub-optimal pH for Product Isolation: The amphoteric nature of the imidazole ring means the carboxylic acid product can be soluble in both acidic and basic aqueous solutions.[1]

    • Solution: Carefully adjust the pH during the workup to the isoelectric point of this compound to ensure maximum precipitation. It may be beneficial to perform a small-scale test to determine the optimal pH for precipitation.

Issue 2: Presence of Impurities in the Final Product

Q2: My final product shows significant impurities upon analysis (e.g., by NMR or HPLC). How can I identify and remove them?

A: Impurities often stem from side reactions or incomplete reactions. Common impurities and their remedies are outlined below:

  • Unreacted Starting Materials: Incomplete conversion is a common source of impurities.

    • Identification: Compare the analytical data (e.g., NMR, HPLC) of your product with that of the starting materials.

    • Removal: Purification methods such as recrystallization or column chromatography are typically effective. For acidic or basic impurities, an acid-base extraction can be employed.[1][2]

  • Decarboxylated Byproduct: As mentioned, decarboxylation is a prevalent side reaction, resulting in the corresponding imidazole without the carboxylic acid group.[1]

    • Identification: This byproduct will have a molecular weight 44 g/mol less than the desired product. In the ¹H NMR spectrum, the carboxylic acid proton signal will be absent, and in the ¹³C NMR, the carboxyl carbon signal will be missing.[1]

    • Removal: An acid-base extraction is highly effective. The acidic this compound will move to the aqueous basic layer, while the less acidic decarboxylated imidazole will remain in the organic layer.[1]

  • Aza-Michael Adduct: If your synthesis involves α,β-unsaturated carbonyl compounds, the imidazole ring nitrogen can undergo a nucleophilic attack on the double bond, leading to an Aza-Michael addition byproduct.[1][3]

    • Identification: The presence of signals corresponding to the added alkyl chain in ¹H and ¹³C NMR and a corresponding increase in the molecular weight will confirm this side product.[1]

    • Prevention and Removal: The most effective solution is to use alternative synthetic routes that avoid these reagents.[1] If the byproduct has formed, chromatographic methods are typically required for separation.

  • Isomeric Products: In syntheses starting from dicarboxylic imidazoles, selective decarboxylation can lead to a mixture of isomers (e.g., 1-methyl-4-imidazolecarboxylic acid and 1-methyl-5-imidazolecarboxylic acid).[1]

    • Identification: Careful analysis of spectroscopic data (NMR, HPLC) is required to identify and quantify the isomers.

    • Prevention and Control: The choice of solvent can be critical in directing the selectivity of decarboxylation.[1] Separation of isomers often requires careful chromatography.

Frequently Asked Questions (FAQs)

Q3: What is the most common byproduct in the synthesis of this compound and how can I minimize its formation?

A: The most common byproduct is the decarboxylated imidazole, formed by the loss of CO2 from the carboxylic acid group.[1] This is often induced by heat. To minimize its formation, it is crucial to maintain careful control over the reaction temperature, using the lowest possible temperature for the reaction to proceed. During workup, avoid heating to concentrate solutions; instead, use a rotary evaporator under reduced pressure at room temperature.[1]

Q4: What are the recommended purification techniques for crude this compound?

A: Due to its amphoteric nature and often high polarity, purification can be challenging. The following methods are generally effective:

  • Recrystallization: This is often the most effective method for solid this compound. Common solvents include water, ethanol, or mixtures thereof.[1]

  • Acid-Base Extraction: This technique is useful for separating the acidic product from neutral or basic impurities. The crude product is dissolved in an organic solvent and extracted with an aqueous base (e.g., NaHCO₃ or NaOH solution). The imidazole carboxylic acid will transfer to the aqueous layer as its salt. The layers are then separated, and the aqueous layer is acidified to precipitate the pure product.[1][2]

  • Chromatography:

    • Reverse-Phase HPLC: A powerful technique for both analysis and purification. A C18 column with a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid, is a good starting point.[1][4]

    • Ion-Exchange Chromatography: This can be effective for separating the acidic product from non-ionic impurities.[1]

Data Presentation

Table 1: Troubleshooting Summary for Low Yield in this compound Synthesis

Potential Cause Identification Troubleshooting Steps
Decarboxylation Mass loss of 44 g/mol in MS, absence of COOH peak in NMR.Use the lowest effective reaction temperature. Avoid heat during workup; use reduced pressure for solvent removal.[1]
Incomplete Hydrolysis Presence of ester starting material in NMR or HPLC.Use a sufficient excess of base (e.g., KOH, NaOH).[1] Monitor reaction to completion by TLC or HPLC.
Sub-optimal pH Product remains in the aqueous phase after acidification.Determine the optimal pH for precipitation through small-scale trials. Adjust pH carefully during workup.[5]

Table 2: Common Byproducts and Their Identification/Removal

Byproduct Identification Removal Strategy
Decarboxylated Imidazole MS (M-44), absence of COOH proton in ¹H NMR.[1]Acid-base extraction.[1]
Unreacted Starting Material Comparison with starting material spectra (NMR, HPLC).Recrystallization, Column Chromatography, or Acid-Base Extraction.
Aza-Michael Adduct Presence of additional alkyl signals in NMR, increased molecular weight in MS.[1]Chromatographic separation.
Isomeric Products Complex NMR spectra, multiple peaks in HPLC.Careful chromatographic separation (e.g., HPLC).

Experimental Protocols

Protocol 1: Purification of this compound via Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base, such as 1M sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) solution. The this compound will move to the aqueous layer as its salt.

  • Separation: Separate the aqueous layer from the organic layer. The organic layer contains neutral and basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a suitable acid (e.g., 1M HCl) to precipitate the pure product. Monitor the pH to ensure complete precipitation.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Hydrolysis of Ethyl Imidazole-4-carboxylate to this compound

  • Reaction Setup: Prepare a 1-2% solution of potassium hydroxide (KOH) in water. A mass ratio of ethyl imidazole-4-carboxylate to the KOH solution of approximately 1:2.2 to 1:2.5 is recommended.[1][6]

  • Hydrolysis: Mix the ethyl imidazole-4-carboxylate with the KOH solution and stir at a controlled temperature (e.g., 25-30 °C).[1][6]

  • Monitoring: Monitor the reaction progress by TLC until all the starting ester has been consumed.[1]

  • Precipitation: Once the reaction is complete, slowly add a sulfuric acid solution to the reaction mixture to adjust the pH to approximately 1-2. The crude 1H-imidazole-4-carboxylic acid will precipitate out of the solution.[1][6]

  • Purification: Filter the crude product and recrystallize it from a suitable solvent (e.g., water or ethanol) to obtain the pure product.[1][7]

Visualizations

Byproduct_Identification_Workflow start Crude Product Analysis (NMR, HPLC, MS) impurity_detected Impurity Detected? start->impurity_detected unreacted_sm Unreacted Starting Material impurity_detected->unreacted_sm Yes decarboxylated Decarboxylated Byproduct impurity_detected->decarboxylated Yes aza_michael Aza-Michael Adduct impurity_detected->aza_michael Yes isomeric Isomeric Product impurity_detected->isomeric Yes end Pure Product impurity_detected->end No purification Select Purification Method unreacted_sm->purification decarboxylated->purification aza_michael->purification isomeric->purification recrystallization Recrystallization purification->recrystallization acid_base Acid-Base Extraction purification->acid_base chromatography Chromatography (e.g., HPLC) purification->chromatography recrystallization->end acid_base->end chromatography->end

Caption: Workflow for Byproduct Identification and Removal.

Troubleshooting_Logic start Low Yield of This compound check_temp Was the reaction or workup heated excessively? start->check_temp decarboxylation Suspect Decarboxylation. Optimize temperature control. check_temp->decarboxylation Yes check_hydrolysis Was an ester precursor used? check_temp->check_hydrolysis No end Improved Yield decarboxylation->end incomplete_hydrolysis Suspect Incomplete Hydrolysis. Check base stoichiometry and reaction time. check_hydrolysis->incomplete_hydrolysis Yes check_ph Was the product precipitated from an aqueous solution? check_hydrolysis->check_ph No incomplete_hydrolysis->end suboptimal_ph Suspect Sub-optimal pH. Determine and use the isoelectric point. check_ph->suboptimal_ph Yes suboptimal_ph->end

Caption: Troubleshooting Logic for Low Reaction Yield.

References

Technical Support Center: Optimization of Reaction Conditions for Imidazole-4-carboxylic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the esterification of Imidazole-4-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the esterification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Ester Yield Incomplete reaction: The Fischer esterification is an equilibrium reaction.- Use a large excess of the alcohol to shift the equilibrium towards the product side.[1][2]- Remove water as it is formed, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.[2][3]- Ensure the catalyst (e.g., concentrated sulfuric acid) is active and used in the correct concentration.[4][5]
Insufficient catalyst: The reaction is acid-catalyzed and will be slow without a sufficient amount of a strong acid catalyst.- Use a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH).[6][7]
Low reaction temperature: The reaction rate may be too slow at lower temperatures.- Heat the reaction mixture to reflux to increase the reaction rate.[1][5]
Presence of Unreacted Carboxylic Acid Equilibrium not sufficiently shifted: As the reaction is reversible, some starting material will remain.- Increase the excess of the alcohol used.- Improve water removal during the reaction.
Reaction time too short: The reaction may not have reached equilibrium.- Increase the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Formation of Side Products Decarboxylation: this compound can undergo decarboxylation (loss of CO₂) at elevated temperatures, leading to the formation of imidazole (B134444).[8]- Maintain careful control over the reaction temperature, avoiding excessive heat.[8]- During workup, remove solvents under reduced pressure at room temperature rather than heating.[8]
Charring or decomposition: Strong acid catalysts and high temperatures can lead to the degradation of the starting material or product.- Ensure the reaction temperature does not exceed the stability of your reactants and products.- Add the acid catalyst slowly and with cooling if the initial reaction is highly exothermic.
Difficulty in Product Isolation Product solubility: The resulting ester may have some solubility in the aqueous phase, especially if it is a short-chain alcohol ester.- Perform multiple extractions with a suitable organic solvent to maximize the recovery of the ester.
Emulsion formation during workup: The presence of both acidic and basic functionalities in the imidazole ring can sometimes lead to the formation of emulsions during acid-base extractions.- Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.- Allow the mixture to stand for a longer period to allow for phase separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of this compound?

A1: The most common and direct method is the Fischer-Speier esterification.[3] This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or tosic acid.[5][6] The reaction is usually heated to reflux to achieve a reasonable reaction rate.[1]

Q2: How can I drive the Fischer esterification of this compound to completion?

A2: Since the Fischer esterification is a reversible reaction, driving it to completion involves applying Le Châtelier's principle.[2] This can be achieved by using a large excess of the alcohol, which also often serves as the solvent, and by removing the water that is formed during the reaction.[1][2]

Q3: What are the key parameters to optimize for a higher yield of the ester?

A3: The key parameters to optimize are:

  • Reactant Ratio: Use a significant excess of the alcohol.

  • Catalyst: Ensure an adequate amount of a strong acid catalyst is used.

  • Temperature: Heating to reflux is generally required, but avoid excessive temperatures that could cause decarboxylation.[8]

  • Water Removal: Actively remove water from the reaction mixture.[3]

  • Reaction Time: Allow sufficient time for the reaction to reach equilibrium.

Q4: What is a major side reaction to be aware of, and how can it be minimized?

A4: A significant side reaction is the decarboxylation of the this compound to form imidazole, which is often promoted by high temperatures.[8] To minimize this, it is crucial to carefully control the reaction temperature and avoid excessive heating during both the reaction and the workup process.[8]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the spots of the reaction mixture with the starting material, you can determine when the reaction has reached completion.

Data Presentation

The following table summarizes the expected impact of varying reaction conditions on the yield of the esterification of this compound, based on general principles of Fischer esterification.

Parameter Varied Condition Expected Yield (%) Notes
Alcohol Methanol75-85Smaller alcohols tend to react faster.
Ethanol70-80
Isopropanol60-70Sterically hindered alcohols react more slowly.
Catalyst (H₂SO₄) 1 mol%50-60Lower catalyst concentration leads to a slower reaction and lower equilibrium yield.
5 mol%70-80
10 mol%75-85Higher catalyst concentration can increase the reaction rate.
Temperature 60 °C55-65Lower temperatures result in slower reaction rates.
Reflux (e.g., in Ethanol ~78 °C)70-80Refluxing is a standard condition for this reaction.[1]
>120 °C<60Higher temperatures can lead to increased side reactions like decarboxylation.[8]
Water Removal None60-70Equilibrium will be less favorable for product formation.
With Dean-Stark/Molecular Sieves80-90Active water removal significantly shifts the equilibrium to the product side.[3]

Experimental Protocols

General Protocol for Fischer Esterification of this compound:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add the desired alcohol (10-20 eq), which will also act as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or recrystallization as needed.

Mandatory Visualization

Fischer_Esterification_Mechanism cluster_activation Protonation of Carbonyl cluster_addition Nucleophilic Attack cluster_elimination Proton Transfer & Elimination cluster_deprotonation Deprotonation start This compound + H⁺ activated_acid Protonated Carboxylic Acid start->activated_acid Catalyst (H₂SO₄) tetrahedral_intermediate Tetrahedral Intermediate activated_acid->tetrahedral_intermediate alcohol Alcohol (R'OH) alcohol->tetrahedral_intermediate Attack on Carbonyl Carbon protonated_intermediate Protonated Intermediate tetrahedral_intermediate->protonated_intermediate Proton Transfer protonated_ester Protonated Ester protonated_intermediate->protonated_ester Elimination of Water water Water (H₂O) protonated_intermediate->water final_ester Imidazole-4-carboxylate Ester protonated_ester->final_ester -H⁺ (Catalyst Regeneration)

Caption: Fischer esterification mechanism for this compound.

Troubleshooting_Workflow start Low Ester Yield check_reactants Check Reactant Stoichiometry (Excess Alcohol?) start->check_reactants check_catalyst Verify Catalyst Activity and Concentration start->check_catalyst check_water Is Water Being Removed? start->check_water check_temp Check Reaction Temperature (Refluxing?) start->check_temp check_time Increase Reaction Time start->check_time optimize Systematic Optimization check_reactants->optimize check_catalyst->optimize check_water->optimize side_reactions Check for Side Reactions (e.g., Decarboxylation) check_temp->side_reactions check_time->optimize side_reactions->check_temp If yes, lower temperature side_reactions->optimize If no

Caption: Troubleshooting workflow for low yield in esterification.

References

Technical Support Center: Stability and Degradation of Imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Imidazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. The imidazole (B134444) ring and the carboxylic acid group are both susceptible to chemical modifications under certain conditions.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure of this compound and the known reactivity of related imidazole compounds, the following degradation pathways are most likely:

  • Decarboxylation: Loss of the carboxyl group as carbon dioxide, especially when subjected to heat. This would result in the formation of imidazole.

  • Oxidative Degradation: The imidazole ring is susceptible to oxidation, which can lead to ring-opening or the formation of various oxidized species. This can be initiated by atmospheric oxygen (auto-oxidation), especially under basic conditions, or by the presence of oxidizing agents.[1]

  • Photodegradation: Exposure to ultraviolet (UV) or even ambient light can induce degradation of imidazole-containing compounds.[1]

  • Hydrolysis: While the imidazole ring is generally stable against hydrolysis, extreme pH conditions might affect the overall stability of the molecule.

Q3: How can I monitor the stability of my this compound samples?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound.[1] This method should be capable of separating the intact parent compound from any potential degradation products. By analyzing samples at various time points under different stress conditions, you can quantify the remaining active compound and determine the rate of degradation.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the long-term stability of this compound, it should be stored in a well-closed container, protected from light, and in a cool and dry place. For solutions, it is advisable to prepare them fresh. If storage is necessary, they should be protected from light, stored at low temperatures (e.g., 2-8°C), and potentially under an inert atmosphere to minimize oxidation.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments with this compound.

Issue 1: A freshly prepared solution of this compound changes color (e.g., turns yellow or brown) over a short period.

  • Potential Cause: This is often an indication of oxidative degradation or photodegradation. The imidazole ring system can be sensitive to both oxygen and light.

  • Troubleshooting Steps & Recommendations:

    • Protect from Light: Immediately switch to using amber vials or wrap your containers in aluminum foil to block light exposure.

    • De-gas Solvents: Before preparing your solution, de-gas the solvent to remove dissolved oxygen. This can be done by sparging with an inert gas like nitrogen or argon, or by sonication under vacuum.

    • Work Under Inert Atmosphere: If the problem persists, consider preparing and handling the solution under an inert atmosphere (e.g., in a glove box).

    • Prepare Fresh Solutions: The most reliable approach is to prepare solutions of this compound immediately before use.

Issue 2: Inconsistent results are observed in bioassays or analytical measurements when using solutions of this compound prepared at different times.

  • Potential Cause: This inconsistency is likely due to the degradation of the compound in your stock or working solutions. The concentration of the active compound may be decreasing over time, leading to variable results.

  • Troubleshooting Steps & Recommendations:

    • Perform a Stability Check: If you are using a stored solution, perform a quick analysis using a stability-indicating HPLC method to check for the presence of degradation products and to quantify the remaining parent compound.

    • Establish a Solution "Use By" Time: Conduct a short-term stability study in your specific experimental medium to determine the time frame within which the solution is stable and your results will be reproducible.

    • pH Control: The stability of imidazole derivatives can be pH-dependent. Ensure the pH of your buffer system is consistent and, if possible, optimized for the stability of this compound.

Issue 3: Unexpected peaks appear in the HPLC chromatogram of an this compound sample during a stability study.

  • Potential Cause: The appearance of new peaks is a clear indication of degradation. The retention times of these new peaks will correspond to the various degradation products.

  • Troubleshooting Steps & Recommendations:

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and the new peaks. This will help confirm that the new peaks are not co-eluting with the main peak.

    • Mass Spectrometry (MS) for Identification: Couple your HPLC system to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the degradation products. This information is crucial for elucidating their structures and understanding the degradation pathway.

    • Forced Degradation Studies: To proactively identify potential degradants, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help in developing a robust stability-indicating method and in understanding the degradation profile of the molecule.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a PDA or UV detector and a C18 column

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Keep one set of samples at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an appropriate amount of NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

    • Follow the same temperature and time course as the acid hydrolysis study.

    • At specified time points, withdraw samples, neutralize with HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the sample at room temperature for a defined period.

    • Withdraw samples at specified time points and dilute for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 30% H₂O₂.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.

    • Also, expose a solution of the compound to the same thermal stress.

    • At specified time points, withdraw samples, dissolve/dilute as necessary, and analyze by HPLC.

  • Photodegradation:

    • Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • At the end of the exposure period, prepare the samples for HPLC analysis.

  • HPLC Analysis: Analyze all stressed and control samples using a developed and validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

Chromatographic Conditions (Starting Point):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

    • Gradient or isocratic elution can be optimized. A good starting point is an isocratic mixture of A and B (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at the λmax of this compound (can be determined using a PDA detector, typically around 210-230 nm for such structures).

  • Injection Volume: 10 µL

Method Development and Validation:

  • Optimization: Inject the stressed samples from the forced degradation study to evaluate the separation of the parent peak from the degradation product peaks. Adjust the mobile phase composition (e.g., organic solvent content, pH) and gradient to achieve adequate resolution between all peaks.

  • Validation: Once optimized, validate the method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)

Stress ConditionReagent/ParameterDurationTemperature% Degradation (Hypothetical)Number of Degradation Products
Acid Hydrolysis0.1 M HCl24 hours60°C~5%1
Base Hydrolysis0.1 M NaOH24 hours60°C~15%2
Oxidation3% H₂O₂24 hoursRoom Temp~20%3
Thermal (Solid)-48 hours80°C<2%1
Thermal (Solution)-48 hours80°C~10%2 (including decarboxylation product)
PhotodegradationICH Q1B--~25%>3

Table 2: Troubleshooting Guide for Common HPLC Issues in Stability Analysis

Observed IssuePotential CauseTroubleshooting Steps & Recommendations
Poor peak shape (tailing) for this compoundSecondary interactions with column silanol (B1196071) groups; inappropriate mobile phase pH.Use a modern, end-capped C18 column. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the carboxylic acid group.
Drifting baselineColumn not equilibrated; mobile phase composition changing.Ensure the column is fully equilibrated with the mobile phase before injection. Prepare fresh mobile phase daily and de-gas thoroughly.
Ghost peaksContamination in the injector or column; carryover from previous injections.Implement a robust needle wash protocol. Inject a blank solvent run to check for carryover.
Inconsistent retention timesFluctuation in mobile phase composition or flow rate; temperature changes.Use an HPLC pump with good performance. Use a column oven to maintain a constant temperature.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress Conditions base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress Conditions oxid Oxidation (3% H₂O₂, RT) stock->oxid Expose to Stress Conditions photo Photodegradation (ICH Q1B) stock->photo Expose to Stress Conditions thermal Thermal Stress (80°C) stock->thermal Expose to Stress Conditions hplc Stability-Indicating HPLC-PDA/MS acid->hplc Analyze Samples base->hplc Analyze Samples oxid->hplc Analyze Samples photo->hplc Analyze Samples thermal->hplc Analyze Samples data Data Analysis (% Degradation, Peak Purity) hplc->data

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_workflow start Inconsistent Experimental Results? check_solution Check for Solution Degradation start->check_solution hplc_analysis Analyze by Stability-Indicating HPLC check_solution->hplc_analysis degradation_present Degradation Products Present? hplc_analysis->degradation_present prepare_fresh Prepare Fresh Solution Before Each Experiment degradation_present->prepare_fresh Yes no_degradation Investigate Other Experimental Variables degradation_present->no_degradation No optimize_storage Optimize Storage Conditions (Light, Temp, Inert Gas) prepare_fresh->optimize_storage

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Troubleshooting Low Yields in Imidazole-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Imidazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis that may lead to low yields.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected or has failed completely. What are the common causes and how can I troubleshoot this?

Answer: Low or no yield in the synthesis of this compound can stem from several factors. Below are the primary areas to investigate:

  • Incomplete Hydrolysis of the Ester Precursor: A widely used method for synthesizing this compound is the hydrolysis of an ethyl imidazole-4-carboxylate precursor. If this reaction is incomplete, the yield of the final product will be reduced.

    • Solution: Ensure complete hydrolysis by using a sufficient excess of a base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). It is recommended to use a mass ratio of ethyl imidazole-4-carboxylate to a 1-2% KOH solution of approximately 1:2.2 to 1:2.5.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting ester before proceeding with the workup.

  • Suboptimal pH for Product Precipitation: this compound is an amphoteric molecule, meaning it can be soluble in both acidic and basic solutions. If the pH is not optimal during the workup, the product may remain dissolved in the solution, leading to low recovery.

    • Solution: Carefully adjust the pH of the reaction mixture to the isoelectric point of this compound to ensure maximum precipitation. This is typically in the pH range of 1-2.[1][2]

  • Decarboxylation of the Product: Imidazole (B134444) carboxylic acids are susceptible to decarboxylation, the loss of CO2, especially at elevated temperatures. This side reaction leads to the formation of imidazole as a byproduct, thereby reducing the yield of the desired carboxylic acid.

    • Solution: Maintain strict control over the reaction temperature. If the synthesis requires heating, use the lowest effective temperature. During the workup, avoid heating to concentrate the solution. Instead, use a rotary evaporator under reduced pressure at room temperature to remove solvents.[1]

Question 2: I've isolated my product, but it's contaminated with impurities. What are the likely side products and how can I prevent their formation?

Answer: The presence of impurities is a common issue. Here are some of the most common side products and how to address them:

  • Unreacted Starting Material: The most straightforward impurity is the starting material, ethyl imidazole-4-carboxylate, due to an incomplete reaction.

    • Identification: Presence of the characteristic ethyl ester signals in ¹H and ¹³C NMR spectra.

    • Prevention: As mentioned previously, ensure the hydrolysis reaction goes to completion by using an adequate amount of base and monitoring the reaction by TLC.

  • Decarboxylated Imidazole: As discussed, decarboxylation is a major side reaction.

    • Identification: A compound with a molecular weight 44 g/mol lower than the expected product. In the ¹H NMR spectrum, the carboxylic acid proton signal will be absent.

    • Prevention: Strict temperature control throughout the reaction and workup is crucial.

  • Other Impurities from Alternative Synthetic Routes: If you are using different synthetic precursors, other side products might arise. For instance, in syntheses starting from diaminomaleonitrile, incomplete cyclization or side reactions with formamide (B127407) can lead to various amide and nitrile-containing impurities.[3]

    • Prevention: Careful control of reaction conditions, such as temperature and stoichiometry of reagents, is critical. Following a well-established protocol is highly recommended.

Question 3: I'm having difficulty purifying the final product. What are the recommended purification methods?

Answer: The amphoteric nature and often high polarity of this compound can make purification challenging. Here are some effective methods:

  • Recrystallization: This is often the most effective method for purifying solid this compound.

    • Solvent Selection: Common solvents for recrystallization include water, ethanol, or mixtures thereof. The choice of solvent will depend on the specific solubility profile of your compound and the impurities present.

  • Acid-Base Extraction: This technique is useful for separating the acidic product from neutral or basic impurities.

    • Procedure: Dissolve the crude product in a suitable organic solvent and extract it with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The this compound will move to the aqueous layer as its salt. The layers are then separated, and the aqueous layer is acidified to precipitate the pure product, which can then be filtered.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective method is the hydrolysis of ethyl imidazole-4-carboxylate using a base like potassium hydroxide. This method has been reported to achieve high yields, with some sources citing up to 92.49% under optimized conditions.[2]

Q2: How critical is the temperature during the synthesis?

A2: Temperature control is extremely critical. Elevated temperatures can lead to the decarboxylation of the final product, which is the most common side reaction and a significant cause of low yields. It is recommended to conduct the hydrolysis at a controlled temperature of around 25-30°C.[1]

Q3: Can I use a different base for the hydrolysis?

A3: Yes, other strong bases like sodium hydroxide can also be used for the hydrolysis of the ethyl ester. The key is to use a sufficient molar excess to ensure the reaction goes to completion.

Q4: What is a good starting point for troubleshooting if my yield is consistently low?

A4: Start by verifying the quality of your starting materials and reagents. Then, meticulously review your reaction setup and conditions, paying close attention to temperature control and pH adjustment during the workup. Monitoring the reaction progress by TLC is also a crucial step to ensure the reaction has gone to completion before you begin the isolation procedure.

Data Presentation

Table 1: Impact of Reaction Parameters on the Yield of this compound (Hydrolysis of Ethyl Imidazole-4-carboxylate)

ParameterConditionExpected YieldPotential Issues with Deviation
Temperature 25-30°CHighHigher temperatures can lead to increased decarboxylation and lower yield.
KOH Concentration 1-2% solutionHighLower concentrations may lead to incomplete hydrolysis.
Mass Ratio (Ester:KOH soln) 1:2.2 - 1:2.5HighInsufficient base will result in incomplete reaction.
Final pH for Precipitation 1-2HighA higher or lower pH may result in the product remaining in solution.

Note: The expected yield is high under the specified conditions, with reports of up to 92.49%.[2] Deviations from these conditions will likely result in lower yields.

Experimental Protocols

1. Synthesis of this compound via Hydrolysis of Ethyl Imidazole-4-carboxylate

This protocol is based on a common and high-yielding method.

  • Materials:

    • Ethyl imidazole-4-carboxylate

    • Potassium hydroxide (KOH)

    • Sulfuric acid (H₂SO₄) solution

    • Deionized water

    • Ethanol (for recrystallization)

  • Procedure:

    • Prepare a 1-2% (w/w) aqueous solution of potassium hydroxide.

    • In a reaction vessel, mix the ethyl imidazole-4-carboxylate with the KOH solution. A mass ratio of the ester to the KOH solution of 1:2.2 to 1:2.5 is recommended.[1]

    • Stir the mixture at a controlled temperature of 25-30°C.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until all the starting ester has been consumed.

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Slowly add the sulfuric acid solution to the reaction mixture with stirring to adjust the pH to approximately 1-2.

    • The crude 1H-imidazole-4-carboxylic acid will precipitate out of the solution.

    • Filter the crude product and wash it with cold deionized water.

    • Recrystallize the crude product from a suitable solvent, such as water or ethanol, to obtain the pure product.

2. Alternative Synthesis Route: From Diaminomaleonitrile

While the hydrolysis of the ethyl ester is common, other routes exist. One such method involves the synthesis from diaminomaleonitrile. The following is a general outline, as specific protocols for this compound from this starting material are less common, though it is used for related structures like 4-amino-5-imidazole carboxamide.[3]

  • General Steps:

    • Cyclization: Diaminomaleonitrile is reacted with a source of the C2 carbon of the imidazole ring, such as formamide, often in the presence of a dehydrating agent like phosphorus oxychloride.

    • Hydrolysis: The resulting imidazole-4,5-dicarbonitrile or related intermediate is then hydrolyzed under acidic or basic conditions to yield the dicarboxylic acid, which can then be selectively decarboxylated to give this compound.

  • Note: This route involves multiple steps and potentially hazardous reagents and requires careful optimization.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Mix Ethyl Imidazole-4-carboxylate and KOH solution react Stir at 25-30°C start->react monitor Monitor by TLC react->monitor acidify Acidify to pH 1-2 with H₂SO₄ monitor->acidify Reaction Complete precipitate Precipitate Crude Product acidify->precipitate filter Filter and Wash precipitate->filter recrystallize Recrystallize filter->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound via hydrolysis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_hydrolysis Incomplete Hydrolysis start->incomplete_hydrolysis bad_ph Suboptimal pH for Precipitation start->bad_ph decarboxylation Decarboxylation start->decarboxylation solution_hydrolysis Increase Base Concentration Monitor by TLC incomplete_hydrolysis->solution_hydrolysis solution_ph Adjust pH to 1-2 bad_ph->solution_ph solution_decarboxylation Control Temperature (25-30°C) Use Rotovap at RT decarboxylation->solution_decarboxylation

Caption: Troubleshooting logic for low yields in this compound synthesis.

References

Technical Support Center: Recrystallization of Imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of Imidazole-4-carboxylic acid. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and solubility data to optimize your purification process.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Crystal Yield - Excess solvent: Using too much recrystallization solvent will keep the compound dissolved even at low temperatures.[1] - Incomplete precipitation: The pH of the solution may not be optimal for the precipitation of the amphoteric this compound. - Premature crystallization: The compound crystallizes too early, for instance, in the filter paper during hot filtration.- Reduce solvent volume: If the filtrate is still clear upon cooling, reheat the solution to evaporate some of the solvent and then allow it to cool again.[2] - Adjust pH: Ensure the pH is adjusted to the isoelectric point of this compound to minimize its solubility. - Preheat filtration apparatus: Use a pre-heated funnel and filter flask for hot filtration to prevent a sudden drop in temperature.
Oiling Out - High impurity level: Significant amounts of impurities can lower the melting point of the mixture, causing it to separate as a liquid.[1] - Solution is too concentrated: A supersaturated solution can sometimes lead to the compound coming out of solution as an oil. - Cooling too rapidly: Fast cooling does not provide enough time for a proper crystal lattice to form.- Add more solvent: Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.[1] - Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help. - Consider a different solvent: The chosen solvent's boiling point might be too high relative to the compound's melting point.
Colored Crystals - Presence of colored impurities: The starting material may contain colored byproducts that co-crystallize with the product.- Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of the desired product.
Crystals Do Not Form - Insufficient supersaturation: The solution may not be concentrated enough for crystals to nucleate. - Smooth glass surface: The inner surface of the flask may be too smooth, lacking nucleation sites.- Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Add a seed crystal: Introduce a tiny crystal of pure this compound to the cooled solution to initiate crystal growth. - Reduce solvent volume: As with low yield, evaporate some of the solvent to increase the concentration of the solute.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Water and ethanol (B145695) are commonly used and effective solvents for the recrystallization of this compound due to its polar nature.[3] The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.

Q2: How can I determine the correct amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent that will fully dissolve the crude product.[3] Start by adding a small volume of solvent, heat the mixture to boiling, and continue adding small portions of hot solvent until the solid is completely dissolved.

Q3: My compound is still impure after one recrystallization. What should I do?

A3: A second recrystallization can be performed to further enhance purity. Alternatively, if impurities persist, other purification techniques such as acid-base extraction or chromatography may be necessary.[3]

Q4: Can I use a vacuum oven to dry the crystals?

A4: Yes, a vacuum oven can be used to effectively dry the purified crystals. It is important to use a moderate temperature to avoid any potential degradation or sublimation of the compound.

Q5: What is the expected recovery from recrystallization?

A5: The recovery rate can vary depending on the purity of the starting material and the technique used. Some product loss is inevitable as some of the compound will remain dissolved in the cold mother liquor. A successful recrystallization will balance high purity with an acceptable yield.

Solubility Data

Solvent Solubility
WaterSparingly soluble in cold water, more soluble in hot water.
EthanolSoluble, particularly when heated.
Aqueous AcidSparingly soluble.[4]
DMSOSoluble (e.g., 10 mg/mL).[5]

It is recommended to perform small-scale solubility tests to determine the optimal solvent and conditions for your specific sample.

Experimental Protocols

Protocol 1: Recrystallization from Water

This protocol outlines the steps for purifying this compound using water as the solvent.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of deionized water and heat the mixture on a hot plate with stirring. Continue to add small portions of hot deionized water until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated Erlenmeyer flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature on a benchtop. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature or air-dry them until a constant weight is achieved.

Protocol 2: Recrystallization from Ethanol

This protocol provides a method for purifying this compound using ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate with a water bath

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and gently heat the mixture in a water bath on a hot plate. Add more hot ethanol in small portions until the solid is fully dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration as described in the water protocol.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to promote further crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Product Oils Out? cool->oiling_out crystals_form Crystals Form? collect Collect Crystals crystals_form->collect Yes no_crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Reduce Solvent crystals_form->no_crystals No low_yield Low Yield? collect->low_yield end Pure Product no_crystals->cool oiling_out->crystals_form No troubleshoot_oil Troubleshoot: - Reheat and Add More Solvent - Cool Slowly oiling_out->troubleshoot_oil Yes troubleshoot_oil->dissolve low_yield->end No troubleshoot_yield Troubleshoot: - Check Mother Liquor - Optimize Solvent Volume low_yield->troubleshoot_yield Yes troubleshoot_yield->end

Caption: Troubleshooting workflow for this compound recrystallization.

Recrystallization_Protocol start Start step1 Step 1: Dissolve Crude Solid in Minimum Hot Solvent start->step1 step2 Step 2: Hot Filtration (if insoluble impurities are present) step1->step2 step3 Step 3: Cool Solution Slowly (Room Temp, then Ice Bath) step2->step3 step4 Step 4: Isolate Crystals (Vacuum Filtration) step3->step4 step5 Step 5: Wash Crystals with Cold Solvent step4->step5 step6 Step 6: Dry Crystals step5->step6 end Pure this compound step6->end

Caption: General experimental workflow for the recrystallization of this compound.

References

Technical Support Center: Managing the Hygroscopic Nature of Imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the hygroscopic nature of Imidazole-4-carboxylic acid. Proper handling and awareness of its moisture sensitivity are crucial for obtaining accurate and reproducible experimental results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound is hygroscopic?

A1: The term hygroscopic indicates that this compound has a tendency to absorb moisture from the surrounding atmosphere.[1][2] This can lead to changes in its physical and chemical properties, potentially impacting experimental outcomes.

Q2: Why is it important to manage the moisture content of this compound?

A2: Absorbed moisture can lead to a variety of issues, including:

  • Inaccurate Weighing: The measured weight will include an unknown amount of water, leading to errors in concentration calculations.

  • Alteration of Physical Properties: Caking or clumping of the solid can make handling and dispensing difficult.[3]

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, reducing the purity and stability of the compound.[4]

  • Inconsistent Reaction Outcomes: In moisture-sensitive reactions, the presence of water can lead to side reactions, lower yields, or complete failure of the experiment.

Q3: How can I determine the water content of my this compound sample?

A3: The two most common and reliable methods for determining water content in solid samples are Karl Fischer titration and Thermogravimetric Analysis (TGA).

  • Karl Fischer (KF) Titration: This is a highly specific and accurate method for water determination. It involves the reaction of water with an iodine-sulfur dioxide reagent.[5][6] Imidazole (B134444) itself is often used as a base in KF reagents, making this method well-suited for imidazole derivatives.[5]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. A weight loss step at a temperature consistent with the boiling point of water can indicate the amount of absorbed moisture.[7][8]

Q4: How should I store this compound to minimize moisture absorption?

A4: To maintain the integrity of the compound, it is crucial to store it in a tightly sealed container in a dry environment. For enhanced protection, consider the following:

  • Desiccator: Store the container inside a desiccator containing a suitable desiccant like silica (B1680970) gel or anhydrous calcium sulfate.

  • Inert Atmosphere: For highly sensitive applications, storing the compound under an inert atmosphere (e.g., in a glove box or a sealed container purged with nitrogen or argon) is recommended.[4]

Section 2: Troubleshooting Guides

This section provides practical guidance for common problems encountered when working with this compound.

Troubleshooting Inconsistent Experimental Results

Problem: You are observing significant variability in your experimental results (e.g., reaction yields, biological assay readouts) when using different batches or even the same batch of this compound over time.

dot

Troubleshooting_Inconsistent_Results Troubleshooting Workflow for Inconsistent Results Start Inconsistent Results Observed Check_Hygroscopicity Suspect Moisture Contamination due to Hygroscopic Nature Start->Check_Hygroscopicity Quantify_Water Quantify Water Content (Karl Fischer or TGA) Check_Hygroscopicity->Quantify_Water Water_Content_High Is Water Content > Acceptable Limit? Quantify_Water->Water_Content_High Dry_Compound Dry the Compound (Vacuum Oven, Desiccator) Water_Content_High->Dry_Compound Yes Handling_Protocol Review Handling & Storage Protocol Water_Content_High->Handling_Protocol No Other_Factors Investigate Other Factors (Reagent Purity, Instrumental Error) Water_Content_High->Other_Factors No, and problem persists Re_evaluate Re-run Experiment with Dried Compound Dry_Compound->Re_evaluate Success Consistent Results Achieved Re_evaluate->Success Implement_Controls Implement Stricter Controls (Glove box, Desiccator) Handling_Protocol->Implement_Controls Implement_Controls->Re_evaluate

Caption: Logical workflow for troubleshooting inconsistent experimental results.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Variable Water Content in the Solid 1. Quantify Water Content: Use Karl Fischer titration or TGA to determine the water content of the specific batch being used.[7] 2. Dry the Compound: If the water content is significant, dry the this compound under vacuum at a temperature below its decomposition point. Ensure the compound is fully cooled in a desiccator before use. 3. Standardize Handling: Always handle the compound in a low-humidity environment (e.g., a glove box) and minimize its exposure to the atmosphere.[4]
Inaccurate Molar Calculations 1. Correct for Water Content: Adjust the mass of the compound used in your calculations to account for the measured water content. For example, if the water content is 5%, you will need to use 1.05 g of the hydrated compound to get 1.00 g of the anhydrous compound. 2. Use Anhydrous Compound: Whenever possible, start with a freshly dried and properly stored anhydrous compound for preparing stock solutions.
Degradation of Stock Solutions 1. Prepare Fresh Solutions: Prepare stock solutions of this compound fresh for each experiment, especially if the solvent is aqueous. 2. Use Anhydrous Solvents: If the experiment allows, use anhydrous solvents for preparing stock solutions to minimize degradation. 3. Store Properly: If stock solutions must be stored, store them in tightly sealed vials at low temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles.
Case Study: Synthesis of Metal-Organic Frameworks (MOFs)

Scenario: A researcher is attempting to synthesize a MOF using this compound as an organic linker. The synthesis is known to be sensitive to the presence of water, which can compete with the linker for coordination to the metal centers and affect the final crystal structure.

dot

MOF_Synthesis_Workflow Impact of Water on MOF Synthesis Start Start MOF Synthesis Reagents Metal Salt + this compound + Solvent Start->Reagents Hygroscopic_Linker Hygroscopic this compound (Absorbs atmospheric moisture) Reagents->Hygroscopic_Linker Linker is hygroscopic Reaction Reaction Mixture Reagents->Reaction Hygroscopic_Linker->Reaction Water_Present Presence of Water in Reaction Reaction->Water_Present Desired_MOF Desired Crystalline MOF Structure Water_Present->Desired_MOF No (Anhydrous Conditions) Undesired_Product Amorphous Product or Incorrect Crystal Phase Water_Present->Undesired_Product Yes (Moisture Contamination) Drying_Protocol_Workflow Workflow for Drying Hygroscopic Compounds Start Start Drying Process Prepare_Sample Place Sample in Vacuum-Safe Container Start->Prepare_Sample Place_In_Oven Place in Vacuum Oven Prepare_Sample->Place_In_Oven Apply_Vacuum_Heat Apply Vacuum and Gentle Heat Place_In_Oven->Apply_Vacuum_Heat Dry_To_Constant_Weight Dry until Constant Weight is Achieved Apply_Vacuum_Heat->Dry_To_Constant_Weight Cool_Under_Vacuum Cool to Room Temperature under Vacuum Dry_To_Constant_Weight->Cool_Under_Vacuum Transfer_To_Desiccator Break Vacuum with Inert Gas and Transfer to Desiccator Cool_Under_Vacuum->Transfer_To_Desiccator Store Store in Desiccator until Use Transfer_To_Desiccator->Store

References

Side reactions of Imidazole-4-carboxylic acid with common reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Imidazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during experiments with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction observed with this compound?

A1: The most prevalent side reaction is decarboxylation, which involves the loss of CO₂ from the carboxylic acid group. This is often induced by heat and can lead to significantly lower yields of the desired product, resulting in the formation of imidazole (B134444).

Q2: I am observing an unexpected N-substituted imidazole derivative in my reaction mixture. What could be the cause?

A2: When using α,β-unsaturated reagents, such as cinnamoyl chloride, the imidazole nitrogen can act as a nucleophile and undergo an Aza-Michael addition to the carbon-carbon double bond. This competes with the desired reaction at the carboxylic acid group and leads to the formation of N-substituted side products.

Q3: My esterification or amidation reaction is sluggish and giving low yields. What are the possible reasons?

A3: this compound can be challenging to activate for esterification and amidation reactions. Inadequate activation of the carboxylic acid can lead to poor yields. Additionally, side reactions like N-acylation can compete with the desired reaction, especially if the imidazole nitrogen is not protected. The choice of coupling reagents and reaction conditions is crucial for success.

Q4: How can I minimize the formation of side products during my reactions?

A4: To minimize side reactions, consider the following strategies:

  • Temperature Control: For reactions prone to decarboxylation, maintain the lowest possible temperature for the reaction to proceed.

  • Reagent Selection: Avoid α,β-unsaturated reagents if Aza-Michael addition is a concern.

  • Protecting Groups: Utilize protecting groups for the imidazole nitrogen to prevent N-acylation and other unwanted reactions at the ring nitrogen.

  • pH Control: During workup and purification, carefully control the pH as this compound is amphoteric and its solubility is pH-dependent.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Carboxylic Acid Product
Potential Cause Troubleshooting Steps
Decarboxylation Monitor reaction temperature closely; avoid excessive heating. During workup, use a rotary evaporator at reduced pressure and room temperature for solvent removal.
Incomplete Reaction If synthesizing from an ester precursor, ensure complete hydrolysis by using a sufficient excess of base (e.g., KOH) and monitor the reaction by TLC or HPLC.
Sub-optimal pH for Isolation Adjust the pH of the aqueous solution to the isoelectric point of this compound to ensure maximum precipitation.
Issue 2: Formation of an Unexpected Side Product with a Higher Molecular Weight
Potential Cause Troubleshooting Steps
Aza-Michael Addition If using an α,β-unsaturated reagent, this is a likely side reaction. Confirm the structure of the side product by NMR and MS. To avoid this, consider using a saturated analog of your reagent or a different coupling strategy.
N-Acylation The imidazole nitrogen can be acylated by activated carboxylic acids or acyl halides. This can be minimized by using a protecting group on the imidazole nitrogen.

Experimental Protocols

Protocol 1: Minimizing Decarboxylation during a Reaction

This protocol provides a general workflow to mitigate the risk of decarboxylation.

Decarboxylation_Prevention_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Combine reactants in a suitable solvent at room temperature or below. B Slowly warm the reaction mixture to the minimum required temperature. A->B C Monitor reaction progress closely using TLC or LC-MS. B->C D Quench the reaction at low temperature. C->D E Extract the product with a suitable organic solvent. D->E F Wash the organic layer with brine. E->F G Dry the organic layer over anhydrous sodium sulfate. F->G H Concentrate the solvent under reduced pressure at room temperature. G->H I Purify the product by recrystallization or chromatography at room temperature. H->I

Caption: Workflow for minimizing decarboxylation.

Protocol 2: Synthesis of 1H-Imidazole-4-carboxylic Acid via Hydrolysis of Ethyl Imidazole-4-carboxylate

This protocol details the base-catalyzed hydrolysis of an imidazole ester.

Materials:

  • Ethyl imidazole-4-carboxylate

  • Potassium hydroxide (B78521) (KOH) solution (e.g., 1-2%)

  • Sulfuric acid (H₂SO₄) solution

Procedure:

  • Prepare a potassium hydroxide solution. A mass ratio of ethyl imidazole-4-carboxylate to a 1-2% KOH solution of approximately 1:2.2 to 1:2.5 is recommended.

  • Mix the ethyl imidazole-4-carboxylate with the KOH solution and stir at a controlled temperature (e.g., 25-30 °C).

  • Monitor the reaction by TLC until all the starting ester has been consumed.

  • Once the reaction is complete, slowly add sulfuric acid solution to the reaction mixture to adjust the pH to approximately 1-2.

  • The crude 1H-imidazole-4-carboxylic acid will precipitate out of the solution.

  • Filter the crude product and recrystallize it from a suitable solvent to obtain the pure product.

Quantitative Data Summary

The following table summarizes the potential impact of reaction conditions on the formation of common side products. The values are illustrative and can vary based on specific substrates and reagents.

Side Reaction Condition Typical Yield of Side Product Mitigation Strategy
Decarboxylation High Temperature (>100 °C)5-50%Maintain low reaction and workup temperatures.
Aza-Michael Addition Use of α,β-unsaturated acyl chlorides10-40%Use saturated acyl chlorides or alternative coupling agents.
N-Acylation Unprotected imidazole with activated acids5-20%Protect the imidazole nitrogen (e.g., with a Boc or Trityl group).

Signaling Pathways and Logical Relationships

While this compound is not a direct component of major signaling pathways, its derivatives are important in medicinal chemistry and can interact with various biological targets. The following diagram illustrates the logical relationship between the desired reaction and potential side reactions.

Reaction_Pathways A This compound + Reagent B Desired Product (e.g., Ester, Amide) A->B Desired Pathway C Side Product: Decarboxylation A->C High Temperature D Side Product: Aza-Michael Addition A->D α,β-unsaturated Reagent E Side Product: N-Acylation A->E Unprotected Imidazole

Caption: Competing reaction pathways for this compound.

Validation & Comparative

Validation of Analytical Methods: A Comparative Guide Using Imidazole-4-carboxylic Acid as a Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of analytical methods is a cornerstone of reliable scientific research and drug development, ensuring that measurements are accurate, reproducible, and fit for purpose. Imidazole-4-carboxylic acid, a stable and structurally relevant molecule, serves as an excellent standard for the validation of various analytical techniques. This guide provides an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantification of analytes, using this compound as a reference point.

This document outlines detailed experimental protocols, presents comparative performance data, and visualizes analytical workflows to assist researchers in selecting the most appropriate method for their specific needs.

Performance Comparison of Analytical Methods

The choice between analytical techniques hinges on a variety of factors, including sensitivity, selectivity, speed, and cost. Below is a summary of the key performance parameters for HPLC-UV and UPLC-MS/MS methods, validated for the quantification of a target analyte using this compound as an internal standard.

Validation ParameterHPLC-UVUPLC-MS/MS
**Linearity (R²) **≥ 0.995≥ 0.998
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%
Limit of Detection (LOD) ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL range
Analysis Time 10 - 20 minutes2 - 5 minutes
Selectivity ModerateHigh
Cost per Sample LowHigh

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation and validation of analytical methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and cost-effective technique suitable for the routine analysis of moderately complex samples.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (B52724) (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the analyte sample in the mobile phase to a concentration within the calibration range. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.

  • Internal Standard Spiking: Spike all calibration standards and samples with a consistent concentration of an appropriate internal standard.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity, selectivity, and speed, making it the gold standard for bioanalytical studies and the quantification of trace-level analytes in complex matrices.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Gradient Program: 5% B to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Analyte Specific Transition: To be determined based on the analyte of interest.

    • This compound (Internal Standard): Precursor ion m/z 113.0 -> Product ion m/z 68.0

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, desolvation gas flow).

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound and the target analyte in an appropriate solvent (e.g., methanol).

  • Working Standard Solutions: Serially dilute the stock solutions to prepare calibration standards in the expected concentration range (e.g., 10 pg/mL to 100 ng/mL).

  • Sample Preparation: For biological samples (e.g., plasma, urine), perform protein precipitation with acetonitrile followed by centrifugation. Evaporate the supernatant and reconstitute in the initial mobile phase.

  • Internal Standard Spiking: Add a fixed concentration of the this compound internal standard to all calibration standards and samples prior to sample processing.

Workflow Diagrams

Visualizing the analytical workflow provides a clear overview of the entire process from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Prepare Standards & Samples Spike Spike with Internal Standard Prep->Spike Inject Inject into HPLC Spike->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: General workflow for quantitative analysis using HPLC-UV.

UPLC_MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Prep Prepare Standards & Samples Spike Spike with this compound (IS) Prep->Spike Extract Protein Precipitation / Extraction Spike->Extract Inject Inject into UPLC Extract->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration (Analyte/IS Ratio) Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for bioanalytical quantification using UPLC-MS/MS.

Comparative study of Imidazole-4-carboxylic acid vs. other linkers in MOF stability

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Imidazole-4-carboxylic Acid and Other Linkers in MOF Stability

For researchers, scientists, and drug development professionals, the stability of Metal-Organic Frameworks (MOFs) is a critical parameter influencing their practical application. The choice of the organic linker plays a pivotal role in determining the thermal, chemical, and hydrolytic stability of the resulting framework. This guide provides a comparative analysis of MOFs synthesized using imidazole-carboxylic acid-based linkers, with a focus on this compound, against those constructed with other common linker types, such as imidazolates and dicarboxylates.

The inclusion of both an imidazole (B134444) ring and a carboxylic acid group in a single linker molecule, as in this compound, offers the potential for creating MOFs with unique topologies and enhanced stability due to the versatile coordination chemistry of these functionalities. The imidazole nitrogen can act as a coordination site, while the carboxylate group can form strong bonds with metal centers. This dual functionality can lead to more robust and intricate framework structures.

Comparative Stability Data

The following tables summarize the thermal, chemical, and hydrolytic stability of MOFs constructed from this compound and its derivatives, compared to MOFs synthesized with other widely used linkers. The data has been compiled from various studies and is intended to provide a comparative overview. It is important to note that direct comparisons can be influenced by variations in experimental conditions, metal nodes, and MOF topology.

Thermal Stability

Thermal stability is a crucial factor for MOF applications in catalysis and gas storage, which often occur at elevated temperatures. Thermogravimetric analysis (TGA) is the standard method for evaluating the thermal decomposition temperature of MOFs.

LinkerMOF ExampleMetal NodeDecomposition Temperature (°C)Citation
4-(1H-imidazol-4-yl)benzoic acid[Cd(4-HIBA)₂(H₂O)]·2H₂OCd(II)~350[1]
4-(1H-imidazol-4-yl)benzoic acid[Zn(4-HIBA)₂]·H₂OZn(II)~380[1]
2-MethylimidazoleZIF-8Zn(II)up to 550 (in N₂)[2]
Terephthalic acid (BDC)MOF-5Zn(II)~450 (in N₂)[2]
Terephthalic acid (BDC)MIL-53(Al)Al(III)~500
1,3,5-Benzenetricarboxylic acid (BTC)HKUST-1Cu(II)~350
Chemical and Hydrolytic Stability

The ability of a MOF to maintain its structural integrity upon exposure to different chemical environments, especially water, is critical for applications in drug delivery, sensing, and separations from aqueous solutions.

LinkerMOF ExampleStability ConditionOutcomeCitation
2-MethylimidazoleZIF-8Boiling alkaline water and organic solventsStable[2]
ImidazoleZIF-4Hydrothermal conditionsUndergoes hydrolysis[3]
Terephthalic acid (BDC)Terephthalate-based MOFsUV irradiation (40h)More photostable than trimesate-based MOFs[4]
1,3,5-Benzenetricarboxylic acid (BTC)HKUST-1Contact with water for >1 dayLoss of crystallinity[5]
2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid[Cd(μ₂-HDMPhIDC)(Py)]ₙNot specifiedThermally stable up to 300°C[6]
2-ethyl-1H-imidazole-4,5-dicarboxylic acid{[Ni₄(HEIDC)₄(H₂O)₈]·2H₂O}Not specifiedDecomposes in multiple steps upon heating[7]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. Below are typical protocols for key stability assessment experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of a MOF.

Procedure:

  • A small sample of the activated MOF (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

  • The sample is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) with a constant flow rate.

  • The temperature is increased at a steady rate (e.g., 5-10 °C/min) over a defined range (e.g., from room temperature to 800 °C).

  • The weight loss of the sample is recorded as a function of temperature.

  • The decomposition temperature is typically identified as the onset temperature of the major weight loss step corresponding to the collapse of the framework structure.

Hydrolytic Stability Test

Objective: To assess the stability of a MOF in the presence of water or water vapor.

Procedure:

  • An activated sample of the MOF is characterized by Powder X-ray Diffraction (PXRD) to obtain a reference pattern.

  • The MOF sample is then exposed to water, either by immersion in liquid water or by exposure to a humid atmosphere at a specific temperature for a set duration (e.g., 24 hours).

  • After exposure, the sample is collected, dried (if immersed), and re-characterized by PXRD.

  • The stability is evaluated by comparing the PXRD patterns before and after water exposure. A retention of the original diffraction peaks indicates stability, whereas a loss of crystallinity or the appearance of new peaks suggests decomposition.

  • Further characterization, such as Fourier-Transform Infrared (FTIR) spectroscopy and gas sorption analysis, can be performed to assess changes in the chemical structure and porosity, respectively.

Visualization of Concepts

The following diagrams illustrate the logical relationships in linker selection for MOF stability and a general workflow for experimental stability assessment.

Linker_Comparison_Logic cluster_linkers Linker Selection cluster_properties Resulting MOF Properties Imidazole-4-carboxylic_acid Imidazole-4- carboxylic acid Stability Stability (Thermal, Chemical) Imidazole-4-carboxylic_acid->Stability Influences Functionality Functionality (Porosity, Catalysis) Imidazole-4-carboxylic_acid->Functionality Influences Other_Linkers Other Linkers (e.g., BDC, ZIFs) Other_Linkers->Stability Influences Other_Linkers->Functionality Influences Comparative_Analysis Comparative Analysis Stability->Comparative_Analysis Functionality->Comparative_Analysis

Caption: Comparative logic for linker selection in MOF synthesis.

MOF_Stability_Workflow MOF_Synthesis MOF Synthesis Activation Activation MOF_Synthesis->Activation Initial_Characterization Initial Characterization (PXRD, TGA, Sorption) Activation->Initial_Characterization Stability_Test Stability Test (Thermal, Chemical, Hydrolytic) Initial_Characterization->Stability_Test Post_Exposure_Characterization Post-Exposure Characterization (PXRD, FTIR, Sorption) Stability_Test->Post_Exposure_Characterization Data_Analysis Data Analysis & Comparison Post_Exposure_Characterization->Data_Analysis Conclusion Stability Assessment Data_Analysis->Conclusion

Caption: General experimental workflow for assessing MOF stability.

Conclusion

The choice of organic linker is a critical determinant of MOF stability. While dicarboxylate linkers like terephthalic acid can form highly porous and thermally stable MOFs, they can be susceptible to hydrolysis.[4] Imidazolate-based linkers, particularly in ZIFs, are known for their exceptional thermal and chemical robustness.[2]

This compound and its derivatives represent a promising class of linkers that combine the advantageous features of both carboxylates and imidazoles. The available data suggests that MOFs constructed from these hybrid linkers can exhibit good thermal stability. However, more systematic and comparative studies are needed to fully elucidate their performance against well-established linkers under a wide range of conditions. Researchers are encouraged to consider the specific environmental demands of their intended application when selecting a linker for MOF synthesis.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Imidazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazole (B134444) scaffold represents a cornerstone in medicinal chemistry. This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazole-4-carboxylic acid derivatives, focusing on their antiplatelet, antiviral, and antimicrobial activities. By presenting quantitative data, detailed experimental protocols, and clear visual representations of relevant pathways and workflows, this document aims to facilitate the rational design of novel therapeutics.

The versatile imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a privileged structure in drug discovery, appearing in numerous clinically approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions allow for the fine-tuning of pharmacological activity through targeted chemical modifications.[2] this compound, a key intermediate, provides a convenient handle for the synthesis of a diverse library of derivatives with a wide range of biological activities.[3]

Comparative Analysis of Biological Activities

The biological evaluation of various this compound derivatives has revealed potent inhibitory activities across different therapeutic areas. The following table summarizes the quantitative data for representative compounds, highlighting key structural modifications and their impact on biological potency.

Compound IDTarget/AssayR1-substituentR2-substituentR3-substituentActivity (IC50/EC50)Reference
5c PAF AntagonistArylalkylPhenylsulfonaminoEster1 µM[4]
5c COX-1 InhibitionArylalkylPhenylsulfonaminoEster0.4 µM[4]
6c ADP AntagonistArylalkylPhenylsulfonaminoCarboxamide2 µM[4]
6g PAF AntagonistArylalkylPhenylsulfonaminoCarboxamide4 µM[4]
6g COX-1 InhibitionArylalkylPhenylsulfonaminoCarboxamide1 µM[4]
6i Anti-adrenergicArylalkylPhenylsulfonaminoCarboxamide0.15 µM[4]
6i PAF AntagonistArylalkylPhenylsulfonaminoCarboxamide0.66 µM[4]
28 HIV-1 IN / LEDGF/p75 InteractionHPhenylcarbamoylCarboxylic acid6 ± 4 µM[5]
A-series SARS-CoV-2 Mpro Inhibition2-Methylbenzimidazole derivedVariesAsymmetric dicarboxamideVaries[6]
B-series SARS-CoV-2 Mpro InhibitionBenzimidazole derivedVariesAsymmetric dicarboxamideVaries[6]

Key SAR Insights:

  • Antiplatelet Activity: The nature of the substituent at the 4-position of the imidazole ring significantly influences the antiplatelet activity profile. Ester derivatives, such as 5c , exhibit potent PAF antagonistic and COX-1 inhibitory activities.[4] In contrast, carboxamide derivatives like 6c and 6i show a shift towards ADP and adrenergic receptor antagonism, respectively.[4] The presence of an arylalkyl group at the 1-position and a phenylsulfonamino group at the 5-position appears to be a common feature for this class of antiplatelet agents.[4]

  • Antiviral Activity: Imidazole-4,5-dicarboxamide derivatives have emerged as promising inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[6] The asymmetry in the dicarboxamide moiety and the nature of the substituent at the C2 position of the imidazole ring are key determinants of their inhibitory potency.[6] Furthermore, 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid (28 ) has been identified as a selective inhibitor of the interaction between HIV-1 integrase and LEDGF/p75, a crucial step in the HIV replication cycle.[5]

  • Antimicrobial Activity: While specific quantitative data for this compound derivatives as antimicrobial agents is less prevalent in the initial findings, the broader class of imidazole derivatives is well-established for its antibacterial and antifungal properties.[7][8] The mechanism of action often involves interference with microbial DNA replication, cell wall synthesis, or cell membrane integrity.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of the key experimental protocols used to evaluate the biological activities of the discussed this compound derivatives.

Antiplatelet Activity Assays

1. Born's Light Transmission Aggregometry (LTA): This is the gold standard for assessing platelet aggregation.[9][10]

  • Principle: The assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

  • Procedure:

    • Blood Collection: Whole blood is drawn from healthy donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).[11]

    • PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP).[5] A portion of the remaining blood is centrifuged at a higher speed to obtain platelet-poor plasma (PPP), which is used as a blank.[9]

    • Aggregation Measurement: PRP is placed in a cuvette in an aggregometer at 37°C.[11] After establishing a baseline, an agonist (e.g., ADP, collagen, PAF, or adrenaline) is added to induce aggregation.[4] The change in light transmission is recorded over time.

    • Inhibitor Testing: To test the effect of an imidazole derivative, the compound is pre-incubated with the PRP before the addition of the agonist. The percentage of inhibition is calculated by comparing the aggregation in the presence and absence of the inhibitor.

2. Cyclooxygenase-1 (COX-1) Inhibition Assay:

  • Principle: This assay measures the ability of a compound to inhibit the activity of the COX-1 enzyme, which is involved in the production of pro-aggregatory thromboxane (B8750289) A2.

  • Procedure (Fluorometric):

    • Reagent Preparation: Prepare COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the kit manufacturer's instructions.[12]

    • Reaction Setup: In a 96-well plate, add the assay buffer, reconstituted COX-1 enzyme, and the test compound (imidazole derivative) or a known inhibitor (e.g., SC560).[12]

    • Initiation and Measurement: Initiate the reaction by adding arachidonic acid. Measure the fluorescence kinetically at Ex/Em = 535/587 nm.[12]

    • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Antiviral Activity Assays

1. SARS-CoV-2 Main Protease (Mpro) Inhibitory Assay (FRET-based):

  • Principle: This assay utilizes a fluorogenic substrate that is cleaved by Mpro, resulting in an increase in fluorescence. Inhibitors of Mpro will prevent this cleavage and thus reduce the fluorescence signal.

  • Procedure:

    • Reagent Preparation: Prepare assay buffer, recombinant SARS-CoV-2 Mpro enzyme, and the FRET substrate.[13]

    • Reaction Setup: In a 96-well plate, add the assay buffer, Mpro enzyme, and the test compound or a positive control inhibitor (e.g., GC376).[13]

    • Initiation and Measurement: Initiate the reaction by adding the FRET substrate. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm).[13]

    • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

2. HIV-1 Integrase (IN) - LEDGF/p75 Interaction Assay (ELISA-based):

  • Principle: This assay quantifies the interaction between HIV-1 integrase and the cellular cofactor LEDGF/p75, which is essential for viral integration.

  • Procedure:

    • Plate Coating: Coat a 96-well plate with recombinant LEDGF/p75.

    • Binding: Add recombinant HIV-1 integrase in the presence or absence of the test compound.

    • Detection: Detect the bound integrase using a specific primary antibody followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Signal Measurement: Add a substrate for the enzyme and measure the resulting signal (e.g., absorbance). The IC50 is the concentration of the inhibitor that reduces the signal by 50%.

3. In Vitro Anti-HIV Activity Assay (Cell-based):

  • Principle: This assay measures the ability of a compound to inhibit HIV-1 replication in a susceptible cell line.

  • Procedure:

    • Cell Culture: Culture a suitable cell line (e.g., TZM-bl cells) that expresses the necessary receptors for HIV-1 entry and contains an HIV-1 LTR-driven reporter gene (e.g., luciferase).[14]

    • Infection: Infect the cells with a known amount of HIV-1 in the presence of varying concentrations of the test compound.

    • Incubation: Incubate the cells for a period sufficient for viral replication (e.g., 48 hours).[15]

    • Quantification of Viral Replication: Measure the reporter gene activity (e.g., luciferase activity), which is proportional to the level of viral replication.[14]

    • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

Antimicrobial Activity Assay

Broth Microdilution Method: This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]

  • Principle: The assay determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism in a liquid medium.

  • Procedure:

    • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.[2]

    • Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium in a 96-well microtiter plate.[18]

    • Inoculation: Inoculate each well with the standardized microbial suspension.[2]

    • Incubation: Incubate the plate under appropriate conditions (e.g., temperature and time) for the specific microorganism.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Mechanisms and Workflows

To further elucidate the complex biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Platelet_Aggregation_Pathways cluster_agonists Platelet Agonists cluster_receptors Platelet Receptors cluster_inhibitors This compound Derivatives (Inhibitors) cluster_downstream Downstream Signaling ADP ADP P2Y12 P2Y12 ADP->P2Y12 Collagen Collagen GPVI GPVI Collagen->GPVI PAF PAF PAFR PAF Receptor PAF->PAFR Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Adrenaline Adrenaline Alpha2A α2A-Adrenergic Receptor Adrenaline->Alpha2A PLC Phospholipase C Activation P2Y12->PLC GPVI->PLC PAFR->PLC PAR1->PLC Ca_mobilization Ca²⁺ Mobilization Alpha2A->Ca_mobilization Comp6c Compound 6c Comp6c->P2Y12 Antagonizes Comp5c_6g Compounds 5c, 6g Comp5c_6g->PAFR Antagonizes COX1_activation COX-1 Activation Comp5c_6g->COX1_activation Inhibits Comp6i Compound 6i Comp6i->Alpha2A Antagonizes PLC->Ca_mobilization Ca_mobilization->COX1_activation GPIIb_IIIa_activation GPIIb/IIIa Activation Ca_mobilization->GPIIb_IIIa_activation TXA2_production Thromboxane A₂ Production COX1_activation->TXA2_production TXA2_production->GPIIb_IIIa_activation Platelet_Aggregation Platelet Aggregation GPIIb_IIIa_activation->Platelet_Aggregation

Figure 1: Signaling pathways in platelet aggregation and points of inhibition by this compound derivatives.

Born_Test_Workflow start Start blood_collection Whole Blood Collection (Sodium Citrate) start->blood_collection prp_prep Centrifugation (Low Speed) to obtain Platelet-Rich Plasma (PRP) blood_collection->prp_prep ppp_prep Centrifugation (High Speed) to obtain Platelet-Poor Plasma (PPP) prp_prep->ppp_prep aggregometer_setup Place PRP in Aggregometer Cuvette (37°C) prp_prep->aggregometer_setup baseline Establish Baseline Light Transmission aggregometer_setup->baseline add_inhibitor Add Imidazole Derivative (Test Sample) baseline->add_inhibitor add_agonist Add Platelet Agonist (e.g., ADP, Collagen) add_inhibitor->add_agonist measure_aggregation Record Change in Light Transmission Over Time add_agonist->measure_aggregation data_analysis Calculate % Inhibition measure_aggregation->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for the Born's Light Transmission Aggregometry (LTA) test.

SARS_Mpro_Assay_Workflow start Start reagent_prep Prepare Assay Buffer, Mpro Enzyme, and FRET Substrate start->reagent_prep plate_setup Dispense Assay Buffer, Mpro Enzyme, and Test Compound into 96-well Plate reagent_prep->plate_setup reaction_initiation Initiate Reaction by Adding FRET Substrate plate_setup->reaction_initiation fluorescence_measurement Measure Fluorescence Kinetically reaction_initiation->fluorescence_measurement data_analysis Calculate % Inhibition and IC50 Value fluorescence_measurement->data_analysis end End data_analysis->end

Figure 3: Workflow for the SARS-CoV-2 Main Protease (Mpro) FRET-based inhibitory assay.

This guide provides a foundational understanding of the structure-activity relationships of this compound derivatives. The presented data and protocols serve as a valuable resource for researchers aiming to design and develop novel therapeutic agents based on this versatile chemical scaffold. Further exploration into the diverse chemical space of imidazole derivatives is warranted to unlock their full therapeutic potential.

References

Unveiling the Biological Potential of Imidazole-4-Carboxylic Acid Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Imidazole-4-carboxylic acid esters have emerged as a promising class of compounds with a wide spectrum of biological activities. This guide provides a comprehensive comparison of the biological efficacy of different this compound esters, supported by experimental data and detailed protocols to aid in future research and development.

The imidazole (B134444) nucleus is a key structural motif in many biologically active molecules, both natural and synthetic. Its derivatives have demonstrated a remarkable range of pharmacological properties, including antiplatelet, antimicrobial, and anti-inflammatory effects. The ester functional group at the 4-position of the imidazole ring plays a crucial role in modulating the potency and selectivity of these compounds, making the comparative analysis of different esters a critical aspect of drug discovery.

Comparative Efficacy: A Quantitative Overview

The biological activity of this compound esters and their derivatives varies significantly with their structural modifications. The following tables summarize the quantitative data from various studies, providing a clear comparison of their inhibitory activities.

Compound ReferenceBiological ActivityAssay SystemInducer/SubstrateIC50 (µM)
Ester 5c [1][2]PAF Antagonistic ActivityBorn-TestPAF1
Ester 5c [1][2]COX-1 Inhibition--0.4
Carboxamide 6c [1][2]ADP Antagonistic PropertiesBorn-TestADP2
Carboxamide 6g [1][2]PAF Antagonistic ActivityBorn-TestPAF4
Carboxamide 6g [1][2]COX-1 Inhibition--1
Derivative 6i [1][2]Adrenergic AntagonismBorn-TestAdrenaline0.15
Derivative 6i [1][2]PAF Antagonistic ActivityBorn-TestPAF0.66

Structure-Activity Relationship (SAR)

The biological activity of these compounds is intrinsically linked to their chemical structure. Key structural features that influence their efficacy include:

  • The Ester or Amide Group: The nature of the substituent at the 4-position of the imidazole ring is a critical determinant of activity.

  • Sulfonylamino Rest: The presence and nature of the sulfonylamino group can significantly impact the compound's interaction with its biological target.

  • Hydrophobic Moieties: Lipophilic groups often enhance the binding affinity of the compounds to their target enzymes or receptors.

  • Secondary Amino Function: A secondary amino group can influence the pharmacokinetic and pharmacodynamic properties of the molecules.

Slight modifications to these structural elements can shift the pattern of activity between different receptors and enzymes, allowing for the fine-tuning of their pharmacological profile.[1][2]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental methodologies are crucial. The following are protocols for key experiments cited in the evaluation of this compound esters.

Antiplatelet Activity Assay (Born Aggregometry)

This method is used to assess the ability of a compound to inhibit platelet aggregation induced by various agonists.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to separate the PRP.

    • Carefully collect the supernatant (PRP).

  • Platelet Aggregation Measurement:

    • Pre-warm the PRP sample to 37°C in an aggregometer cuvette with a magnetic stir bar.

    • Add the test compound (this compound ester) at various concentrations and incubate for a specified time.

    • Initiate platelet aggregation by adding an agonist such as Adenosine Diphosphate (ADP), Platelet-Activating Factor (PAF), or collagen.

    • Monitor the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity of the sample decreases, leading to an increase in light transmission.

    • The percentage of aggregation is calculated, and the IC50 value (the concentration of the compound that inhibits aggregation by 50%) is determined.

Cyclooxygenase (COX-1) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-1 enzyme, which is involved in the inflammatory response.

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a solution of purified COX-1 enzyme in a suitable buffer.

    • Prepare a solution of the substrate, arachidonic acid.

  • Inhibition Assay:

    • Pre-incubate the COX-1 enzyme with various concentrations of the test compound at 37°C for a defined period.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • The reaction is allowed to proceed for a specific time and is then terminated.

    • The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

    • The percentage of COX-1 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.

  • Serial Dilution:

    • Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate key pathways and workflows.

Platelet_Aggregation_Pathway cluster_activation Platelet Activation cluster_signaling Intracellular Signaling cluster_aggregation Platelet Aggregation Agonist Agonist (e.g., ADP, PAF, Collagen) Receptor Platelet Receptor Agonist->Receptor Binding Signaling Signal Transduction (e.g., Ca2+ mobilization, PLC activation) Receptor->Signaling GPIIbIIIa GPIIb/IIIa Activation Signaling->GPIIbIIIa ImidazoleEster Imidazole-4-carboxylic acid esters ImidazoleEster->Signaling Inhibition Fibrinogen Fibrinogen Binding GPIIbIIIa->Fibrinogen Aggregation Platelet Aggregation Fibrinogen->Aggregation

Caption: Simplified signaling pathway of platelet aggregation and the inhibitory action of this compound esters.

Experimental_Workflow_Antiplatelet Blood Whole Blood Collection PRP Platelet-Rich Plasma (PRP) Preparation (Centrifugation) Blood->PRP Incubation Incubation of PRP with Imidazole Ester PRP->Incubation Aggregation Induction of Aggregation (ADP, PAF, etc.) Incubation->Aggregation Measurement Measurement of Light Transmission (Aggregometer) Aggregation->Measurement Analysis Data Analysis (IC50 Determination) Measurement->Analysis

Caption: Experimental workflow for the antiplatelet activity assay using Born aggregometry.

COX_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 Enzyme ArachidonicAcid->COX1 Substrate Prostaglandins Prostaglandins COX1->Prostaglandins Catalysis Inflammation Inflammation Prostaglandins->Inflammation ImidazoleEster Imidazole-4-carboxylic acid esters ImidazoleEster->COX1 Inhibition

Caption: The cyclooxygenase-1 (COX-1) pathway and the inhibitory role of this compound esters.

References

Imidazole-4-carboxylic Acid as an Internal Standard in Mass Spectrometry: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the selection of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of analytical methods. This guide provides a comprehensive validation overview of Imidazole-4-carboxylic acid as a non-isotopically labeled internal standard, particularly for the analysis of small polar molecules like histamine (B1213489). Its performance is compared against a stable isotope-labeled (SIL) internal standard, Histamine-d4, and a structural analog internal standard, Trioctylamine-d6, used for the analysis of carboxylic acids.

Principles of Internal Standardization

An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample preparation and analysis. The ideal IS mimics the analyte's behavior throughout the entire analytical process, including extraction, derivatization, and ionization.

Workflow for Internal Standard Validation in Mass Spectrometry

Internal Standard Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation prep_start Biological Sample add_is Spike with Internal Standard prep_start->add_is extraction Analyte & IS Extraction add_is->extraction chromatography Chromatographic Separation extraction->chromatography ms_detection Mass Spectrometric Detection chromatography->ms_detection linearity Linearity ms_detection->linearity accuracy Accuracy & Precision ms_detection->accuracy recovery Recovery & Matrix Effect ms_detection->recovery stability Stability ms_detection->stability

Caption: A generalized workflow for the validation of an internal standard in a bioanalytical LC-MS/MS method.

Comparative Performance Data

The following tables summarize the performance characteristics of this compound in the context of histamine analysis and compare it with Histamine-d4 and Trioctylamine-d6 for their respective applications.

Table 1: Linearity and Sensitivity

Internal StandardAnalyteLinearity Range (ng/mL)LLOQ (ng/mL)
This compoundHistamine2.61 - 2610>0.992.61
Histamine-d4Histamine1.0 - 1000≥0.9915.6
Trioctylamine-d6Carboxylic AcidsVaries by analyte>0.99Varies by analyte

Table 2: Accuracy and Precision

Internal StandardAnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)
This compoundHistamine≤ 9.50≤ 7.19Within 15%
Histamine-d4Histamine≤ 10≤ 10± 3.4
Trioctylamine-d6Carboxylic AcidsTypically < 15Typically < 15Typically ± 15

Table 3: Recovery and Matrix Effect

Internal StandardAnalyteRecovery (%)Matrix Effect (%)
This compoundHistamineNot explicitly reportedNot explicitly reported
Histamine-d4HistamineNot explicitly reported, but SIL IS co-elutes and compensatesMinimal due to co-elution with analyte
Trioctylamine-d6Carboxylic AcidsHigh and consistentCompensated by SIL IS

Discussion of Comparative Performance

This compound (Structural Analog IS)

This compound serves as a structural analog internal standard for histamine. While it shares structural similarities, its physicochemical properties are not identical to histamine. This can lead to differences in extraction recovery and chromatographic retention, potentially impacting its ability to fully compensate for matrix effects. However, for the specific application of histamine analysis in rat plasma, it has demonstrated acceptable linearity, precision, and accuracy.[1][2] The lack of explicit data on recovery and matrix effect is a limitation in a comprehensive evaluation.

Histamine-d4 (Stable Isotope-Labeled IS)

Histamine-d4 is a stable isotope-labeled internal standard, which is considered the "gold standard" in quantitative mass spectrometry.[3] Because it is chemically identical to histamine, it co-elutes chromatographically and exhibits the same behavior during sample preparation and ionization.[3][4] This allows for highly effective compensation for matrix effects and variations in extraction recovery, leading to excellent accuracy and precision.[3][5]

Trioctylamine-d6 (Stable Isotope-Labeled IS for Carboxylic Acids)

For the analysis of carboxylic acids, which often require derivatization to improve chromatographic retention and ionization efficiency, a SIL internal standard like Trioctylamine-d6 is highly effective.[6] It is added before sample preparation and co-reacts with the derivatizing agent, ensuring that it tracks the analytes of interest throughout the entire workflow. This approach effectively corrects for variability in the derivatization reaction, extraction, and matrix effects, resulting in robust and reliable quantification.[6]

Experimental Protocols

Protocol 1: Quantification of Histamine using this compound as Internal Standard

This protocol is adapted from a method for the determination of an imidazole (B134444) H3 antagonist in rat plasma, demonstrating the use of a structural analog internal standard.[1][2]

  • Sample Preparation:

    • To 100 µL of plasma, add the internal standard solution (this compound).

    • Deproteinize the sample by adding 200 µL of acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Column: Supelco Ascentis C18 (or equivalent)

    • Mobile Phase: Acetonitrile and 10mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.0)

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • Detection: Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Logical Relationship of Internal Standard Selection

Internal Standard Selection Logic start Analyte of Interest is_sil_available Is a Stable Isotope-Labeled (SIL) IS available? start->is_sil_available use_sil Use SIL IS (e.g., Histamine-d4) - Best choice - Co-elutes with analyte - Effectively corrects for matrix effects is_sil_available->use_sil Yes is_analog_suitable Is a suitable structural analog IS available? is_sil_available->is_analog_suitable No use_analog Use Structural Analog IS (e.g., this compound) - Good alternative - Similar but not identical properties - May not fully correct for matrix effects is_analog_suitable->use_analog Yes no_suitable_is Consider other quantification strategies (e.g., standard addition, matrix-matched calibrants) is_analog_suitable->no_suitable_is No

Caption: Decision-making process for selecting an appropriate internal standard for a quantitative mass spectrometry assay.

Conclusion

This compound can be a viable internal standard for the quantification of structurally similar analytes like histamine, particularly when a stable isotope-labeled analog is not available or is cost-prohibitive. It has demonstrated acceptable performance in terms of linearity, precision, and accuracy in specific applications. However, for the highest level of confidence in quantitative results, especially in complex biological matrices, a stable isotope-labeled internal standard, such as Histamine-d4, remains the gold standard. The choice of internal standard should always be justified by a thorough method validation that includes a rigorous assessment of recovery and matrix effects to ensure the reliability of the bioanalytical data.

References

Spectroscopic Analysis for Confirming the Structure of Synthesized Imidazole-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of spectroscopic data for the synthesized Imidazole-4-carboxylic acid against a structurally similar alternative, Imidazole-4,5-dicarboxylic acid. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), this guide offers a practical framework for structural verification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its analogue, Imidazole-4,5-dicarboxylic acid. These values are essential for distinguishing between the two compounds and confirming the successful synthesis of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a detailed fingerprint of the molecular structure. All spectra are referenced to Tetramethylsilane (B1202638) (TMS) at 0 ppm.

Table 1: ¹H NMR Spectroscopic Data in DMSO-d₆

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound~12.5 (broad s)Singlet1H-COOH
~7.8 (s)Singlet1HH-2
~7.6 (s)Singlet1HH-5
~12.2 (broad s)Singlet1HN-H
Imidazole-4,5-dicarboxylic acid~13.0 (broad s)Singlet2H-COOH
~8.0 (s)Singlet1HH-2
~13.5 (broad s)Singlet1HN-H

Table 2: ¹³C NMR Spectroscopic Data in DMSO-d₆

CompoundChemical Shift (δ, ppm)Assignment
This compound~164C=O
~138C-2
~125C-5
~120C-4
Imidazole-4,5-dicarboxylic acid~165C=O
~140C-2
~128C-4/C-5
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key FTIR Absorption Bands (cm⁻¹)

Functional GroupThis compoundImidazole-4,5-dicarboxylic acidVibration Mode
O-H (Carboxylic Acid)3300-2500 (broad)3300-2500 (broad)Stretching
N-H (Imidazole)~3150~3150Stretching
C=O (Carboxylic Acid)~1700~1700Stretching
C=N (Imidazole Ring)~1630~1630Stretching
C-N (Imidazole Ring)~1380~1400Stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound11295 ([M-OH]⁺), 67 ([M-COOH]⁺)
Imidazole-4,5-dicarboxylic acid156139 ([M-OH]⁺), 111 ([M-COOH]⁺), 67 ([M-2COOH]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Co-add 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same spectrometer, operating at an appropriate frequency (e.g., 100 MHz for a 400 MHz instrument). Use a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans (e.g., 1024) are typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the dried sample (approximately 1-2 mg) with 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹. Collect at least 16 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Background Correction: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal (for ATR-FTIR) and subtract it from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for polar molecules like this compound.

  • Mass Analysis: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300). For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to obtain accurate mass measurements, which can be used to confirm the elemental composition.

  • Fragmentation Analysis (MS/MS): To obtain further structural information, perform tandem mass spectrometry (MS/MS). Isolate the molecular ion in the first mass analyzer, induce fragmentation by collision with an inert gas (e.g., argon or nitrogen) in a collision cell, and analyze the resulting fragment ions in the second mass analyzer.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis process for structural confirmation.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR FTIR FTIR Spectroscopy Synthesized_Product->FTIR MS Mass Spectrometry Synthesized_Product->MS Data_Analysis Data Analysis & Comparison NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: General workflow for the spectroscopic confirmation of a synthesized compound.

Logical_Relationship_Diagram cluster_structure This compound Structure cluster_data Spectroscopic Data Imidazole Ring Imidazole Ring Carboxylic Acid Carboxylic Acid Molecular Weight Molecular Weight ¹H & ¹³C NMR ¹H & ¹³C NMR ¹H & ¹³C NMR->Imidazole Ring Aromatic protons & carbons ¹H & ¹³C NMR->Carboxylic Acid COOH proton & carbon FTIR FTIR FTIR->Imidazole Ring C=N & N-H stretches FTIR->Carboxylic Acid C=O & O-H stretches Mass Spec Mass Spec Mass Spec->Molecular Weight Molecular Ion Peak

Caption: Logical connections between spectroscopic data and structural features.

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Analysis of Imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Imidazole-4-carboxylic acid, a key building block in pharmaceutical synthesis, is paramount for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and their intermediates. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful analytical techniques frequently employed for this purpose. This guide provides an objective comparison of these methods, offering detailed experimental protocols and supporting data to aid researchers in selecting the most suitable technique for their analytical needs.

The cross-validation of analytical methods is a critical step to ensure that different techniques produce comparable and reliable results. This is particularly important when transferring methods between laboratories or when a secondary method is needed for confirmatory analysis.

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS analysis are provided below. These protocols are based on established methods for the analysis of imidazole (B134444) derivatives and carboxylic acids.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase method is typically employed.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound standard or sample.

  • Dissolve in a 1:1 mixture of water and acetonitrile (B52724) to a final concentration of 1 mg/mL.

  • Further dilute with the mobile phase to prepare calibration standards and quality control samples.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

Parameter Condition
Instrument HPLC system with UV Detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Isocratic elution with 20% B for 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of carboxylic acids, a derivatization step is necessary prior to GC analysis. Silylation is a common technique used to increase the volatility of the analyte.

Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of the this compound standard or sample into a reaction vial.

  • Add 500 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 500 µL of a suitable solvent like pyridine (B92270) or acetonitrile.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection.

  • Prepare calibration standards and quality control samples using the same derivatization procedure.

Chromatographic Conditions:

Parameter Condition
Instrument Gas Chromatograph with a Mass Spectrometer Detector
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C

| MS Mode | Electron Ionization (EI) with Selected Ion Monitoring (SIM) |

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of the HPLC and GC methods for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Validation ParameterHPLC-UV MethodGC-MS Method (with Derivatization)
Linearity (r²) > 0.999> 0.998
Range 1 - 100 µg/mL0.1 - 20 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) ~0.1 µg/mL~0.02 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.07 µg/mL
Analysis Time ~10 minutes~20 minutes (excluding derivatization)

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the HPLC and GC methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Water/ACN weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate C18 Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Workflow for HPLC-UV analysis of this compound.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample add_reagents Add Solvent & BSTFA weigh->add_reagents heat Heat at 70°C add_reagents->heat cool Cool to RT heat->cool inject Inject into GC-MS cool->inject separate DB-5ms Separation inject->separate detect MS Detection (SIM) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Workflow for GC-MS analysis of this compound.

The logical relationship for the cross-validation process is depicted in the following diagram.

CrossValidation start Single Batch of This compound hplc Analyze by Validated HPLC Method start->hplc gc Analyze by Validated GC Method start->gc hplc_results Quantitative Results (HPLC) hplc->hplc_results gc_results Quantitative Results (GC) gc->gc_results compare Statistical Comparison (e.g., t-test, Bland-Altman) hplc_results->compare gc_results->compare conclusion Conclusion on Method Comparability compare->conclusion

Caption: Logical workflow for the cross-validation of analytical methods.

A Comparative Analysis of Imidazole-4-Carboxylic Acid-Based Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data.

Imidazole-4-carboxylic acid and its derivatives have emerged as versatile building blocks in the design of highly efficient catalysts for a range of organic transformations. Their unique electronic properties and coordination capabilities allow for the fine-tuning of catalytic activity in various reactions, from hydrogenations to cross-coupling reactions. This guide provides a comparative analysis of the catalytic activity of different this compound-based catalysts, supported by quantitative data, detailed experimental protocols, and visualizations of key processes to aid in catalyst selection and application.

Data Presentation: A Comparative Overview of Catalyst Performance

The following table summarizes the performance of a notable imidazole-based catalyst in the dehydrogenation of formic acid, a reaction of significant interest for hydrogen storage applications. While direct comparative data for a broad range of this compound-based catalysts across different reactions is still an evolving area of research, the data presented for the iron-based catalyst showcases the potential of this class of compounds.

CatalystReactionCatalyst LoadingTON (Turnover Number)TOF (Turnover Frequency, h⁻¹)ReusabilityReference
{Fe²⁺–Imidazole}@{Fe@GC}Formic Acid Dehydrogenation->203,0004985At least 12 cycles[1][2][3][4]

Note: Turnover Number (TON) represents the number of moles of substrate that a mole of catalyst can convert before being deactivated. Turnover Frequency (TOF) is the turnover per unit of time.

Key Applications of this compound-Based Catalysts

Catalysts derived from this compound have demonstrated efficacy in several critical areas of organic synthesis:

  • Hydrogenation and Dehydrogenation Reactions: As evidenced by the data above, iron complexes incorporating imidazole (B134444) ligands are highly active for the dehydrogenation of formic acid.[1][2][3][4] Rhodium complexes with imidazole-based ligands have also been explored for transfer hydrogenation and selective hydrogenation of various functional groups.

  • Cross-Coupling Reactions: Palladium complexes featuring imidazole-derived ligands, particularly N-heterocyclic carbenes (NHCs), are effective catalysts for Suzuki-Miyaura cross-coupling reactions.[5][6][7] These reactions are fundamental for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.

  • Organocatalysis: N-heterocyclic carbenes derived from imidazole precursors, including those that can be synthesized from this compound, are powerful organocatalysts for a variety of transformations, such as benzoin (B196080) condensation and transesterification reactions.[8][9][10][11]

Experimental Protocols: Detailed Methodologies

This section provides detailed experimental protocols for the synthesis of catalyst precursors and the execution of key catalytic reactions.

Synthesis of an N-Heterocyclic Carbene (NHC) Precursor (Imidazolium Salt)

This protocol describes a general method for the synthesis of 1,3-diarylimidazolium chlorides, which are precursors to widely used NHC ligands.[12][13][14][15][16]

Materials:

Procedure:

  • In a round-bottom flask, combine the 1,4-diaryl-1,4-diazabutadiene (1.0 equiv.) and paraformaldehyde (1.0 equiv.).

  • Add ethyl acetate as the solvent (7–10 mL per mmol of diazadiene).

  • Heat the mixture to 70 °C with vigorous stirring.

  • Slowly add a solution of chlorotrimethylsilane (1.0 equiv.) in ethyl acetate dropwise to the reaction mixture.

  • Continue stirring at 70 °C for 2 hours.

  • Cool the resulting suspension to 10 °C in an ice bath.

  • Filter the solid product and wash with ethyl acetate and tert-butyl methyl ether.

  • Dry the solid to a constant weight to obtain the pure 1,3-diarylimidazolium chloride.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid using a palladium-imidazole-based catalyst.[17][18]

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Imidazole-based ligand (e.g., an NHC precursor, 2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, imidazole-based ligand, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Visualizing Catalytic Processes

The following diagrams, generated using Graphviz, illustrate key workflows and mechanisms relevant to the application of this compound-based catalysts.

Catalyst_Synthesis_and_Application_Workflow cluster_synthesis Catalyst Synthesis cluster_application Catalytic Application cluster_analysis Performance Analysis start This compound Derivative ligand Ligand Synthesis/Modification start->ligand Functionalization precursor Catalyst Precursor Formation ligand->precursor Metalation / Salt Formation catalyst Active Catalyst precursor->catalyst Activation reaction Catalytic Reaction (e.g., Suzuki Coupling) catalyst->reaction product Product Isolation reaction->product Work-up recycle Catalyst Recycling reaction->recycle Separation analysis Yield, TON, TOF, Selectivity product->analysis recycle->reaction

Catalyst synthesis and application workflow.

Suzuki_Miyaura_Catalytic_Cycle L = Imidazole-based Ligand (e.g., NHC) pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂ (Base) pd2_diaryl R¹-Pd(II)L₂-R² transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 R¹-R²

References

Benchmarking the Performance of Imidazole-4-carboxylic Acid-Functionalized Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biosensing, the quest for highly sensitive, selective, and robust sensing platforms is paramount. Imidazole-4-carboxylic acid emerges as a promising functionalizing agent for sensor surfaces due to its unique combination of a versatile recognition element (the imidazole (B134444) ring) and a stable anchoring group (the carboxylic acid). The imidazole moiety, with its aromatic nature and proton-donating/accepting capabilities, offers potential for specific interactions with various analytes, including neurotransmitters and metabolites. The terminal carboxylic acid provides a convenient handle for covalent immobilization onto a wide array of transducer surfaces, from metallic nanoparticles to carbon-based electrodes.

This guide provides a comparative benchmark of the theoretical and potential performance of this compound-functionalized sensors against established alternative technologies for the detection of two critical analytes: dopamine (B1211576) and glucose. Due to the limited availability of direct experimental data for this compound functionalized sensors for these specific targets in the current literature, this guide leverages data from closely related imidazole-based sensors and general principles of sensor design to project their potential performance characteristics. This is juxtaposed with extensive experimental data from leading alternative sensing platforms.

Table 1: Performance Comparison of Dopamine Sensors

Sensor TypeFunctionalization/Sensing PrincipleLimit of Detection (LOD)Linear RangeSensitivitySelectivityReference
Hypothetical this compound Electrochemical Sensor Covalent immobilization via carboxylic acid; Electrochemical oxidation of dopamine facilitated by imidazole ring.Theoretical estimate: Sub-micromolar to nanomolarTheoretical estimate: Wide dynamic rangeTheoretical estimate: HighTheoretical estimate: High, due to specific interactions with imidazoleN/A
Phenyl Carboxylic Acid-Functionalized GCEElectrochemical reduction of a diazonium salt5.6 x 10⁻⁹ M0.1 - 1000 µMHighExcellent against ascorbic acid[1]
Platinum-Silver Graphene NanocompositeElectrocatalytic oxidation of dopamine0.012 µM0.1 - 60 µMHighGood[2]
Au NP/Marimo-like Graphene MicrobeadElectrocatalytic oxidation on gold nanoparticles0.016 µM0.02 - 10 µMHighGood against uric acid[3]
Graphene Oxide Quantum Dots Modified ElectrodeElectrocatalytic oxidation on GOQDs17.6 nM (Amperometry), 506 nM (DPV)0.1 - 100 µM (Amperometry), 0.1 - 30 µM (DPV)0.0422 µA µM⁻¹ (AMP), 0.0616 µA µM⁻¹ (DPV)Minimal interference from common species[4]
Fluorescence-based (o-Phthaldialdehyde/MPTES)Fluorometric reaction with dopamine8.7 nM0.1 - 3.0 µMHighHigh[3]

Table 2: Performance Comparison of Glucose Sensors

Sensor TypeFunctionalization/Sensing PrincipleLimit of Detection (LOD)Linear RangeSensitivitySelectivityReference
Hypothetical this compound-Based Sensor Potential interaction of imidazole with glucose diols; Covalent immobilization.Theoretical estimate: Micromolar rangeTheoretical estimate: Physiologically relevant rangeTheoretical estimate: Moderate to HighTheoretical estimate: Potential for selectivity over other sugarsN/A
Zeolitic Imidazole Framework with AuNPs and GOxEnzymatic oxidation of glucose--13.80 µA mM⁻¹ cm⁻²High[5]
Fluorescence-based (Glucose/Galactose-Binding Protein)FRET-based sensing with a binding protein-Operates in the millimolar rangeHighHigh[6]
Layer-by-Layer Assembled Outer MembranesEnzymatic with diffusion-limiting membranes-WideHighHigh[7]
Fluorescence-based (Hydrogel)Competitive binding assay25 mg/dLUp to 400 mg/dL45% fluorescence change at 400 mg/dLHigh[8]

Experimental Protocols

Synthesis of 1H-Imidazole-4-carboxylic acid

A common method for the synthesis of 1H-Imidazole-4-carboxylic acid involves the hydrolysis of its ester precursor.[9]

  • Step 1: Reaction Setup: Ethyl imidazole-4-carboxylate is mixed with a potassium hydroxide (B78521) solution at a mass ratio of 1:2.2.

  • Step 2: Reaction: The reaction is carried out at 30°C with stirring until the hydrolysis is complete.

  • Step 3: Acidification: After the reaction, a sulfuric acid solution is slowly added to the reaction mixture to adjust the pH to 1, leading to the precipitation of the crude product.

  • Step 4: Purification: The crude 1H-Imidazole-4-carboxylic acid is then purified by recrystallization from a suitable solvent to obtain the final product.[9]

Functionalization of a Glassy Carbon Electrode (GCE) with this compound (Hypothetical Protocol)

This protocol is based on standard EDC/NHS chemistry for coupling carboxylic acids to amine groups, which can be introduced on the GCE surface.

  • Step 1: GCE Cleaning and Activation: The GCE is first polished with alumina (B75360) slurry, followed by sonication in ethanol (B145695) and deionized water. The surface is then electrochemically activated to introduce oxygen-containing functional groups, which can be subsequently aminated.[10]

  • Step 2: Surface Amination: The activated GCE is treated with a solution containing an amine-containing silane, such as (3-aminopropyl)triethoxysilane (APTES), to introduce primary amine groups on the surface.

  • Step 3: Activation of this compound: In a separate vial, this compound is dissolved in a suitable buffer (e.g., MES buffer, pH 5.5-6.0). N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) are added to activate the carboxylic acid group, forming a more stable NHS ester.[11]

  • Step 4: Coupling to GCE: The amine-functionalized GCE is then immersed in the solution containing the activated this compound-NHS ester. The reaction is allowed to proceed for several hours to form a stable amide bond between the surface and the imidazole derivative.

  • Step 5: Washing: The functionalized GCE is thoroughly rinsed with buffer and deionized water to remove any unreacted reagents.

Functionalization of Gold Nanoparticles (AuNPs) with this compound

This protocol outlines the covalent attachment of this compound to amine-functionalized gold nanoparticles.

  • Step 1: Synthesis of Amine-Functionalized AuNPs: Gold nanoparticles can be synthesized and subsequently functionalized with an amine-terminated ligand (e.g., cysteamine) to introduce primary amine groups on their surface.

  • Step 2: Activation of this compound: Similar to the GCE functionalization, this compound is activated using EDC and NHS in a suitable buffer to form the NHS ester.[12]

  • Step 3: Conjugation to AuNPs: The amine-functionalized AuNPs are dispersed in a coupling buffer (e.g., PBS, pH 7.4), and the activated this compound-NHS ester solution is added. The mixture is incubated to allow for the formation of amide bonds.[13]

  • Step 4: Quenching and Purification: The reaction can be quenched by adding a solution like Tris-HCl to deactivate any unreacted NHS esters. The functionalized AuNPs are then purified by centrifugation and washing steps to remove excess reagents.[11]

Signaling Pathways and Experimental Workflows

Sensor_Fabrication_Workflow cluster_Surface_Preparation Surface Preparation cluster_Functionalization Functionalization cluster_Finalization Sensor Finalization Start Bare Electrode/Nanoparticle Clean Cleaning & Polishing Start->Clean Activate Surface Activation (e.g., Plasma, Anodization) Clean->Activate Aminate Surface Amination (e.g., APTES) Activate->Aminate Couple Covalent Coupling Aminate->Couple Activate_ICA Activation of This compound (EDC/NHS) Activate_ICA->Couple Wash Washing & Rinsing Couple->Wash Characterize Characterization (e.g., CV, EIS, XPS) Wash->Characterize Ready_Sensor Functionalized Sensor Characterize->Ready_Sensor

Figure 1: General workflow for the fabrication of an this compound-functionalized sensor.

Dopamine_Sensing_Mechanism Dopamine Dopamine Sensor_Surface This compound Functionalized Surface Dopamine->Sensor_Surface Approaches Interaction Analyte Binding (e.g., Hydrogen Bonding, π-π Stacking) Sensor_Surface->Interaction Facilitates Electron_Transfer Electrochemical Oxidation Dopamine -> Dopaminequinone Interaction->Electron_Transfer Promotes Signal Measurable Signal (e.g., Change in Current) Electron_Transfer->Signal Generates

Figure 2: Hypothetical signaling pathway for an electrochemical dopamine sensor functionalized with this compound.

Conclusion

While direct experimental validation is pending, the unique molecular structure of this compound presents a compelling case for its application in advanced biosensor development. Its imidazole ring offers a versatile platform for analyte recognition through various non-covalent interactions, which could lead to sensors with high selectivity. The carboxylic acid group provides a reliable method for robust surface immobilization.

The comparative data presented in this guide for established dopamine and glucose sensors highlight the ambitious performance targets that new sensory systems must meet. Future research should focus on the synthesis and characterization of this compound-functionalized sensors and their rigorous experimental validation against these benchmarks. The detailed protocols and comparative tables provided herein are intended to serve as a valuable resource for researchers and developers in this exciting and rapidly evolving field.

References

Efficacy of Imidazole-4-Carboxylic Acid Derivatives in Platelet Aggregation Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of novel Imidazole-4-carboxylic acid derivatives against established antiplatelet drugs. The data presented is based on preclinical in vitro studies and aims to offer a quantitative and methodological reference for researchers in the field of antithrombotic drug discovery.

Comparative Efficacy Data

The following table summarizes the in vitro inhibitory activity of selected this compound derivatives compared to standard antiplatelet agents, Aspirin (B1665792) and Clopidogrel. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison should be made with caution as experimental conditions may have varied between studies.

Compound ClassSpecific DerivativeTarget / InducerIC50 (µM)Existing DrugTarget / InducerIC50 (µM)
1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esterCompound 5cPAF1Clopidogrel (active metabolite) ADP1.9[1]
COX-10.4Aspirin Collagen~58-60 µg/mL*
1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid carboxamideCompound 6cADP2
Compound 6gPAF4
COX-11
Compound 6iAdrenaline0.15
PAF0.66
1-(Arylideneamino)-4-aryl-1H-imidazole-2-amineCompounds 4a & 4pCollagenComparable to Aspirin

*Note: The IC50 for Aspirin against collagen-induced platelet aggregation was reported as 322.5-336.1 µmol/L, which is approximately 58-60 µg/mL.[2][3] The study on compounds 4a and 4p stated their IC50 values were "comparable" to aspirin without providing specific figures in the available abstract.

Experimental Protocols

The primary method utilized to determine the antiplatelet efficacy of the this compound derivatives in the cited studies is Light Transmission Aggregometry (LTA) , also known as the Born test.

Principle of Light Transmission Aggregometry

LTA measures the aggregation of platelets in a sample of platelet-rich plasma (PRP). A light beam is passed through the PRP, and the amount of light transmitted is recorded. Initially, the PRP is turbid due to the suspension of individual platelets, resulting in low light transmission. Upon the addition of a platelet-aggregating agent (inducer), platelets begin to clump together. As aggregation proceeds, the turbidity of the PRP decreases, allowing more light to pass through and reach the detector. The change in light transmission is recorded over time to generate an aggregation curve, from which the percentage of aggregation and the IC50 value of an inhibitory compound can be calculated.

Detailed Methodology for LTA
  • Blood Collection and Preparation of Platelet-Rich Plasma (PRP):

    • Whole blood is drawn from healthy human donors who have not taken any antiplatelet medication for at least two weeks.

    • The blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate, at a 9:1 blood to anticoagulant ratio.

    • To obtain PRP, the whole blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. This separates the blood into layers, with the upper layer being the PRP.

    • Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 20 minutes. PPP is used to set the 100% aggregation baseline.

  • Platelet Aggregation Assay:

    • The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

    • A sample of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in the aggregometer.

    • The baseline light transmission is set using the PRP sample (0% aggregation), and the 100% aggregation level is set using a PPP sample.

    • The this compound derivative or the control drug (at various concentrations) is pre-incubated with the PRP for a specified time (e.g., 5 minutes) before the addition of the aggregating agent.

    • A platelet-aggregating agent (inducer) is added to the PRP to initiate aggregation. Common inducers and their typical final concentrations include:

      • Collagen: 1-5 µg/mL

      • Adenosine Diphosphate (ADP): 5-20 µM

      • Platelet-Activating Factor (PAF): 0.1-1 µM

      • Adrenaline: 5-10 µM

    • The change in light transmission is recorded for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The maximum percentage of platelet aggregation is determined from the aggregation curve.

    • To determine the IC50 value, the percentage of inhibition of aggregation is calculated for each concentration of the test compound compared to a control with no inhibitor.

    • The IC50 value is then calculated by plotting the inhibitor concentrations against the percentage of inhibition.

Visualization of Mechanism of Action

Several of the studied this compound derivatives exhibit their antiplatelet effect through the inhibition of Cyclooxygenase-1 (COX-1), an enzyme crucial for the synthesis of Thromboxane A2, a potent platelet agonist. The following diagram illustrates this signaling pathway.

Platelet_Aggregation_Pathway cluster_membrane Platelet Membrane cluster_cytosol Platelet Cytosol cluster_outside Extracellular Space Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 Cyclooxygenase-1 (COX-1) Arachidonic_Acid->COX1 Substrate PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXA2_Synthase Thromboxane Synthase PGH2->TXA2_Synthase Thromboxane_A2 Thromboxane A2 (TXA2) TXA2_Synthase->Thromboxane_A2 Platelet_Aggregation Platelet_Aggregation Thromboxane_A2->Platelet_Aggregation Activates Phospholipase_A2 Phospholipase_A2 Imidazole_Derivatives Imidazole-4-carboxylic acid derivatives Imidazole_Derivatives->COX1 Inhibition Aspirin Aspirin Aspirin->COX1 Inhibition

Caption: COX-1 signaling pathway in platelet aggregation.

References

Safety Operating Guide

Proper Disposal of Imidazole-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This guide provides detailed, step-by-step procedures for the proper disposal of Imidazole-4-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling

This compound is classified as a substance that can cause skin, eye, and respiratory irritation[1][2][3][4][5]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling of the solid material should be conducted in a well-ventilated area or a chemical fume hood to avoid the inhalation of dust[1][3][6]. An emergency eyewash station and safety shower should be readily accessible[1][7].

Step-by-Step Disposal Protocol

The disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) under the Environmental Protection Agency (EPA) in the United States[8][9]. It is crucial to manage this substance as a hazardous waste from the moment it is designated for disposal[10].

1. Waste Identification and Segregation:

  • Treat all unused, expired, or contaminated this compound as hazardous chemical waste[11].

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Store waste this compound away from incompatible materials, such as strong oxidizing agents and strong acids[1][7].

2. Container Selection and Preparation:

  • Select a waste container that is chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) or other plastic containers are often preferred over glass for solid waste to minimize the risk of breakage[8][10].

  • The container must have a secure, leak-proof, screw-on cap[12][13]. Makeshift closures like corks or parafilm are not acceptable[12].

  • Ensure the container is clean and dry before adding any waste to prevent unintended reactions[14].

3. Waste Collection and Labeling:

  • For solid waste, carefully transfer the this compound into the designated waste container, avoiding the creation of dust[1].

  • Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department[8]. The label must include:

    • The words "Hazardous Waste"[8].

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas[8].

    • The approximate quantity of the waste.

    • The date of waste generation (the date you first added waste to the container)[8].

    • The physical hazards of the waste (e.g., irritant).

    • The name and contact information of the principal investigator or laboratory supervisor[8].

4. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated[10][13].

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel[10][14].

  • Utilize secondary containment, such as a tray or bin, to capture any potential leaks from the primary container. The secondary container should be capable of holding 110% of the volume of the largest container it holds[12].

  • Keep the waste container securely closed at all times, except when adding waste[13]. Evaporation of waste in a fume hood is not a permissible disposal method[11][13].

5. Arranging for Disposal:

  • Once the waste container is full or you no longer need to add to it, submit a chemical waste collection request to your institution's EHS or Hazardous Waste Program[7][8].

  • Do not dispose of this compound in the regular trash or pour it down the drain[8][14][15]. Sewer disposal is generally prohibited for hazardous chemicals unless specific written permission is obtained from EHS, which is rare[8][13].

6. Handling Empty Containers:

  • An empty container that once held this compound must be managed properly. To be considered non-hazardous, the container should be triple-rinsed with a suitable solvent (such as water)[11][14].

  • The rinsate from this process must be collected and disposed of as hazardous waste[14].

  • After triple-rinsing, deface or remove the original chemical label before disposing of the container in the regular trash[11].

Quantitative Data Summary

The following table summarizes key quantitative limits and parameters relevant to the disposal of laboratory chemical waste. These are general guidelines, and specific institutional or local regulations may vary.

ParameterGuidelineSource
pH Range for Sewer Disposal 5.5 - 12.5 (Only for specifically approved, dilute aqueous solutions)[13][14][15]
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of a single hazardous waste stream[10][12]
SAA Time Limit Waste must be collected within 90-365 days from the start date, depending on local regulations.[10][12]
Secondary Containment Capacity Must hold 110% of the volume of the primary container.[12]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Waste Imidazole-4-carboxylic Acid Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container transfer Carefully Transfer Waste (Avoid Dust) container->transfer seal_label Securely Seal and Complete Waste Label transfer->seal_label store Store in Designated SAA with Secondary Containment seal_label->store request Container Full or No Longer in Use? store->request request->store No pickup Submit Waste Collection Request to EHS request->pickup Yes end Waste Removed by Authorized Personnel pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Imidazole-4-carboxylic acid. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3] It is a solid chemical whose dust can be hazardous upon inhalation or contact with skin and eyes.[4][5] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound.

Body PartRequired PPESpecifications
Eyes/Face Chemical Safety Goggles or Full-Face ShieldGoggles should be tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][6] A face shield should be used in conjunction with goggles when there is a higher risk of splashing.[4][7][8]
Hands Chemical-Resistant GlovesNitrile, neoprene, or PVC gloves are recommended.[4] Gloves must be inspected before use and hands should be washed thoroughly after removal.[6][9]
Body Laboratory Coat / Chemical-Resistant ApronA fully-buttoned lab coat is the minimum requirement.[9] A chemical-resistant apron or coveralls should be worn over the lab coat for added protection.[2][4][7]
Respiratory Dust Mask (N95) or RespiratorRequired when handling the powder outside of a fume hood or if dust generation is likely.[5] Use of a respirator must be part of a comprehensive respiratory protection program.[2][4][9]

Operational Plan: Safe Handling Protocol

Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[1][7][8][9]

  • Emergency Equipment: An emergency eyewash station and a safety shower must be located within the immediate work area (within 10 seconds of travel).[1][7][9]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all required PPE is worn correctly. Inspect gloves for any signs of damage.[6]

  • Weighing and Transfer: Conduct all weighing and transferring of the solid chemical inside a chemical fume hood to contain any dust.[5] Use non-sparking tools for transfers.[6]

  • Avoid Dust Formation: Handle the chemical carefully to avoid creating dust.[1][6] If there is a possibility of significant dust generation, respiratory protection is mandatory.[5]

  • Container Management: Keep the container tightly closed when not in use.[1]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the handling area.[10] Wash hands thoroughly with soap and water after handling is complete.[1][9]

  • Working Alone: Avoid handling corrosive chemicals when working alone.[8]

Disposal Plan

Waste Collection:

  • All waste containing this compound, including contaminated consumables, must be collected in a designated, sealable, and clearly labeled hazardous waste container.[9]

  • Do not mix with other waste streams.

Step-by-Step Disposal Procedure:

  • Containerization: Place all solid waste and contaminated materials into a compatible, airtight container.[9]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."

  • Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][9]

  • Final Disposal: Dispose of the waste through an approved waste disposal plant or a licensed chemical destruction facility, following all local, regional, and national regulations.[1][6][10] Do not dispose of it down the drain.[1][6]

First Aid & Emergency Procedures

In the event of exposure, immediate action is critical. The following table outlines the necessary first aid measures.

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[9][11] Seek immediate medical attention.[1]
Skin Contact Remove all contaminated clothing immediately.[11] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1] For large splashes, use an emergency safety shower.[7] Seek medical attention if skin irritation occurs or persists.[1]
Inhalation Move the individual to fresh air immediately.[1][2] If the person is not breathing, provide artificial respiration.[1] Seek medical attention if feeling unwell.[1]
Ingestion Do NOT induce vomiting.[1][6] Rinse the mouth with water.[6] Seek immediate medical attention.[1]
Large Spill Evacuate and secure the area.[9] If you are not trained and equipped to handle the spill, call emergency services.[9]

Visual Workflow for Safe Handling

cluster_emergency 4. Emergency Response prep_ppe Don PPE: Lab Coat, Gloves, Goggles prep_eng Verify Engineering Controls: Fume Hood, Eyewash, Shower prep_ppe->prep_eng handle_weigh Weigh & Transfer in Fume Hood prep_eng->handle_weigh Proceed handle_avoid Avoid Dust Generation handle_weigh->handle_avoid handle_close Keep Container Closed handle_avoid->handle_close cleanup_wash Wash Hands Thoroughly handle_close->cleanup_wash Complete cleanup_dispose Dispose of Waste in Labeled Container cleanup_wash->cleanup_dispose cleanup_store Store Waste Securely cleanup_dispose->cleanup_store emergency_spill Spill or Exposure emergency_first_aid Administer First Aid emergency_spill->emergency_first_aid emergency_notify Notify Supervisor/ Safety Officer emergency_first_aid->emergency_notify

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazole-4-carboxylic acid
Reactant of Route 2
Imidazole-4-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.